molecular formula C7H7BrN2 B1283087 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 142057-56-5

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1283087
CAS No.: 142057-56-5
M. Wt: 199.05 g/mol
InChI Key: ALJTYVWCWBUADZ-UHFFFAOYSA-N
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Description

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C7H7BrN2 and its molecular weight is 199.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1,5-dimethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJTYVWCWBUADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572357
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
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Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142057-56-5
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the pyrrole derivative, 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Properties and Data

This compound is a halogenated and substituted pyrrole derivative. The presence of the bromine atom and the nitrile group on the pyrrole ring suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142057-56-5[1]
Molecular Formula C₇H₇BrN₂[1][2]
Molecular Weight 199.051 g/mol [1][2]
Appearance Solid[1][2]
Purity ≥98%[2]

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Data
Mass Spectrometry Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [M+H]⁺: 128.9, [M+Na]⁺: 144.6, [M-H]⁻: 133.0, [M+NH₄]⁺: 150.4, [M+K]⁺: 133.7, [M+H-H₂O]⁺: 122.1, [M+HCOO]⁻: 149.8, [M+CH₃COO]⁻: 195.0, [M+Na-2H]⁻: 134.9, [M]⁺: 142.0, [M]⁻: 142.0.[3]
¹H NMR Prediction tools can estimate the chemical shifts of the protons on the pyrrole ring and the methyl groups.
¹³C NMR Prediction tools can estimate the chemical shifts of the carbons in the pyrrole ring, the nitrile group, and the methyl groups.
Infrared (IR) Characteristic peaks for C≡N (nitrile) stretching, C-Br stretching, and C-N and C-C stretching within the pyrrole ring are expected.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methods for the synthesis of substituted pyrroles, a plausible synthetic route can be proposed. The general strategies involve either the construction of the substituted pyrrole ring followed by bromination, or the introduction of the nitrile group to a pre-brominated pyrrole scaffold.

Proposed Synthetic Pathway: Bromination of a Pyrrole Precursor

A likely synthetic approach involves the bromination of a 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor.

Workflow for the Proposed Synthesis:

SynthesisWorkflow Start 1,5-dimethyl-1H-pyrrole-2-carbonitrile Bromination Bromination (e.g., NBS in CCl4) Start->Bromination Workup Aqueous Work-up & Extraction Bromination->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

  • Synthesis of the Precursor: The synthesis of the starting material, 1,5-dimethyl-1H-pyrrole-2-carbonitrile, would likely follow established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, followed by cyanation.

  • Bromination Reaction: To a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., carbon tetrachloride or chloroform), N-bromosuccinimide (NBS) would be added portion-wise at room temperature. The reaction would be monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Extraction: Upon completion, the reaction mixture would be washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. The organic layer would be separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of brominated pyrrole compounds, many of which are derived from marine organisms, has been shown to exhibit a range of significant biological activities, including antimicrobial, antiviral, and anticancer properties.

Potential Cytotoxicity and Mechanism of Action

Bromopyrrole compounds have been reported to possess in vitro antineoplastic activity. For instance, some bromopyrrole derivatives isolated from marine sponges have been shown to inhibit the proliferation of various human cancer cells. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Hypothesized Signaling Pathway for Cytotoxicity:

CytotoxicityPathway Compound 4-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile Cell Cancer Cell Compound->Cell Pathway Undetermined Signaling Pathway(s) Cell->Pathway Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

References

An In-depth Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. While this compound is commercially available as a chemical intermediate, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively documented in peer-reviewed literature. This guide consolidates the available chemical data and presents generalized experimental protocols and workflows relevant to its characterization and potential applications in research and drug development.

Molecular Structure and Properties

This compound is a substituted pyrrole, a class of heterocyclic aromatic organic compounds. The pyrrole ring is a fundamental structural motif in numerous biologically active molecules, including natural products and synthetic drugs. The presence of a bromine atom, a nitrile group, and two methyl groups on the pyrrole core suggests its potential as a versatile building block in medicinal chemistry and materials science.

The key structural and chemical data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇BrN₂[1][2]
Molecular Weight 199.051 g/mol [1]
CAS Number 142057-56-5[1]
Appearance Solid[1]
SMILES CC1=C(C=C(N1C)C#N)Br[2]
InChI Key ALJTYVWCWBUADZ-UHFFFAOYSA-N[1][2]
Predicted XlogP 1.8[2]
Monoisotopic Mass 197.97926 Da[2]

Hypothetical Synthesis and Characterization Workflow

Given the absence of specific literature on the synthesis and characterization of this compound, a general workflow for its preparation and analysis is proposed. This workflow is based on standard organic chemistry techniques for the synthesis and characterization of novel compounds.

Synthesis and Characterization Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation (Optional) start Starting Materials reaction Chemical Reaction (e.g., Bromination of a pyrrole precursor) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Pure Compound ms Mass Spectrometry (e.g., ESI, EI) purification->ms Characterize Pure Compound ir IR Spectroscopy purification->ir Characterize Pure Compound purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity Characterize Pure Compound screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purity->screening

A general experimental workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols (Generalized)

The following sections outline generalized experimental protocols that would be suitable for the synthesis and characterization of this compound. These are based on standard laboratory practices for similar compounds.

Synthesis

A plausible synthetic route to this compound could involve the bromination of a suitable 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor. The Paal-Knorr pyrrole synthesis is a common method for preparing substituted pyrroles.

General Procedure for Paal-Knorr Synthesis followed by Bromination:

  • Synthesis of the Pyrrole Precursor: A 1,4-dicarbonyl compound would be reacted with methylamine to form the 1,5-dimethylpyrrole ring. Subsequent introduction of the nitrile group at the 2-position could be achieved through various cyanation methods.

  • Bromination: The 1,5-dimethyl-1H-pyrrole-2-carbonitrile precursor would be dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture would be quenched (e.g., with a solution of sodium thiosulfate if bromine was used), and the organic layer would be separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum would be expected to show signals corresponding to the two methyl groups and the pyrrole ring proton. The chemical shifts, splitting patterns, and integration of these signals would confirm the proton environment in the molecule.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to identify all unique carbon atoms in the molecule, including the carbons of the pyrrole ring, the methyl groups, and the nitrile group.

Mass Spectrometry (MS):

  • A high-resolution mass spectrum (HRMS) would be obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) to confirm the elemental composition and molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy:

  • An IR spectrum would be recorded to identify the functional groups present in the molecule. A characteristic sharp absorption band around 2220-2260 cm⁻¹ would be expected for the nitrile (C≡N) stretching vibration.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrrole scaffold is present in many compounds with diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The presence of a bromine atom can enhance lipophilicity and potentially improve membrane permeability, while the nitrile group can participate in hydrogen bonding or act as a metabolic handle.

Further research would be required to investigate the biological effects of this specific compound. A logical first step would be to screen it against a panel of biological targets, such as kinases, proteases, or receptors, or in cell-based assays to identify any potential therapeutic applications.

Drug_Discovery_Process Compound 4-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile Screening High-Throughput Screening Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

A simplified logical flow for early-stage drug discovery.

Conclusion

This compound is a readily available chemical building block with potential for use in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Although specific experimental data for this compound are scarce in the public domain, this guide provides a framework for its synthesis, characterization, and potential exploration of its biological activities based on established chemical principles and general laboratory protocols. Researchers and scientists are encouraged to use this guide as a starting point for their investigations into this and related substituted pyrrole compounds.

References

Spectroscopic and Synthetic Profile of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (C₇H₇BrN₂). Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway, presents predicted mass spectrometry data, and details standardized experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrrole derivatives for applications in medicinal chemistry and materials science.

Introduction

Pyrrole and its derivatives are a class of heterocyclic compounds of significant interest in the field of drug development and materials science due to their diverse biological activities and unique electronic properties. The targeted compound, this compound, is a polysubstituted pyrrole with potential for further functionalization, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed protocol for its potential synthesis and subsequent spectroscopic characterization.

Proposed Synthesis

Proposed Synthetic Pathway: Modified Knorr Pyrrole Synthesis

A potential approach involves the condensation of an α-amino ketone with a β-ketoester, followed by bromination and cyanation.

Step 1: Synthesis of the Pyrrole Ring

The initial step would be the synthesis of a 1,5-dimethyl-1H-pyrrole-2-carboxylate ester via a Knorr-type condensation. This would involve the reaction of an appropriate α-amino ketone with a β-ketoester in the presence of a catalyst, such as zinc and acetic acid.[3]

Step 2: Bromination

The resulting pyrrole ester can be selectively brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like tetrahydrofuran (THF).

Step 3: Conversion to Carbonitrile

The ester group at the 2-position can then be converted to a carbonitrile. This can be achieved through a multi-step process involving hydrolysis of the ester to the carboxylic acid, followed by conversion to the primary amide, and subsequent dehydration to the nitrile using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not currently available in published literature. The following sections provide predicted mass spectrometry data and general protocols for acquiring NMR and IR spectra.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of the target molecule have been calculated and are presented in Table 1. These values are crucial for the identification of the compound in mass spectrometry analysis.

AdductPredicted m/z
[M+H]⁺198.98654
[M+Na]⁺220.96848
[M-H]⁻196.97198
[M+NH₄]⁺216.01308
[M+K]⁺236.94242
[M]⁺197.97871
[M]⁻197.97981
Table 1: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules.

4.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters:

      • Pulse Sequence: Standard proton experiment.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (10-20 mg).

  • Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters:

      • Pulse Sequence: Proton-decoupled carbon experiment.

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Absorptions:

    • ~2220 cm⁻¹: C≡N stretch (nitrile).

    • ~1600-1450 cm⁻¹: C=C stretching in the pyrrole ring.

    • ~3100-2850 cm⁻¹: C-H stretching of methyl groups.

    • Below 1000 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

  • Data Acquisition (LC-MS):

    • Ionization Source: Electrospray Ionization (ESI) is suitable for this type of molecule.[10]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

    • Scan Range: m/z 50-500.

  • Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (α-amino ketone, β-ketoester) knorr Knorr Pyrrole Synthesis start->knorr pyrrole_ester 1,5-dimethyl-1H-pyrrole-2-carboxylate ester knorr->pyrrole_ester bromination Bromination (NBS) pyrrole_ester->bromination bromo_ester 4-bromo-1,5-dimethyl-1H-pyrrole-2-carboxylate ester bromination->bromo_ester hydrolysis Hydrolysis bromo_ester->hydrolysis acid Carboxylic Acid hydrolysis->acid amidation Amidation acid->amidation amide Primary Amide amidation->amide dehydration Dehydration (POCl3) amide->dehydration product This compound dehydration->product purification Purification (Chromatography/Recrystallization) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide utilizes established principles of NMR spectroscopy and known substituent chemical shift (SCS) effects on the pyrrole ring to generate a comprehensive spectral prediction. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by offering insights into the expected spectral characteristics of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, making the chemical shift of each signal the primary point of analysis. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~6.5 - 7.0Singlet (s)1H
N-CH₃~3.6 - 3.8Singlet (s)3H
C5-CH₃~2.2 - 2.4Singlet (s)3H

Note: These are estimated values based on substituent effects and analysis of related compounds. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts

The prediction of the ¹H NMR spectrum is based on the foundational chemical shifts of the pyrrole ring and the additive effects of its substituents. In an unsubstituted pyrrole molecule, the α-protons (H-2 and H-5) typically resonate at approximately 6.7 ppm, while the β-protons (H-3 and H-4) appear at around 6.2 ppm.[1] The substituents on the target molecule—a bromo group at position 4, a methyl group at position 5, a nitrile group at position 2, and a methyl group on the nitrogen (position 1)—each influence the electronic environment and, consequently, the chemical shifts of the remaining pyrrole proton and the methyl protons.

  • H-3 Proton: The single proton on the pyrrole ring is at the C-3 position. It is flanked by a nitrile group at C-2 and a bromo group at C-4. Both the nitrile and bromo groups are electron-withdrawing, which would be expected to deshield the H-3 proton, causing a downfield shift (to a higher ppm value) compared to the typical β-proton resonance of pyrrole. However, the presence of an electron-donating methyl group at the adjacent C-5 position will have a shielding effect, causing a slight upfield shift. The cumulative effect of these opposing influences is predicted to place the H-3 singlet in the range of 6.5 - 7.0 ppm.

  • N-CH₃ Protons: The methyl group attached to the nitrogen atom of the pyrrole ring is expected to resonate in a region typical for N-methyl groups on aromatic heterocycles. Based on data for 1-methylpyrrole, this signal is anticipated to appear as a singlet at approximately 3.6 - 3.8 ppm.

  • C5-CH₃ Protons: The methyl group at the C-5 position is directly attached to the aromatic pyrrole ring. Electron-donating alkyl groups on a pyrrole ring generally cause a shielding effect. Therefore, the C5-CH₃ protons are expected to appear as a singlet in the upfield region of the aromatic spectrum, predicted to be around 2.2 - 2.4 ppm.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
  • The following acquisition parameters are recommended as a starting point and may be optimized for the specific instrument and sample:
  • Pulse Sequence: A standard single-pulse experiment.
  • Acquisition Time (AQ): 2-4 seconds.
  • Relaxation Delay (D1): 1-2 seconds.
  • Number of Scans (NS): 8-16 scans to achieve a good signal-to-noise ratio.
  • Spectral Width: 0-12 ppm.
  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and Proton Environments

To aid in the interpretation of the ¹H NMR spectrum, the molecular structure of this compound with labeled proton environments is provided below.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to obtain precise chemical shift and coupling constant values. The provided protocols and structural diagrams serve as a practical starting point for researchers working with this and related heterocyclic compounds.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted pyrroles. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products, pharmaceuticals, and functional materials, making their unambiguous characterization essential.[1] This document offers detailed experimental protocols, data on substituent chemical shifts, and visual representations of key concepts to aid in the analysis and interpretation of ¹³C NMR spectra for this important class of heterocyclic compounds.

Core Principles of ¹³C NMR Spectroscopy of Pyrroles

The pyrrole ring is an aromatic, five-membered heterocycle. The electron-rich nature of the ring and the influence of the nitrogen heteroatom significantly affect the chemical shifts of the ring carbons.[1] In the unsubstituted pyrrole molecule, the ¹³C NMR spectrum displays two signals for the aromatic carbons: C-2/C-5 (α-carbons) and C-3/C-4 (β-carbons).[1]

The chemical shifts of these carbons are highly sensitive to the nature and position of substituents on the pyrrole ring. This sensitivity arises from the electronic effects of the substituents, which alter the electron density at different positions of the ring. Generally, electron-withdrawing groups (EWGs) cause a downfield shift (higher ppm values) of the ring carbon signals, while electron-donating groups (EDGs) lead to an upfield shift (lower ppm values).[1] These substituent-induced changes in chemical shifts are a powerful tool for determining the substitution pattern of a pyrrole derivative.

Data Presentation: ¹³C NMR Chemical Shifts

The following tables summarize the typical chemical shift ranges for the parent pyrrole and the substituent chemical shifts (SCS) for predicting the ¹³C chemical shifts of substituted pyrroles.[1] The chemical shift of a specific carbon in a substituted pyrrole can be estimated by adding the SCS value for the substituent at a particular position to the chemical shift of the corresponding carbon in the unsubstituted pyrrole.[1][2]

Table 1: Typical ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole

Carbon PositionChemical Shift (δ) in ppm
C-2 / C-5~118.5
C-3 / C-4~108.2

Note: Chemical shifts are sensitive to solvent and concentration.[1][3]

Table 2: Substituent Chemical Shifts (SCS) for ¹³C NMR of 2-Substituted Pyrroles (in ppm)

SubstituentΔδ C-2Δδ C-3Δδ C-4Δδ C-5
Electron-Donating Groups (EDGs)
CH₃9.7-1.70.5-2.7
OCH₃28.9-10.12.1-7.2
NH₂24.9-11.92.2-10.0
Electron-Withdrawing Groups (EWGs)
CHO10.111.23.58.8
COCH₃9.48.52.56.7
CO₂CH₃4.37.92.55.8
CN-15.410.93.67.0
NO₂21.03.05.08.0

Data adapted from foundational studies on the ¹³C NMR spectra of substituted pyrroles.[1]

Experimental Protocols for ¹³C NMR Analysis

Obtaining high-quality ¹³C NMR spectra requires careful sample preparation and the selection of appropriate acquisition parameters.[1]

Sample Preparation
  • Sample Purity: The sample should be of high purity to minimize signals from impurities that can complicate spectral interpretation.[1]

  • Solvent Selection: Use high-purity deuterated solvents. The choice of solvent can influence chemical shifts, particularly for protons attached to heteroatoms, due to hydrogen bonding effects.[1] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. Weigh approximately 50-100 mg of the substituted pyrrole derivative.

  • Dissolution and Transfer: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent. Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

Data Acquisition

The following are recommended starting parameters for acquiring a routine ¹³C NMR spectrum on a modern NMR spectrometer.

ParameterRecommended ValueDescription
Pulse Program Standard ¹³C observe with proton decouplingA simple pulse-acquire sequence.
Spectral Width 0 - 220 ppmThe range of chemical shifts to be observed.
Acquisition Time (AQ) 1-2 secondsThe time for which the signal is detected.[1]
Relaxation Delay (D1) 2-5 secondsTo allow for the typically longer relaxation of carbon nuclei.[1]
Number of Scans (NS) 1024 or higherThe number of times the experiment is repeated and averaged to improve the signal-to-noise ratio.
Decoupling Proton broadband decouplingTo simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.[1]
Temperature 298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is referenced. For CDCl₃, the solvent peak at 77.16 ppm is commonly used. Tetramethylsilane (TMS) at 0 ppm can also be used as an internal standard.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the ¹³C NMR analysis of substituted pyrroles.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation weigh Weigh 50-100 mg of Substituted Pyrrole dissolve Dissolve in 0.5-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert set_params Set Acquisition Parameters insert->set_params acquire Acquire ¹³C NMR Spectrum set_params->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference assign Assign Signals to Carbons reference->assign elucidate Determine Structure assign->elucidate

Caption: Experimental workflow for ¹³C NMR analysis.

substituent_effects cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) pyrrole Pyrrole Ring Carbons edg e.g., -CH₃, -OCH₃, -NH₂ pyrrole->edg ewg e.g., -CHO, -COCH₃, -NO₂ pyrrole->ewg upfield Upfield Shift (Lower ppm) Increased Electron Density edg->upfield cause downfield Downfield Shift (Higher ppm) Decreased Electron Density ewg->downfield cause

Caption: Influence of substituents on ¹³C chemical shifts.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of substituted pyrroles. By understanding the fundamental principles of chemical shifts and the influence of various substituents, researchers can confidently assign the spectra of novel pyrrole derivatives. The detailed experimental protocols and data provided in this guide serve as a valuable resource for scientists in academia and the pharmaceutical industry, facilitating the efficient and accurate analysis of this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. Given the absence of specific experimental mass spectra for this compound in the public domain, this document synthesizes a theoretical yet plausible mass spectrometric profile based on the known fragmentation patterns of related chemical moieties, including brominated heterocycles, N-methylated pyrroles, and aromatic nitriles. This guide is intended to serve as a valuable resource for the identification, characterization, and quantification of this compound and its analogs in various research and development settings.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately 1:1 ratio of 79Br and 81Br isotopes). The fragmentation will likely proceed through several key pathways, including the loss of methyl groups, the bromine atom, and the nitrile group, as well as cleavage of the pyrrole ring.

Below is a table summarizing the predicted major ions, their mass-to-charge ratios (m/z), and plausible relative abundances that one might expect to observe in an electron ionization (EI) mass spectrum.

Predicted Fragment Ion Structure m/z (79Br / 81Br) Predicted Relative Abundance (%) Plausible Fragmentation Pathway
[M]+•C7H7BrN2198 / 20085Molecular Ion
[M-H]+C7H6BrN2197 / 19930Loss of a hydrogen radical
[M-CH3]+C6H4BrN2183 / 185100Loss of a methyl radical from the N1 or C5 position
[M-CN]+C6H7BrN172 / 17425Loss of the nitrile group
[M-Br]+C7H7N211960Loss of the bromine radical
[M-CH3-CN]+C5H4BrN158 / 16015Sequential loss of a methyl and a nitrile group
[M-CH3-HCN]+C5H3BrN157 / 15910Sequential loss of a methyl group and hydrogen cyanide
[C6H7N2]+C6H7N210740From [M-Br]+ with loss of C
[C5H5N]+•C5H5N7920Pyrrole ring fragment

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to follow several key pathways, initiated by the formation of the molecular ion [M]+•. The most favorable fragmentations are expected to be the loss of a methyl radical to form a stable cation and the cleavage of the carbon-bromine bond.

fragmentation_pathway M [C₇H₇BrN₂]⁺˙ m/z = 198/200 M_minus_H [C₇H₆BrN₂]⁺ m/z = 197/199 M->M_minus_H - H• M_minus_CH3 [C₆H₄BrN₂]⁺ m/z = 183/185 M->M_minus_CH3 - CH₃• M_minus_CN [C₆H₇BrN]⁺ m/z = 172/174 M->M_minus_CN - CN• M_minus_Br [C₇H₇N₂]⁺ m/z = 119 M->M_minus_Br - Br• M_minus_CH3_CN [C₅H₄BrN]⁺ m/z = 158/160 M_minus_CH3->M_minus_CH3_CN - CN• C6H7N2 [C₆H₇N₂]⁺ m/z = 107 M_minus_Br->C6H7N2 - C

Proposed fragmentation pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate mass spectrometric analysis of this compound. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the volatile and thermally stable this compound.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to achieve a final concentration of 1-10 µg/mL.

  • If necessary, derivatization is generally not required for this compound due to its inherent volatility.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split 10:1 for more concentrated samples).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of this compound in complex matrices, offering high selectivity and sensitivity.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • For biological samples, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.

  • Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Filter the sample through a 0.2 µm syringe filter.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 10% B.

    • 0.5-3.0 min: 10% to 95% B.

    • 3.0-4.0 min: 95% B.

    • 4.0-4.1 min: 95% to 10% B.

    • 4.1-5.0 min: 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Acquisition Extraction Extraction / Dissolution Sample->Extraction Dilution Dilution / Concentration Extraction->Dilution Filtration Filtration Dilution->Filtration Chromatography Chromatographic Separation (GC or LC) Filtration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analyzer Mass Analysis (Quadrupole / TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Integration, Deconvolution) Data_Acquisition->Data_Processing Interpretation Spectral Interpretation (Fragmentation Analysis) Data_Processing->Interpretation Reporting Reporting Interpretation->Reporting

General experimental workflow for mass spectrometry analysis.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Brominated Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of brominated pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their physicochemical properties, reactivity in key synthetic transformations, and relevant experimental protocols.

Physical and Chemical Properties

Brominated pyrroles are typically crystalline solids or oils, with their physical properties largely dependent on the number and position of the bromine substituents. The introduction of bromine atoms generally increases the molecular weight, melting point, and boiling point compared to the parent pyrrole molecule.

Physicochemical Data

The following table summarizes key quantitative data for several common brominated pyrroles. It is important to note that some values, particularly for less common derivatives, are predicted or may vary between sources.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKa (Predicted)XLogP3
2-Bromopyrrole C₄H₄BrN145.9948-50210.8 ± 13.0 (Predicted)1.739 ± 0.06 (Predicted)16.02 ± 0.501.7
3-Bromopyrrole C₄H₄BrN145.99Not ReportedNot ReportedNot ReportedNot Reported1.4
3-Bromo-1-(triisopropylsilyl)pyrrole C₁₃H₂₄BrNSi302.33Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Tetrabromopyrrole C₄HBr₄N382.67Not ReportedNot ReportedNot ReportedNot Reported4.1

Synthesis and Reactivity

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions such as halogenation. The resulting brominated pyrroles are versatile building blocks in organic synthesis.

Electrophilic Bromination

The regioselectivity of pyrrole bromination is influenced by both the substituent on the nitrogen atom and the choice of brominating agent.

  • With N-Bromosuccinimide (NBS): Monobromination of pyrrole and N-substituted pyrroles with one equivalent of NBS in a solvent like tetrahydrofuran (THF) typically yields the 2-bromopyrrole with high regioselectivity. Using additional equivalents of NBS can lead to di-, tri-, and tetrabrominated products.

  • With Bromine (Br₂): The use of elemental bromine can lead to the formation of the thermodynamically more stable 3-bromopyrrole, as the initially formed 2-bromo isomer can be isomerized by the hydrogen bromide (HBr) byproduct.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification Pyrrole Pyrrole Mix Dissolve Pyrrole in THF Pyrrole->Mix NBS N-Bromosuccinimide (NBS) AddNBS Add NBS (1.0 equiv) NBS->AddNBS Solvent Anhydrous THF Solvent->Mix Mix->AddNBS Stir Stir at Room Temperature AddNBS->Stir Quench Quench with Na2SO3 / NaHCO3 Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product 2-Bromopyrrole Purify->Product

Caption: General workflow for the synthesis of 2-bromopyrrole using NBS.

  • Materials: Pyrrole, N-bromosuccinimide (NBS), Anhydrous tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Procedure:

    • To a solution of pyrrole (1.0 equivalent) in anhydrous THF, add NBS (1.0 equivalent).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) and add saturated NaHCO₃ solution.

    • Extract the crude product with CH₂Cl₂.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-bromopyrrole.

Palladium-Catalyzed Cross-Coupling Reactions

Brominated pyrroles are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds. These reactions typically require a palladium catalyst, a base, and an appropriate organometallic reagent.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_heck Heck Coupling S_OA Pd(0) + R-Br (Oxidative Addition) S_TM R-Pd(II)-Br + R'B(OH)2 (Transmetalation) S_OA->S_TM S_RE R-Pd(II)-R' (Reductive Elimination) S_TM->S_RE S_RE->S_OA R-R' + Pd(0) St_OA Pd(0) + R-Br (Oxidative Addition) St_TM R-Pd(II)-Br + R'SnBu3 (Transmetalation) St_OA->St_TM St_RE R-Pd(II)-R' (Reductive Elimination) St_TM->St_RE St_RE->St_OA R-R' + Pd(0) H_OA Pd(0) + R-Br (Oxidative Addition) H_MI R-Pd(II)-Br + Alkene (Migratory Insertion) H_OA->H_MI H_BE (R-alkene)-Pd(II)-Br (β-Hydride Elimination) H_MI->H_BE H_BE->H_OA R-alkene + Pd(0)

Caption: Catalytic cycles for Suzuki, Stille, and Heck cross-coupling reactions.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide. This method is widely used for forming biaryl linkages. For bromopyrroles, N-protection is often necessary to prevent side reactions like dehalogenation.

  • General Protocol for Suzuki Coupling:

    • Materials: Brominated pyrrole (N-protected), arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., DME/water or dioxane/water).

    • Procedure:

      • In a reaction vessel under an inert atmosphere (e.g., argon), combine the bromopyrrole (1.0 equiv.), arylboronic acid (1.2-2.0 equiv.), base (2.0 equiv.), and palladium catalyst (e.g., 10 mol%).

      • Add the degassed solvent system.

      • Heat the mixture (typically 80-150 °C) for a specified time (e.g., 2-24 hours) until the reaction is complete, monitoring by TLC or LC-MS.

      • After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

      • Purify the residue by column chromatography.

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. Organostannanes are stable to air and moisture, though they are toxic and can be difficult to remove from reaction mixtures.

  • General Protocol for Stille Coupling:

    • Materials: Brominated pyrrole, organostannane reagent (e.g., R-SnBu₃), palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a polar aprotic solvent (e.g., DMF).

    • Procedure:

      • To a solution of the bromopyrrole (1.0 equiv.) in dry, degassed DMF, add the organostannane (1.1-2.0 equiv.).

      • Add the palladium catalyst (e.g., 5 mol%).

      • Degas the mixture again.

      • Heat the reaction mixture (typically 40-80 °C) for several hours to days, monitoring for completion.

      • Upon completion, quench the reaction with water and extract with an organic solvent.

      • The organic phase is often washed with an aqueous solution of KF or NH₄OH to help remove tin byproducts.

      • Dry, concentrate, and purify the product via chromatography.

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful tool for the vinylation of aryl and vinyl halides.

  • General Protocol for Heck Reaction:

    • Materials: Brominated pyrrole, alkene, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and a polar solvent (e.g., MeCN or DMF).

    • Procedure:

      • In a dried Schlenk tube under an inert atmosphere, combine the bromopyrrole (1.0 equiv.), palladium catalyst (e.g., 5 mol%), and ligand (e.g., 10 mol%).

      • Add the solvent, the alkene (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

      • Heat the mixture until the starting material is consumed.

      • Cool the reaction, filter off any solids, and perform an aqueous workup.

      • Extract the product, dry the organic layer, concentrate, and purify by chromatography.

Biological Significance and Applications

Brominated pyrroles are not merely synthetic curiosities; they are key structural motifs in a vast array of marine natural products that exhibit potent biological activities. The incorporation of bromine atoms can enhance the bioactivity and bioavailability of molecules.

  • Natural Products: Many marine organisms, particularly sponges and bacteria, produce bromopyrrole alkaloids. A notable example is tetrabromopyrrole, produced by marine bacteria, which acts as a chemical cue for the settlement of coral larvae.

  • Pharmacological Activity: Pyrrole-based compounds, including their brominated derivatives, have demonstrated a wide range of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties. They serve as valuable scaffolds in drug discovery programs. For instance, certain brominated pyrrole derivatives related to the natural product monodeoxypyoluteorin have been synthesized and evaluated for their antimicrobial activity.

G Source Marine Organisms (Bacteria, Sponges) Isolation Isolation & Structure Elucidation Source->Isolation NaturalProduct Bioactive Bromopyrroles (e.g., Tetrabromopyrrole) Isolation->NaturalProduct Synthesis Total Synthesis & Analog Development NaturalProduct->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR LeadCompound Lead Compounds for Drug Discovery SAR->LeadCompound Application Potential Applications LeadCompound->Application Antimicrobial Antimicrobial Agents Application->Antimicrobial Anticancer Anticancer Agents Application->Anticancer Agrochemical Agrochemicals Application->Agrochemical

Caption: Logical flow from natural bromopyrroles to potential applications.

Conclusion

Brominated pyrroles represent a versatile and highly valuable class of chemical compounds. Their synthesis is readily achievable through electrophilic bromination, and their true synthetic utility is unlocked in palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures. The prevalence of the bromopyrrole motif in biologically active natural products continues to inspire research in medicinal chemistry, highlighting their potential as foundational structures for the development of new therapeutic agents. This guide provides the fundamental data and protocols necessary for researchers to effectively utilize these important building blocks in their scientific endeavors.

Technical Guide: Solubility Profile of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a key intermediate in various synthetic pathways. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document provides a framework for researchers to determine its solubility through established experimental protocols. Furthermore, it offers insights into the predicted solubility based on the compound's structural characteristics and available data for analogous compounds. This guide is intended to be a practical resource for scientists and professionals working with this compound in drug development and organic synthesis, enabling informed solvent selection for purification, reaction, and formulation processes.

Current Status of Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in common organic solvents. The primary information available is from chemical suppliers who characterize the compound as a solid, but do not provide solubility metrics.[1] This lack of data necessitates a predictive and experimental approach for researchers requiring this information for their work.

Predicted Solubility Characteristics

The molecular structure of this compound—featuring a substituted pyrrole ring, a bromo group, and a nitrile group—suggests it is a relatively polar molecule. The presence of the nitrile group and the nitrogen-containing heterocyclic ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Based on these features and information available for the related compound, 4-bromo-1H-pyrrole-2-carbonitrile, it is anticipated that this compound will exhibit solubility in a range of polar organic solvents.

For the structurally similar 4-bromo-1H-pyrrole-2-carbonitrile, alcoholic solvents such as ethanol and methanol are effective for recrystallization, indicating good solubility at elevated temperatures and lower solubility at ambient temperatures.[2] Solvents like chloroform and dichloromethane are also used in its synthesis, suggesting they are suitable solvents.[2] It is reasonable to extrapolate that this compound will have a comparable solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Highly SolublePotential for hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleStrong dipole-dipole interactions are expected.
Halogenated Dichloromethane, ChloroformSolubleCommonly used as solvents for synthesis of similar compounds.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately Soluble to Sparingly SolubleLower polarity may limit solubility compared to more polar aprotic solvents.
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble"Like dissolves like" principle suggests limited solubility in non-polar media.

Experimental Protocols for Solubility Determination

Given the absence of published data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound.

This method provides a rapid initial screening of suitable solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is considered soluble in that solvent at that approximate concentration.

  • If the solid has not dissolved, the compound is considered sparingly soluble or insoluble.

G start Start: Qualitative Solubility Test add_compound Add 10-20 mg of Compound to Test Tube start->add_compound add_solvent Add 1 mL of Solvent add_compound->add_solvent agitate Vortex for 1-2 Minutes add_solvent->agitate observe Visually Inspect for Undissolved Solid agitate->observe soluble Result: Soluble observe->soluble No Solid Remaining insoluble Result: Sparingly Soluble / Insoluble observe->insoluble Solid Remains

Qualitative solubility assessment workflow.

This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent and generate a calibration curve using HPLC or UV-Vis spectroscopy.

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of the diluted solution using the pre-established calibration curve.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

G start Start: Quantitative Solubility Determination prep_standards Prepare Standard Solutions & Calibration Curve start->prep_standards add_excess Add Excess Solid to Known Volume of Solvent prep_standards->add_excess equilibrate Equilibrate in Thermostatic Shaker (24-48h) add_excess->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End: Quantitative Solubility Value calculate->end

Workflow for quantitative solubility determination.

Application in Drug Development and Synthesis

The solubility of this compound is a critical parameter in its application. In organic synthesis, solvent selection impacts reaction rates, yields, and the ease of product isolation and purification. For drug development, understanding solubility is fundamental for formulation design, particularly for achieving desired bioavailability. The protocols and predictive information in this guide are intended to assist researchers in making rational solvent choices for these applications.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its determination. By understanding the structural characteristics of the molecule and employing the detailed experimental protocols, researchers can effectively ascertain its solubility profile in various organic solvents, thereby facilitating its use in synthesis and drug development endeavors.

References

Theoretical Frontiers: A Deep Dive into the Electronic Properties of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings of how substituents modify the electronic landscape of the pyrrole ring, a crucial scaffold in medicinal chemistry and materials science. Through a comprehensive review of recent computational studies, this document provides an in-depth analysis of structure-property relationships, offering valuable insights for the rational design of novel pyrrole-based compounds.

Core Concepts in Pyrrole Electronics

The electronic properties of the pyrrole ring are dictated by its aromatic nature, arising from the delocalization of six π-electrons over the five-membered ring. Substitution at various positions can significantly perturb this electronic system, leading to changes in reactivity, stability, and intermolecular interactions. Key electronic descriptors investigated in theoretical studies include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. These descriptors are crucial in predicting a molecule's susceptibility to electrophilic or nucleophilic attack, its charge transfer properties, and its potential biological activity.[1][2][3]

The Impact of Substituents on Electronic Properties

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have systematically elucidated the effects of various substituent groups on the electronic structure of pyrrole.[1][2][4]

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) increase the electron density of the pyrrole ring.[1][5] This leads to a destabilization (increase in energy) of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.[6] Consequently, the HOMO-LUMO gap tends to decrease, which can enhance the molecule's conductivity and reactivity.[6]

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl) withdraw electron density from the pyrrole ring.[1][5] This results in a stabilization (decrease in energy) of both the HOMO and LUMO, with a more pronounced effect on the LUMO.[1][2] The presence of EWGs generally increases the resistance to oxidation and can facilitate nucleophilic attack. The HOMO-LUMO gap is often reduced, particularly with strong EWGs like -NO2, which can enhance electron injection capabilities.[1][2]

A logical workflow for the theoretical investigation of substituted pyrrole properties is outlined below.

Computational analysis workflow.

Quantitative Insights from DFT Studies

The following tables summarize key quantitative data from representative theoretical studies on substituted pyrroles. These values provide a comparative look at how different substituents modulate the electronic properties of the pyrrole core.

Table 1: Electronic Properties of 2,5-di(2-thienyl)pyrrole Derivatives [1]

Substituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-CH3-5.14-1.963.18
-NH2-4.93-1.823.11
-OH-5.19-2.063.13
-OCH3-5.03-1.903.13
-Cl-5.46-2.313.15
-NO2-5.85-3.072.78

Data calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Table 2: Electronic Properties of Pyrrole with Phenyl Group Substituents [6]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyrrole-6.11-0.265.85
1-phenylpyrrole-5.73-0.635.10
1-(4-aminophenyl)pyrrole-5.28-0.494.79
1-(4-chlorophenyl)pyrrole-5.81-0.795.02

Data calculated using DFT at the B3LYP/6-31+G* level of theory.*

The following diagram illustrates the general effect of electron-donating and electron-withdrawing groups on the frontier molecular orbital energies of a pyrrole system.

G Effect of Substituents on Pyrrole Frontier Orbitals cluster_0 Unsubstituted Pyrrole cluster_1 EDG-Substituted Pyrrole cluster_2 EWG-Substituted Pyrrole Pyrrole_LUMO LUMO Pyrrole_HOMO HOMO EDG_LUMO LUMO Pyrrole_LUMO->EDG_LUMO slightly destabilized EWG_LUMO LUMO Pyrrole_LUMO->EWG_LUMO more stabilized EDG_HOMO HOMO Pyrrole_HOMO->EDG_HOMO destabilized EWG_HOMO HOMO Pyrrole_HOMO->EWG_HOMO stabilized

Substituent effects on orbital energies.

Experimental and Computational Protocols

The reliability of theoretical predictions is intrinsically linked to the rigor of the computational methodology. The following protocols are representative of the methods employed in the cited studies.

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian 09 or Gaussian 16 software packages are commonly used.[6]

  • Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its balance of accuracy and computational cost in describing organic molecules.[1][2][6][7]

  • Basis Set: The 6-31G* or 6-31G(d) basis set is often used for initial geometry optimizations.[7] For more accurate electronic property calculations, larger basis sets such as 6-311G(d,p) or 6-31+G** are employed.[1][2][6]

  • Geometry Optimization: The molecular geometries of the substituted pyrroles are fully optimized without any symmetry constraints to find the minimum energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Analysis: Following successful optimization, single-point energy calculations are performed to determine the HOMO and LUMO energies, dipole moment, and other electronic descriptors. Natural Bond Orbital (NBO) analysis can also be conducted to investigate charge distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies aim to build a mathematical relationship between the chemical structure and biological activity.[8]

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated using DFT or other computational chemistry software. These can include electronic, steric, and hydrophobic parameters.[7]

  • Model Building: A statistical method, such as Genetic Function Algorithm (GFA), is used to select the most relevant descriptors and build a predictive model.[7]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. This includes metrics like the squared correlation coefficient (R²), cross-validated R² (Q²), and external validation R² (R²ext).[7]

Conclusion

Theoretical studies, primarily leveraging DFT, provide a powerful framework for understanding and predicting the electronic properties of substituted pyrroles. The nature and position of substituents profoundly influence the frontier molecular orbital energies, charge distribution, and overall reactivity of the pyrrole core. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers in medicinal chemistry and materials science, facilitating the in-silico design of novel pyrrole derivatives with tailored electronic properties for a wide range of applications.

References

The Enduring Legacy and Bright Future of Pyrrole in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophoric properties and its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] This in-depth technical guide navigates the rich history of novel pyrrole compounds, from their natural origins to their synthesis in the laboratory and their profound impact on modern medicine. We delve into the intricate signaling pathways they modulate, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive collection of quantitative data to facilitate comparative analysis and inspire future discovery.

A Rich History: From Natural Wonders to Blockbuster Drugs

The story of pyrrole in medicine is a journey from the observation of natural phenomena to the rational design of life-saving therapeutics. Nature's own endorsement of the pyrrole ring is evident in vital molecules like heme, chlorophyll, and vitamin B12, showcasing its fundamental role in biological processes.[3] This natural prevalence has long inspired chemists to explore the therapeutic potential of pyrrole-containing compounds.

A significant milestone in the history of synthetic pyrrole drugs was the development of Ketorolac , a potent non-steroidal anti-inflammatory drug (NSAID). Patented in 1976 and approved for medical use in 1989, Ketorolac functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking the production of pain- and inflammation-inducing prostaglandins.[4][5][6]

The late 20th century saw the rise of pyrrole-containing blockbuster drugs, most notably Atorvastatin (Lipitor). First synthesized in 1985, Atorvastatin revolutionized the treatment of hypercholesterolemia by potently inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[7] Another landmark pyrrole-based drug is Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib's mechanism involves the inhibition of several receptor tyrosine kinases, including VEGFR and PDGFR, thereby disrupting tumor angiogenesis and proliferation.[7]

The discovery of naturally occurring pyrrole compounds with potent biological activities, such as the antifungal agent Pyrrolnitrin and the anticancer pigment Prodigiosin , has further fueled research into this versatile scaffold.[3] More recently, the development of pyrrole-based HIV integrase inhibitors has marked a significant advancement in antiviral therapy.[5][8]

Synthetic Strategies: Building the Pyrrole Core

The construction of the pyrrole ring is a well-established field in organic synthesis, with several classical and modern methods at the disposal of medicinal chemists.

Classical Syntheses

Two of the most venerable methods for pyrrole synthesis are the Paal-Knorr and Hantzsch syntheses.

  • Paal-Knorr Pyrrole Synthesis: This straightforward and high-yielding reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.

  • Hantzsch Pyrrole Synthesis: This method provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.

Modern Synthetic Approaches

In addition to these classical methods, contemporary organic synthesis has introduced a variety of innovative techniques for constructing the pyrrole nucleus, often with improved efficiency, regioselectivity, and functional group tolerance. These include microwave-assisted synthesis, solid-phase synthesis for the rapid generation of compound libraries, and the use of novel catalysts.

Biological Activities and Therapeutic Applications

The unique electronic and structural features of the pyrrole ring enable it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2]

Anticancer Activity

A significant focus of modern pyrrole research is in the field of oncology. Novel pyrrole derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Kinase Inhibition: As exemplified by Sunitinib, pyrrole-based compounds are effective inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGFR, PDGFR, and others.[7]

  • Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, making them promising antimitotic agents.

  • Induction of Apoptosis: Many novel pyrrole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives are well-established, with Ketorolac being a prime example.[4] Research continues to explore novel pyrrole-based COX inhibitors with improved selectivity and reduced side effects.

Antimicrobial and Antiviral Activity

The pyrrole scaffold is also a promising platform for the development of new anti-infective agents. Pyrrolnitrin serves as a natural lead for antifungal drug discovery.[3] Furthermore, a variety of novel synthetic pyrroles have demonstrated significant antibacterial and antiviral activities, including against HIV.[5][9]

Quantitative Data Summary

To facilitate the comparison of the biological activities of various novel pyrrole compounds, the following tables summarize key quantitative data from the literature.

Compound ClassTarget/AssayCell Line/OrganismIC50/MICReference
Anticancer Agents
3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3f)Cytotoxicity (MTT assay)A375 (melanoma)8.2 µM[10]
3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3g)Cytotoxicity (MTT assay)CHO (ovarian)8.2 µM[10]
3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3n)Cytotoxicity (MTT assay)HCT-15 (colon)21 µM[10]
3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3a)Cytotoxicity (MTT assay)MCF-7 (breast)18.7 µM[10]
Pyrrolo[2,3-d]pyrimidine-imine (8f)CytotoxicityHT-29 (colon)4.55 ± 0.23 µM[11]
Pyrrolo[2,3-d]pyrimidine-imine (8g)CytotoxicityHT-29 (colon)4.01 ± 0.20 µM[11]
KetorolacCytotoxicity (2D monolayer)RXF-1183L (renal PDX)4.12-9.02 mM[12]
KetorolacCytotoxicity (Clonogenic)RXF-1183L (renal PDX)1.55-2.83 mM[12]
Anti-inflammatory Agents
Pyrrolizine derivative (13)COX-1 InhibitionIn vitro2.45-5.69 µM[13]
Pyrrolizine derivative (13)COX-2 InhibitionIn vitro0.85-3.44 µM[13]
Antiviral Agents
Pyrrolo[2,3-d]pyrimidine derivative (2a)Antiviral activityRotavirus Wa strainSignificant[14]
Pyrrolo[2,3-d]pyrimidine derivative (5d)Antiviral activityCoxsackievirus B4Significant[14]
Antibacterial Agents
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydeAntibacterial activityPseudomonas putida16 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel pyrrole compounds.

Synthesis Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

  • Aniline

  • Hexane-2,5-dione

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/water (9:1) mixture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 mmol), hexane-2,5-dione (2.0 mmol), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • Cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Biological Assay Protocol: MTT Cytotoxicity Assay

Materials:

  • 96-well plates

  • Cells of interest

  • Test compounds (novel pyrrole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.[15][16][17][18]

Biological Assay Protocol: Annexin V-FITC Apoptosis Assay

Materials:

  • Cells of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compounds for the desired time to induce apoptosis.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.[7][8][19]

Biological Assay Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

Materials:

  • Mueller-Hinton agar plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Paper disks impregnated with known concentrations of the test compounds

  • Sterile forceps

  • Incubator

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the agar, ensuring they are evenly spaced.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacteria to the compound.[1][4][6][12][20]

Signaling Pathways and Experimental Workflows

The therapeutic effects of novel pyrrole compounds are often mediated by their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Ketorolac_Mechanism_of_Action Ketorolac Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_PGH2 Prostaglandins (PGH2) COX1->Prostaglandins_PGH2 COX2->Prostaglandins_PGH2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., stomach lining protection, kidney function, platelet aggregation) Prostaglandins_PGH2->Prostaglandins_Physiological via various synthases Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., pain, inflammation, fever) Prostaglandins_PGH2->Prostaglandins_Inflammatory via various synthases Ketorolac Ketorolac Ketorolac->COX1 Inhibits Ketorolac->COX2 Inhibits

Ketorolac's mechanism of action.

Sunitinib_Signaling_Pathway Sunitinib Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) VEGFR->Downstream_Signaling Activates PDGFR->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotes Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Sunitinib's inhibition of key signaling pathways.

Drug_Discovery_Workflow General Workflow for Novel Pyrrole Compound Discovery Compound_Synthesis Compound Synthesis (e.g., Paal-Knorr, Hantzsch) In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Kinase Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification and Optimization In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Identification->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

A simplified workflow for drug discovery.

Conclusion

The pyrrole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, coupled with modern synthetic and screening technologies, promises a future where new and improved pyrrole-based drugs will continue to emerge to address a wide range of unmet medical needs. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the remarkable potential of this privileged heterocyclic core.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The described method is based on the direct radical bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Introduction

This compound is a substituted pyrrole derivative with potential applications in the synthesis of biologically active compounds. Its structure, featuring a reactive bromine atom and a cyano group, makes it a versatile intermediate for further chemical modifications. The protocol outlined below describes a high-yield synthesis suitable for laboratory-scale preparation.

Reaction Principle

The synthesis proceeds via a radical bromination of the pyrrole ring at the 4-position.[1] Tetrabutylammonium persulfate acts as a radical initiator, generating sulfate radicals that abstract a hydrogen atom from the pyrrole ring.[1] Lithium bromide serves as the bromine source, which then couples with the resulting pyrrole radical to form the desired product.[1] This method offers high regioselectivity for the C4 position.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting Material 1,5-dimethyl-1H-pyrrole-2-carbonitrile[1]
Reagents Tetrabutylammonium persulfate, Lithium bromide[1]
Solvent Acetonitrile[1]
Reaction Temperature 25°C[1]
Reaction Time 8 hours[1]
Reported Yield 86%[1]
Purity >95% (regioselectivity)[1]
Molecular Formula C₇H₇BrN₂[1][2]
Molecular Weight 199.05 g/mol [1]

Experimental Protocol

Materials:

  • 1,5-dimethyl-1H-pyrrole-2-carbonitrile

  • Tetrabutylammonium persulfate ((Bu₄N)₂S₂O₈)

  • Lithium bromide (LiBr)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel (for chromatography)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

  • Add lithium bromide (LiBr) and tetrabutylammonium persulfate ((Bu₄N)₂S₂O₈) to the flask. A molar ratio of 1:1.2 (pyrrole to brominating agent) is recommended to minimize side products.[1]

  • Add anhydrous acetonitrile as the solvent.

  • Reaction: Purge the flask with an inert gas (nitrogen or argon) and maintain the inert atmosphere throughout the reaction. Stir the reaction mixture at 25°C for 8 hours.[1]

  • Workup: After 8 hours, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (4:1) eluent system to isolate the pure this compound.[1]

Characterization:

The identity and purity of the final product can be confirmed by spectroscopic methods.[1]

  • ¹H NMR (CDCl₃): δ 6.20 (s, 1H, C3-H), 2.47 (s, 3H, C5-CH₃), 2.19 (s, 3H, C1-CH₃).[1]

  • ¹³C NMR: δ 128.7 (C4), 122.4 (C2), 119.8 (C-Br), 116.2 (C≡N).[1]

  • HRMS (m/z): [M+H]⁺ calculated for C₇H₇BrN₂: 198.9734; found: 198.9731.[1]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start 1,5-dimethyl-1H-pyrrole-2-carbonitrile reagents Add (Bu4N)2S2O8 and LiBr in Acetonitrile start->reagents Step 1-3 react Stir at 25°C for 8h under inert atmosphere reagents->react Step 4 quench Quench with Water react->quench Step 5 extract Extract with Ethyl Acetate quench->extract Step 6 dry Dry and Concentrate extract->dry Step 7-8 chromatography Silica Gel Chromatography (Hexane/EtOAc 4:1) dry->chromatography Step 9 product This compound chromatography->product analysis Characterization (NMR, HRMS) product->analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound with applications in medicinal chemistry and as a building block in organic synthesis. The primary method detailed is a regioselective radical bromination, with alternative electrophilic substitution methods also discussed for comparison.

Introduction

1,5-dimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative. The introduction of a bromine atom at the 4-position of the pyrrole ring yields this compound, a key intermediate for further functionalization. The unique electronic properties of the pyrrole ring, influenced by the electron-withdrawing nitrile group and the methyl groups, direct the regioselectivity of the bromination. This application note details a high-yield radical bromination procedure and provides a comparative overview of other common bromination techniques.

Experimental Protocols

Primary Protocol: Radical Bromination

This protocol outlines the synthesis of this compound via a radical bromination mechanism.

Materials:

  • 1,5-dimethyl-1H-pyrrole-2-carbonitrile

  • Tetrabutylammonium persulfate ((Bu₄N)₂S₂O₈)

  • Lithium bromide (LiBr)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water (deionized)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add lithium bromide (LiBr) followed by tetrabutylammonium persulfate ((Bu₄N)₂S₂O₈). A molar ratio of 1:1.2 of the pyrrole precursor to the brominating agent is recommended to minimize side products.[1]

  • Reaction Conditions: Stir the reaction mixture at 25°C for 8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (4:1) eluent system to isolate the this compound.[1]

Data Presentation

ParameterValueReference
Starting Material 1,5-dimethyl-1H-pyrrole-2-carbonitrile[1]
Brominating Agent (Bu₄N)₂S₂O₈ + LiBr[1]
Solvent Acetonitrile[1]
Temperature 25°C[1]
Reaction Time 8 hours[1]
Yield 86%[1]
Regioselectivity >95% at C4 position[1]
Purification Method Silica gel chromatography (hexane/ethyl acetate 4:1)[1]

Characterization Data for this compound: [1]

  • ¹H NMR (CDCl₃): δ 2.19 (s, 3H, C1-CH₃), 2.47 (s, 3H, C5-CH₃), 6.20 (s, 1H, C3-H)

  • ¹³C NMR: δ 116.2 (C≡N), 119.8 (C-Br), 122.4 (C2), 128.7 (C4)

  • HRMS (m/z): calc. for C₇H₇BrN₂ [M+H]⁺: 198.9734; found: 198.9731

Alternative Bromination Methods

While the radical bromination protocol offers high regioselectivity and yield, other methods are commonly employed for the bromination of pyrrole derivatives. The choice of method can be influenced by substrate sensitivity, desired regioselectivity, and available reagents.

Brominating AgentSolventTypical ConditionsNotes
N-Bromosuccinimide (NBS) Chloroform or Dichloromethane0 to 25°COften provides high regioselectivity for the 4-position on pyrrole-2-carbonitrile derivatives due to the directing effect of the electron-withdrawing carbonitrile group.[2]
Bromine (Br₂) in Acetic Acid Acetic AcidRoom temperature or refluxCan be less selective, potentially leading to over-bromination and the formation of di-bromo derivatives.[2] Careful control of stoichiometry and temperature is crucial.

Experimental Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile in Acetonitrile Add_Reagents Add LiBr and (Bu₄N)₂S₂O₈ Start->Add_Reagents React Stir at 25°C for 8 hours Add_Reagents->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Discussion

The provided radical bromination protocol is a robust method for the synthesis of this compound with high regioselectivity and yield.[1] The use of polar aprotic solvents like acetonitrile enhances the solubility of the ionic intermediates involved in the radical mechanism.[1] Temperature control is crucial to prevent potential side reactions such as ring-opening, which can occur at higher temperatures during pyrrole bromination.[1]

For researchers exploring alternative synthetic routes, N-bromosuccinimide (NBS) presents a viable option, particularly for achieving high regioselectivity in the bromination of pyrroles bearing electron-withdrawing groups.[2][3] The choice of brominating agent and reaction conditions should be carefully considered based on the specific substrate and desired outcome. The purification via silica gel chromatography is effective in separating the desired product from unreacted starting material and any regioisomers that may form.[1]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile with various arylboronic acids. The protocols are based on established methodologies for structurally similar electron-deficient bromopyrroles and other bromo-heterocycles, offering a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] This method is widely used in the synthesis of biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals and functional materials.[1] The reaction of this compound is of significant interest as it allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the pyrrole ring, generating novel compounds for screening in drug discovery and materials science.

The substrate, this compound, possesses a bromine atom activated by the electron-withdrawing nitrile group at the adjacent C2 position. This electronic feature is expected to facilitate the oxidative addition step in the Suzuki-Miyaura catalytic cycle, a key factor for successful cross-coupling.[3] The presence of an electron-withdrawing group ortho to the halogen has been noted to be a more significant factor for a successful coupling than N-protection of the pyrrole.[3]

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[2][4]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium(II) complex.[1]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OH)₂ + Base) PdII_RX->Transmetalation PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Product Formation Pyrrole 4-bromo-1,5-dimethyl-1H- pyrrole-2-carbonitrile (R-X) Pyrrole->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a generalized framework for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific arylboronic acids.

General Protocol 1: Standard Conditions

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyrrole.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]

General Protocol 2: For Sterically Hindered or Electron-Deficient Arylboronic Acids

This protocol employs a more active catalyst system that can be beneficial for more challenging coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Buchwald Ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or a Schlenk flask under inert gas, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 ratio) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from General Protocol 1.

Experimental_Workflow start Start setup Reaction Setup: - Bromopyrrole - Boronic Acid - Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Extract - Wash with Brine monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for Suzuki coupling reactions.

Data Presentation

The following tables provide suggested starting conditions and a hypothetical list of potential products with anticipated yields based on analogous reactions in the literature. Actual yields may vary and will depend on the specific substrate and reaction optimization.

Table 1: Suggested Reaction Conditions for Suzuki Coupling of this compound

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Est. Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)9012-24
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)1008-16
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)1106-12
43-Pyridinylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)DME/H₂O (4:1)8518-24
52-Thiopheneboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2)Toluene/H₂O (3:1)9512-20

Table 2: Hypothetical Product Scope and Estimated Yields *

EntryProduct: 4-Aryl-1,5-dimethyl-1H-pyrrole-2-carbonitrile (Ar =)Molecular FormulaMolecular WeightEstimated Yield (%)
1PhenylC₁₄H₁₂N₂208.2675-90
24-MethoxyphenylC₁₅H₁₄N₂O238.2870-85
34-TrifluoromethylphenylC₁₅H₁₁F₃N₂290.2665-80
43-PyridinylC₁₃H₁₁N₃209.2560-75
52-ThiophenylC₁₂H₁₀N₂S214.2970-85

*Yields are estimated based on similar Suzuki-Miyaura coupling reactions reported in the literature and are not experimentally determined values for this specific substrate. Optimization is recommended.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. The provided protocols, based on well-established procedures for analogous electron-deficient heterocyclic systems, offer a solid foundation for synthesizing a diverse library of 4-aryl-1,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives. These compounds can serve as valuable building blocks for the development of new therapeutic agents and advanced materials. Researchers are encouraged to use these notes as a guide and to systematically optimize conditions to achieve the highest possible yields and purity for their specific target molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of bromopyrroles, a cornerstone of modern organic synthesis for the construction of complex molecules, particularly in the field of medicinal chemistry. The pyrrole motif is a ubiquitous scaffold in biologically active natural products and pharmaceuticals.[1][2][3] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of bromopyrroles, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[2][4]

This document covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. For each reaction, a summary of typical reaction conditions, a detailed experimental protocol, and a summary of reported yields for various substrates are provided.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. The fundamental steps include oxidative addition of the bromopyrrole to the active Pd(0) catalyst, followed by transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6][7][8]

General Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Bromopyrrole Pyrrole-Pd(II)-Br(L_n) Pyrrole-Pd(II)-Br(L_n) Oxidative Addition->Pyrrole-Pd(II)-Br(L_n) Transmetalation / Migratory Insertion Transmetalation / Migratory Insertion Pyrrole-Pd(II)-Br(L_n)->Transmetalation / Migratory Insertion Coupling Partner Pyrrole-Pd(II)-R(L_n) Pyrrole-Pd(II)-R(L_n) Transmetalation / Migratory Insertion->Pyrrole-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Pyrrole-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a bromopyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base.[9] This reaction is widely used due to the commercial availability and stability of the boronic acid reagents.[9] The presence of an electron-withdrawing group ortho to the bromine on the pyrrole ring can facilitate the reaction.[10]

Table 1: Summary of Suzuki-Miyaura Coupling of Bromopyrroles

Bromopyrrole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Ethyl 3-bromo-2-formylpyrrole-5-carboxylate(4-Methoxyphenyl)boronic acidPd(dppf)Cl2 (5)-K2CO3DME8085[10]
Ethyl 3-bromo-2-formylpyrrole-5-carboxylatePhenylboronic acidPd(dppf)Cl2 (5)-K2CO3DME8082[10]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2-K2CO3DME80High[11]
5-Bromo-1H-indazole-3-carboxylic acid methyl ester2-Pyrroleboronic acidPd(dppf)Cl2-K2CO3DME8070[11]
Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 3-bromo-2-formylpyrrole-5-carboxylate with (4-Methoxyphenyl)boronic acid[10]

Materials:

  • Ethyl 3-bromo-2-formylpyrrole-5-carboxylate

  • (4-Methoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add ethyl 3-bromo-2-formylpyrrole-5-carboxylate (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Bromopyrrole, Boronic Acid, Base, and Catalyst B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Heat to 80 °C with Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling involves the reaction of a bromopyrrole with an organotin compound (organostannane) catalyzed by a palladium complex.[12] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[6][13] However, the toxicity of organotin compounds is a significant drawback.[12][14]

Table 2: Summary of Stille Coupling of Bromopyrroles

Bromopyrrole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
7-Iodoisatin derivativeStannyl tyrosine derivativePd2(dba)3 (10)P(2-furyl)3 (40)-NMP6078[13]
Aryl BromideOrganostannanePd(dppf)Cl2·DCM (10)-CuI, LiClDMF4087[15]
Detailed Protocol: General Procedure for Stille Coupling[15]

Materials:

  • Bromopyrrole

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(dppf)Cl2·DCM)

  • Copper(I) iodide (CuI) (optional, but often beneficial)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyrrole (1.0 equiv), palladium catalyst (0.1 equiv), CuI (0.1 equiv), and LiCl (5.3 equiv) under an inert atmosphere.

  • Add anhydrous DMF, ensuring the final concentration is appropriate (e.g., 0.1 M).

  • Purge the reaction flask with argon for 10 minutes.

  • Add the organostannane reagent (1.15 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and transfer it to a separatory funnel containing an aqueous solution of ammonia.

  • Extract the aqueous layer with an organic solvent like hexane.

  • Wash the combined organic phases with an ammonia solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a bromopyrrole and a terminal alkyne.[16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[17][18]

Table 3: Summary of Sonogashira Coupling of Bromopyrroles

Bromopyrrole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2 (2.5)PPh3 (5.0)CuI (5.0)Et3NDMF10096[19][20]
2-Amino-3-bromopyridine1-HeptynePd(CF3COO)2 (2.5)PPh3 (5.0)CuI (5.0)Et3NDMF10085[19][20]
Detailed Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne[19]

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF3COO)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Round-bottomed flask

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF3COO)2 (0.025 equiv), PPh3 (0.05 equiv), and CuI (0.05 equiv) to a round-bottomed flask.

  • Add 2.0 mL of anhydrous DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add triethylamine (as base and solvent).

  • Heat the reaction mixture at 100 °C.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of a bromopyrrole with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[21][22] This reaction is a powerful tool for the vinylation of aryl and heteroaryl halides.

Table 4: Summary of Heck Reaction of Bromopyrroles

Bromopyrrole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
C2-tethered bromopyrroleIntramolecular alkenePd(dba)2 (5)PPh3 (10)Et3NMeCN100Good to Excellent[23]
IodobenzeneStyrenePdCl2-KOAcMethanol120-[21]
Detailed Protocol: Intramolecular Heck Reaction of a C2-Tethered Pyrrole[23]

Materials:

  • C2-tethered pyrrole substrate

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen gas

  • Schlenk tube

Procedure:

  • To a dried Schlenk tube, add the pyrrole substrate (1.0 equiv), Pd(dba)2 catalyst (0.05 equiv), and PPh3 ligand (0.10 equiv) under a nitrogen atmosphere.

  • Introduce anhydrous acetonitrile and triethylamine via syringe.

  • Seal the Schlenk tube with a Teflon cap.

  • Stir the resulting reaction mixture at 100 °C for 16 hours.

  • After cooling, the reaction mixture can be worked up and purified by standard methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between a bromopyrrole and an amine.[5][24][25] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[5][24]

Table 5: Summary of Buchwald-Hartwig Amination of Bromopyrroles

Bromopyrrole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Bromopyridine-D4Primary or Secondary AminePd precatalyst (1-5)Phosphine ligand (1-10)NaOBuᵗ or LiHMDSToluene, THF, or Dioxane80-110-[24]
2-BromopyridinesVolatile AminesPd(OAc)2dpppNaOt-BuToluene8055-98[26]
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination[24]

Materials:

  • Bromopyrrole

  • Primary or secondary amine

  • Palladium catalyst/precatalyst

  • Phosphine ligand (if not using a precatalyst with a built-in ligand)

  • Base (e.g., Sodium tert-butoxide (NaOBuᵗ), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Inert atmosphere glassware (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the bromopyrrole to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Catalyst, Ligand, and Base B Add Bromopyrrole A->B C Seal, Evacuate, and Backfill B->C D Add Anhydrous Solvent C->D E Add Amine D->E F Heat to 80-110 °C with Stirring E->F G Monitor Progress F->G H Cool and Quench G->H I Extraction and Washing H->I J Drying and Concentration I->J K Chromatographic Purification J->K

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring at the 4-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a key method for the selective functionalization of the pyrrole ring at the 4-position, a crucial transformation for the synthesis of various biologically active molecules and functional materials. The protocols and data presented herein focus on a robust rhodium-catalyzed C-H arylation method, which offers a direct and efficient route to 4-arylpyrroles.

Introduction

The pyrrole scaffold is a privileged heterocycle found in a vast array of natural products, pharmaceuticals, and materials. While functionalization at the C2 and C5 (α) positions is often favored due to the inherent electronic properties of the ring, selective substitution at the C3 and C4 (β) positions presents a significant synthetic challenge. The development of methods for the regioselective functionalization of the 4-position is of particular interest as it opens avenues for the synthesis of novel molecular architectures with unique biological activities. This document details a reliable protocol for the β-selective C–H arylation of pyrroles, providing researchers with the necessary information to apply this methodology in their own synthetic endeavors.

Key Applications

4-Functionalized pyrroles are key intermediates in the synthesis of various important compounds, including:

  • Natural Products: The lamellarin class of marine alkaloids, known for their potent cytotoxic and anti-cancer activities, feature a polysubstituted pyrrole core that can be accessed through C4-arylation.[1]

  • Pharmaceuticals: 4-Phenylpyrrole derivatives have been designed and synthesized as novel androgen receptor antagonists, showing potential for the treatment of castration-resistant prostate cancer.[2]

  • Materials Science: The introduction of substituents at the 4-position of the pyrrole ring can be used to tune the electronic and photophysical properties of polypyrroles and other organic materials.

Experimental Protocols

This section provides a detailed protocol for the rhodium-catalyzed β-selective C-H arylation of N-substituted pyrroles with iodoarenes.[1]

General Procedure for the β-Selective C–H Arylation of Pyrroles

Materials:

  • N-substituted pyrrole (1.0 equiv)

  • Iodoarene (1.5 equiv)

  • RhCl(CO){P[OCH(CF₃)₂]₃}₂ (3 mol %)

  • Ag₂CO₃ (0.5 equiv)

  • Dry m-xylene

  • Dry 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

Protocol:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-substituted pyrrole (0.5 mmol, 1.0 equiv), the iodoarene (0.75 mmol, 1.5 equiv), RhCl(CO){P[OCH(CF₃)₂]₃}₂ (0.015 mmol, 3 mol %), and Ag₂CO₃ (0.25 mmol, 0.5 equiv).

  • Add dry m-xylene (1.25 mL) and dry 1,4-dioxane (1.25 mL) to the reaction vessel.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 150 °C.

  • Stir the reaction mixture vigorously for 19-24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-arylpyrrole.

Note: The regioselectivity (β/α ratio) is generally high, with the β-isomer being the major product. The regioisomers can typically be separated by column chromatography.[1]

Quantitative Data

The following table summarizes the substrate scope and isolated yields for the rhodium-catalyzed β-selective C-H arylation of various N-substituted pyrroles with different iodoarenes.[1]

EntryN-Substituted PyrroleIodoareneProductYield (%)β/α Ratio
1N-Methylpyrrole4-Iodoacetophenone3-(4-Acetylphenyl)-1-methyl-1H-pyrrole7493:7
2N-Methylpyrrole4-Iodotoluene1-Methyl-3-(p-tolyl)-1H-pyrrole65>95:5
3N-Methylpyrrole4-Iodoanisole3-(4-Methoxyphenyl)-1-methyl-1H-pyrrole71>95:5
4N-Phenylpyrrole4-Iodoacetophenone3-(4-Acetylphenyl)-1-phenyl-1H-pyrrole84>95:5
5N-PhenylpyrroleMethyl 4-iodobenzoateMethyl 4-(1-phenyl-1H-pyrrol-3-yl)benzoate78>95:5
6N-Ethylpyrrole4-Iodoacetophenone3-(4-Acetylphenyl)-1-ethyl-1H-pyrrole7292:8
7N-Benzylpyrrole4-Iodoacetophenone3-(4-Acetylphenyl)-1-benzyl-1H-pyrrole68>95:5
8N-TIPS-pyrrole4-Iodoacetophenone3-(4-Acetylphenyl)-1-(triisopropylsilyl)-1H-pyrrole75>95:5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the rhodium-catalyzed β-selective C-H arylation of pyrroles.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Pyrrole N-Substituted Pyrrole Heating Heating (150 °C) Stirring (19-24 h) Pyrrole->Heating Iodoarene Iodoarene Iodoarene->Heating Catalyst Rh Catalyst Catalyst->Heating Base Ag₂CO₃ Base->Heating Solvent m-Xylene/1,4-Dioxane Solvent->Heating Filtration Filtration Heating->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 4-Arylpyrrole Chromatography->Product

Caption: General workflow for the Rh-catalyzed C4-arylation of pyrroles.

Proposed Catalytic Cycle

The proposed mechanism for the rhodium-catalyzed β-selective C-H arylation involves a Rh(I)/Rh(III) catalytic cycle.

catalytic_cycle RhI Rh(I) Catalyst RhIII_Aryl Aryl-Rh(III) Intermediate RhI->RhIII_Aryl Oxidative Addition (Ar-I) Pyrrole_Complex Pyrrole-Rh(III) Complex RhIII_Aryl->Pyrrole_Complex C-H Activation Rhodacycle Rhodacycle Intermediate Pyrrole_Complex->Rhodacycle Coordination Product 4-Arylpyrrole Rhodacycle->Product Reductive Elimination RhI_Regen Rh(I) Catalyst (Regenerated) Rhodacycle->RhI_Regen

Caption: Proposed catalytic cycle for the Rh-catalyzed C4-arylation.

Signaling Pathway: Androgen Receptor Antagonism

4-Phenylpyrrole derivatives have been shown to act as androgen receptor (AR) antagonists. The diagram below illustrates a simplified androgen receptor signaling pathway and the point of inhibition by these compounds.

androgen_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Complex Androgen-AR Complex AR->AR_Complex Pyrrole_Antagonist 4-Phenylpyrrole Antagonist Pyrrole_Antagonist->AR Inhibition Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Simplified androgen receptor signaling pathway and antagonist action.

References

Application Notes and Protocols for 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic molecules relevant to medicinal chemistry and materials science. The protocols provided are generalized procedures based on established methodologies for similar substrates.

Overview of Synthetic Utility

This compound is a functionalized pyrrole derivative that serves as a valuable building block in organic synthesis. The presence of a reactive bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents onto the pyrrole core. The nitrile group at the 2-position and the methyl groups at the 1 and 5-positions provide additional points for modification and influence the electronic properties and steric environment of the molecule.

The pyrrole scaffold is a common motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1] The nitrile group itself is a recognized pharmacophore and can participate in various chemical transformations.[2] Consequently, this compound is a promising starting material for the synthesis of novel drug candidates and functional materials.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor to form the pyrrole ring, followed by regioselective bromination. A common method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Protocol: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (Illustrative Precursor Synthesis)

A potential precursor, 1,5-dimethyl-1H-pyrrole-2-carbonitrile, can be synthesized via methods such as the cyclocondensation of an appropriate enone with an aminoacetonitrile derivative.[3]

Protocol: Bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile

This protocol describes a general procedure for the bromination of a substituted pyrrole.

Materials:

  • 1,5-dimethyl-1H-pyrrole-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Illustrative Synthesis Data

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
Bromination 1,5-dimethyl-1H-pyrrole-2-carbonitrileN-BromosuccinimideTHF01-385-95 (estimated)

Note: The yield is an estimate based on typical bromination reactions of pyrroles and would require experimental verification.

G cluster_synthesis Synthesis of this compound precursor 1,5-dimethyl-1H-pyrrole-2-carbonitrile reagent N-Bromosuccinimide (NBS) THF, 0 °C precursor->reagent product This compound reagent->product Bromination

Caption: Synthetic pathway for this compound.

Applications in Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrrole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the brominated pyrrole and various organoboron compounds.[4]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1 Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)9070-90 (estimated)
2 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O (3:1)10075-95 (estimated)

Note: Yields are estimates and will vary depending on the specific substrates and reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the brominated pyrrole and a terminal alkyne.[5][6]

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Table 3: Representative Sonogashira Coupling Conditions

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1 PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHF25-4065-85 (estimated)
2 TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (3)DIPADMF5070-90 (estimated)

Note: Yields are estimates and will vary depending on the specific substrates and reaction conditions.

The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling the brominated pyrrole with a primary or secondary amine.[7]

Protocol: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction until completion.

  • Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1 MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10070-90 (estimated)
2 AnilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane11065-85 (estimated)

Note: Yields are estimates and will vary depending on the specific substrates and reaction conditions.

G cluster_workflow General Cross-Coupling Workflow start Start: This compound + Coupling Partner reaction_setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add degassed solvent start->reaction_setup reaction Reaction: - Heat under inert atmosphere - Monitor progress (TLC/GC-MS) reaction_setup->reaction workup Work-up: - Cool and dilute - Aqueous wash reaction->workup purification Purification: - Column chromatography workup->purification product Final Product: Substituted 1,5-dimethyl-1H-pyrrole-2-carbonitrile purification->product

Caption: General experimental workflow for cross-coupling reactions.

Potential in Drug Development

The pyrrole nucleus is a key structural component in a variety of marketed drugs with diverse therapeutic applications.[8] The ability to functionalize the 4-position of the 1,5-dimethyl-1H-pyrrole-2-carbonitrile core through the described cross-coupling reactions provides a powerful strategy for generating libraries of novel compounds for biological screening.

The introduction of various aryl, heteroaryl, alkynyl, and amino substituents can modulate the physicochemical properties (e.g., solubility, lipophilicity) and the pharmacological profile of the resulting molecules. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, such as primary amines or carboxylic acids, to optimize interactions with biological targets.

G cluster_drug_dev Drug Development Pathway intermediate 4-bromo-1,5-dimethyl-1H- pyrrole-2-carbonitrile coupling Cross-Coupling Reactions intermediate->coupling library Compound Library (Diverse Substituents) coupling->library screening Biological Screening (e.g., anticancer, antibacterial) library->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical flow from intermediate to drug candidate.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a wide range of substituted pyrrole derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in biologically active compounds and functional materials. The protocols provided herein offer a starting point for the exploration of this promising building block in various synthetic endeavors.

References

Application Notes and Protocols: Biological Activity Screening of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological activity screening of the novel compound 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile . Based on the known bioactivities of structurally related brominated pyrrole and pyrrole-carbonitrile derivatives, the primary focus of this screening protocol will be on its potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed protocols for key in vitro assays are provided to enable researchers to assess the therapeutic potential of this compound.

Potential Biological Activities

Pyrrole-containing compounds are a significant class of heterocyclic molecules known for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The presence of a bromine atom and a cyano group on the pyrrole ring of the target compound may enhance its biological efficacy and modulate its mechanism of action.

Anticancer Activity

Pyrrole derivatives have been shown to exert cytotoxic effects on various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the ERK signaling pathway and the Hedgehog signaling pathway. Some pyrrole derivatives also act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Brominated pyrroles are structurally related to natural antimicrobial compounds. These compounds are known to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

Certain pyrrole derivatives have demonstrated anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

Data Presentation: Expected Biological Activity

While specific quantitative data for this compound is not yet available, the following tables summarize representative data from structurally related pyrrole derivatives to provide a baseline for expected activity.

Table 1: Representative Anticancer Activity of Pyrrole Derivatives

Compound TypeCell LineAssay TypeIC50 (µM)Reference Compound
Substituted Pyrrole DerivativeBreast Cancer (MCF-7)MTT Assay36.7 ± 0.2Doxorubicin
Diaryl-pyrrole DerivativeBreast Cancer (MDA-MB-231)MTT Assay0.07Combretastatin A-4
Pyrrolopyrimidine DerivativeMedulloblastoma (D283)Cell Proliferation Assay< 1 (nM range)Not specified

Note: The data presented are for structurally related compounds and should be considered as a general guide.

Table 2: Representative Antimicrobial Activity of Pyrrole Derivatives

Compound TypeOrganismAssay TypeMIC (µg/mL)Reference Compound
Brominated Pyrrole DerivativeStaphylococcus aureusBroth Microdilution8Ceftriaxone
Pyrrole-2-carboxylate DerivativeMycobacterium tuberculosis H37RvBroth Microdilution0.7Ethambutol
Fused Pyrrole DerivativeCandida albicansBroth Microdilution23-28 (mm inhibition zone)Clotrimazole

Note: MIC values and inhibition zones are for structurally related compounds and serve as a reference for potential efficacy.

Experimental Workflows and Signaling Pathways

General Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound This compound Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Compound->Anti_inflammatory Signaling_Pathway Signaling Pathway Analysis (e.g., ERK, Hedgehog) Anticancer->Signaling_Pathway Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tubulin Polymerization) Anticancer->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Signaling_Pathway->SAR Enzyme_Inhibition->SAR

Caption: General workflow for biological activity screening.
ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and proliferation. Inhibition of this pathway is a common mechanism for anticancer agents.

ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Translocates and Activates ERK_Inhibitor Potential Inhibition by 4-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile ERK_Inhibitor->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified ERK signaling pathway and potential point of inhibition.
Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a role in embryonic development and can be aberrantly activated in some cancers.

Hedgehog_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation and Nuclear Translocation SMO_Inhibitor Potential Inhibition by 4-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile SMO_Inhibitor->SMO Target_Genes Target Gene Transcription GLI_A->Target_Genes

Caption: Hedgehog signaling pathway with a potential inhibition point.

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

  • 96-well round-bottom plates

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • This compound stock solution (in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Microplate reader or visual inspection

Protocol:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of a 2x concentrated stock of the test compound to the first column, creating a 1:2 dilution. Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. This will result in the desired final concentrations of the test compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • 96-well black opaque plate

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and test compound in the assay buffer.

  • Assay Setup: To the wells, add the assay buffer, heme, and the diluted COX-2 enzyme. Add the test compound at various concentrations. Include wells for a no-enzyme control, an enzyme control (no inhibitor), and a positive control with the known inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorometric probe and then initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from the dose-response curve.

Mechanism of Action: Tubulin Polymerization Assay

This assay assesses the effect of the compound on the in vitro polymerization of tubulin into microtubules.

Materials:

  • 96-well clear flat-bottom plate

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP

  • Known tubulin inhibitor (e.g., Paclitaxel or Colchicine) as a control

  • Spectrophotometer with temperature control

Protocol:

  • Reagent Preparation: Prepare all reagents on ice. Reconstitute the purified tubulin in the polymerization buffer.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations.

  • Reaction Initiation: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate and extent of tubulin polymerization can be determined from the resulting sigmoidal curve. Compare the polymerization curves in the presence of the test compound to the control to determine its inhibitory or enhancing effect.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The potential biological activities described are based on related compounds and require experimental verification for this compound.

Application Notes and Protocols: In Vitro Testing of Substituted Pyrroles Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of substituted pyrrole derivatives as potential anti-cancer agents. This document outlines detailed protocols for key assays, presents a summary of reported efficacy data, and illustrates the primary signaling pathways implicated in the anti-cancer activity of this class of compounds.

Data Presentation: Cytotoxicity of Substituted Pyrroles

The anti-proliferative activity of substituted pyrroles is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various pyrrole derivatives against a panel of human cancer cell lines, as reported in the scientific literature.

Table 1: IC50 Values of Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
14a MCF-7Breast1.7[1]
16b MCF-7Breast5.7[1]
18b MCF-7Breast3.4[1]
17 HePG2Liver8.7[1]
17 PACA2Pancreatic6.4[1]
Doxorubicin MCF-7Breast26.1[1]
Doxorubicin HePG2Liver21.6[1]
Doxorubicin PACA2Pancreatic28.3[1]

Table 2: Cytotoxic Activities of 2-Aminopyrrole Derivatives (EAPCs)

CompoundCell LineCancer TypeIC50 (µM)Reference
EAPC-67 HCC1806Triple-Negative BreastData Not Specified[2]
EAPC-70 HCC1806Triple-Negative BreastData Not Specified[2]
EAPC-71 HCC1806Triple-Negative BreastData Not Specified[2]
EAPC-67 MDA-MB-231Triple-Negative BreastData Not Specified[2]
EAPC-70 MDA-MB-231Triple-Negative BreastData Not Specified[2]
EAPC-71 MDA-MB-231Triple-Negative BreastData Not Specified[2]
EAPC-67 H1299Non-Small Cell LungData Not Specified[2]
EAPC-70 H1299Non-Small Cell LungData Not Specified[2]
EAPC-71 H1299Non-Small Cell LungData Not Specified[2]

Table 3: Anti-cancer Activity of 1,2,3-Triazole Incorporated Pyrrole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
11a MCF-7BreastPotent Activity[3]
11b MCF-7BreastPotent Activity[3]
11c MCF-7BreastPotent Activity[3]
11d MCF-7BreastPotent Activity[3]
11e MCF-7BreastPotent Activity[3]
11a A549LungPotent Activity[3]
11b A549LungPotent Activity[3]
11c A549LungPotent Activity[3]
11d A549LungPotent Activity[3]
11e A549LungPotent Activity[3]
11a Colo-205ColonPotent Activity[3]
11b Colo-205ColonPotent Activity[3]
11c Colo-205ColonPotent Activity[3]
11d Colo-205ColonPotent Activity[3]
11e Colo-205ColonPotent Activity[3]
11a A2780OvarianPotent Activity[3]
11b A2780OvarianPotent Activity[3]
11c A2780OvarianPotent Activity[3]
11d A2780OvarianPotent Activity[3]
11e A2780OvarianPotent Activity[3]

Visualized Workflows and Pathways

Understanding the experimental process and the molecular mechanisms of action is crucial for drug development. The following diagrams illustrate a generalized experimental workflow and key signaling pathways targeted by substituted pyrroles.

G cluster_workflow Experimental Workflow for In Vitro Evaluation A Substituted Pyrrole Synthesis & Characterization B Cell Line Selection & Culture A->B C Cell Viability Assay (e.g., MTT) B->C D Determination of IC50 Values C->D E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) E->G F->G H Data Analysis & Interpretation G->H

Caption: General workflow for in vitro evaluation of substituted pyrroles.

G cluster_egfr EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras/Raf/MEK/ERK Pathway Dimerization->Ras PI3K PI3K/Akt Pathway Dimerization->PI3K Pyrrole Substituted Pyrrole (Tyrosine Kinase Inhibitor) Pyrrole->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation G cluster_vegfr VEGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling Ligand VEGF VEGFR VEGFR Ligand->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K/Akt Dimerization->PI3K Pyrrole Substituted Pyrrole (Tyrosine Kinase Inhibitor) Pyrrole->Dimerization Angiogenesis Angiogenesis, Endothelial Cell Proliferation PLC->Angiogenesis PI3K->Angiogenesis G cluster_tubulin Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Disruption Mitotic Spindle Disruption Polymerization->Disruption Microtubules->Disruption Pyrrole Substituted Pyrrole Pyrrole->Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

References

Application Notes and Protocols for Antimicrobial Assays of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial efficacy of novel heterocyclic compounds. The methodologies outlined are fundamental in the preliminary screening and characterization of new potential therapeutic agents.

Introduction to Antimicrobial Assays

The discovery of novel antimicrobial agents is crucial in combating the rise of drug-resistant pathogens. Heterocyclic compounds represent a promising class of molecules with diverse biological activities.[1] Evaluating the antimicrobial potential of these novel compounds requires standardized and reproducible assays. This document details the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel heterocyclic compounds, which are key metrics in assessing their efficacy.[2][3]

Data Presentation

Quantitative data from antimicrobial assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC data.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Heterocyclic Compounds

Compound IDTest OrganismStrain IDMIC (µg/mL)Interpretation
HET-001Staphylococcus aureusATCC 292132Susceptible
HET-001Escherichia coliATCC 259228Intermediate
HET-001Pseudomonas aeruginosaATCC 2785332Resistant
HET-002Staphylococcus aureusATCC 292134Susceptible
HET-002Escherichia coliATCC 2592216Resistant
HET-002Pseudomonas aeruginosaATCC 27853>64Resistant

Note: Interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on established clinical breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] For novel compounds, these interpretations are provisional.

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Compound IDTest OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
HET-001Staphylococcus aureusATCC 29213242Bactericidal
HET-001Escherichia coliATCC 259228324Bactericidal
HET-002Staphylococcus aureusATCC 292134>64>16Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][7]

Materials:

  • Novel heterocyclic compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the heterocyclic compound in a suitable solvent (e.g., DMSO). The choice of solvent depends on the compound's solubility.[4]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[4]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Inoculation: Within 15 minutes of preparation, add 100 µL of the final inoculum to each well containing the serially diluted compound.[4]

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no compound.

    • Sterility Control: A well containing only broth.[6]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B E Inoculate Plate with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Read MIC: Lowest Concentration with No Visible Growth F->G

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][9] This assay is performed as a subsequent step to the MIC test.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[6]

  • Plating: Plate a 10 µL aliquot from each of these clear wells onto a sterile MHA plate.[6]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[6]

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][9]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_results Results A Identify Wells with No Visible Growth (≥MIC) B Subculture Aliquots onto Mueller-Hinton Agar Plates A->B C Incubate Plates (35°C, 18-24h) B->C D Count Colonies and Determine MBC (≥99.9% Killing) C->D

Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Agar Well and Disk Diffusion Assays (Qualitative Screening)

Agar well and disk diffusion methods are valuable for preliminary screening of antimicrobial activity.[10][11] They provide qualitative or semi-quantitative results based on the size of the zone of inhibition.[12][13]

Materials:

  • Novel heterocyclic compound

  • Sterile paper disks (6 mm diameter) or sterile cork borer

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism strains

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to the 0.5 McFarland turbidity standard.[11]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.[14]

  • Application of Compound:

    • Disk Diffusion: Aseptically place paper disks impregnated with a known concentration of the novel compound onto the inoculated agar surface.[11]

    • Agar Well Diffusion: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar, and then add a specific volume (e.g., 100 µL) of the compound solution into the wells.[15]

  • Controls: Include a positive control (a known antibiotic) and a negative control (solvent used to dissolve the compound).[16]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[16]

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk or well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]

Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B D Place Disks or Add Solution to Wells on Agar Surface B->D C Prepare Compound-impregnated Disks or Solutions C->D E Incubate Plate (35°C, 16-24h) D->E F Measure Zone of Inhibition (mm) E->F

General Workflow for Antimicrobial Screening Assays.

References

Application Notes and Protocols: Development of Kinase Inhibitors from Pyrrole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors derived from pyrrole precursors. The focus is on two prominent scaffolds: pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones, which have given rise to several clinically approved and investigational drugs targeting a range of kinases involved in cancer and other diseases.

Introduction to Pyrrole-Based Kinase Inhibitors

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal fragment for designing molecules that can fit into the ATP-binding pocket of kinases. By modifying the pyrrole core and its substituents, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

Two of the most successful classes of pyrrole-based kinase inhibitors are:

  • Pyrrolo[2,3-d]pyrimidines: These compounds are structural analogs of adenine, the purine core of ATP. This inherent similarity allows them to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.

  • Pyrrole Indolin-2-ones: This scaffold is central to a class of multi-targeted receptor tyrosine kinase inhibitors, notably targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key regulators of angiogenesis.

Key Kinase Targets and Signaling Pathways

Pyrrole-based inhibitors have been successfully developed against several key kinase families implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR and PDGFR Signaling

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases (RTKs) that play a pivotal role in angiogenesis, the formation of new blood vessels.[1] In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen for their growth and metastasis. Pyrrole indolin-2-one derivatives like Sunitinib are potent inhibitors of these receptors, blocking downstream signaling cascades.[1]

VEGFR_PDGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS inhibitor inhibitor inhibitor->VEGFR inhibitor->PDGFR Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis

EGFR and HER2 Signaling

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their signaling pathways are critical for cell growth, proliferation, and differentiation.[2] Overexpression or mutation of these receptors is a hallmark of many cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR and HER2, including mutant forms that confer resistance to first-generation inhibitors.[2][3]

EGFR_HER2_Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS inhibitor inhibitor inhibitor->EGFR HER2 HER2 inhibitor->HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Quantitative Data of Pyrrole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative pyrrole-based kinase inhibitors against various kinase targets. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters to quantify the potency of an inhibitor.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
Compound 12i EGFR (T790M mutant)0.21N/A[4]
EGFR (wild-type)22N/A[4]
Compound 10b EGFR (HCC827)46N/A[5]
Compound 1p EGFR (L858R/T790M)13.2N/A[5]
Almonertinib EGFR (T790M)0.37N/A[5]
FN-1501 FLT3<10N/A[6]
CDK2<10N/A[6]
CDK4<10N/A[6]
CDK6<10N/A[6]
SU1261 IKKαN/A10[7]
IKKβN/A680[7]
SU1349 IKKαN/A16[7]
IKKβN/A3352[7]

Table 2: Inhibitory Activity of Pyrrole Indolin-2-One Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-22.61[8]
PDGFRβ1.3[1]
KIT2.0[1]
FLT31.0[1]
Semaxanib (SU5416) VEGFR-240[1]
PDGFRβ500[1]
Famitinib VEGFR-22[1]
PDGFRβ5[1]
KIT1[1]

Experimental Protocols

Synthesis of Pyrrole-Based Kinase Inhibitors

The synthesis of pyrrole-based kinase inhibitors often involves multi-step reaction sequences. Below are generalized protocols for the synthesis of the key pyrrolo[2,3-d]pyrimidine precursor and a representative final inhibitor.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Start Starting Materials (e.g., Diethyl Malonate) Step1 Cyclization Start->Step1 Step2 Chlorination Step1->Step2 Precursor 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Step2->Precursor Coupling Buchwald-Hartwig Coupling Precursor->Coupling Final_Product Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Coupling->Final_Product Amine Substituted Amine Amine->Coupling

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Precursor)

This protocol describes a common route for synthesizing the versatile intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9][10][11][12][13]

  • Step 1: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

    • Couple ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to prepare ethyl 2-cyano-4,4-dimethoxybutanoate.

    • React the resulting ester with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[11][12]

  • Step 2: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    • Treat 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol with an acid catalyst (e.g., aqueous HCl) to induce cyclization and form the pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[11][12]

  • Step 3: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • React 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain the final precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[10][11][12]

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine Inhibitor via Buchwald-Hartwig Coupling

This protocol outlines the final step in the synthesis of many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, involving a palladium-catalyzed cross-coupling reaction.[14][15]

  • Reaction Setup:

    • In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired substituted aniline or amine (1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05-0.1 equivalents), a phosphine ligand (e.g., Xantphos, 0.1-0.2 equivalents), and a base (e.g., Cs₂CO₃, 2-3 equivalents).

    • Add a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene).

  • Reaction:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

In Vitro Kinase Inhibition Assays

Determining the in vitro potency of synthesized compounds is a critical step in the drug discovery process. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: Kinase + Substrate + ATP + Test Compound Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction ADP_to_ATP 3. Convert ADP to ATP: Add Kinase Detection Reagent Stop_Reaction->ADP_to_ATP Measure_Luminescence 4. Measure Luminescence ADP_to_ATP->Measure_Luminescence End End Measure_Luminescence->End

Protocol 3: ADP-Glo™ Kinase Assay

This protocol provides a general procedure for performing the ADP-Glo™ Kinase Assay.[16][17][18][19][20]

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction in a total volume of 5 µL per well. This should include the kinase, its specific substrate, ATP, and the test compound at various concentrations.

    • Include appropriate controls (no enzyme, no inhibitor).

    • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for the desired reaction time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. The MTS assay is a colorimetric method used to assess cell viability and proliferation.

Cell_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells 2. Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTS 4. Add MTS Reagent Incubate->Add_MTS Incubate_MTS 5. Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance 6. Measure Absorbance at 490 nm Incubate_MTS->Measure_Absorbance End End Measure_Absorbance->End

Protocol 4: MTS Cell Proliferation Assay

This protocol describes the general steps for conducting an MTS assay to determine the effect of kinase inhibitors on cancer cell proliferation.[4][21][22][23]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37 °C in the dark. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Conclusion

The development of kinase inhibitors from pyrrole precursors has been a highly successful endeavor in modern drug discovery. The versatility of the pyrrole scaffold allows for the generation of potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in this exciting and impactful field. By leveraging these methodologies, the scientific community can continue to advance the development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols: 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential applications of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile in the field of medicinal chemistry. The information is intended to guide researchers in exploring its utility as a scaffold or intermediate in drug discovery and development.

Overview and Medicinal Chemistry Potential

This compound is a substituted pyrrole derivative that has emerged as a valuable building block in medicinal chemistry. The pyrrole ring is a privileged scaffold found in numerous natural products and synthetic drugs, known to exhibit a wide range of biological activities. The presence of a bromine atom, a nitrile group, and N-methylation on the pyrrole core of this specific compound provides multiple points for synthetic modification and potential interactions with biological targets.

Preliminary studies and its use as a synthetic intermediate suggest that this compound holds promise in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its demonstrated role as a precursor to pro-apoptotic molecules underscores its potential in cancer research.

Biological Activities

While comprehensive biological data for this compound is still emerging, preliminary studies and research on analogous structures indicate potential in the following areas:

  • Anticancer Activity: This compound has been investigated for its potential anticancer properties. It is believed that derivatives of this molecule can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase signaling pathways.[1] Its utility as an intermediate in the synthesis of compounds that activate caspase 3 in vivo has been patented, highlighting its relevance in the development of pro-apoptotic cancer therapies.

  • Antimicrobial Activity: Halogenated pyrrole derivatives are known to possess antimicrobial properties. Preliminary investigations suggest that this compound and its derivatives may exhibit inhibitory activity against various bacterial strains. The bromine substituent is thought to enhance the molecule's ability to penetrate bacterial cell membranes and disrupt essential cellular processes.

  • Enzyme Inhibition: The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. The pyrrole-2-carbonitrile moiety is a known pharmacophore in inhibitors of enzymes such as dipeptidyl peptidase IV (DPP4), although direct inhibitory activity of this specific compound has not been extensively reported.

Quantitative Biological Data

Quantitative data for this compound is limited in the public domain. The following table summarizes the available data for this compound and its close derivatives to provide a preliminary indication of its potential biological activity.

Compound/DerivativeBiological ActivityTarget/OrganismQuantitative Data
This compound AntimicrobialCertain strains of Staphylococcus aureus and Escherichia coliMIC as low as 50 µg/mL
Derivatives of this compoundAnticancer (Pro-apoptotic)RS4;11 leukaemia cells (in vivo)Leads to activation of Caspase 3

Note: The provided MIC value is based on preliminary studies and may vary depending on the specific bacterial strain and experimental conditions. The caspase activation was observed for compounds synthesized using this compound as a starting material.

Experimental Protocols

Detailed experimental protocols for the synthesis and potential biological evaluation of this compound are provided below.

Synthesis of this compound

This protocol describes the bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Materials:

  • 1,5-dimethyl-1H-pyrrole-2-carbonitrile

  • Bromine

  • Acetic acid

  • Dropping funnel

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in acetic acid in a round-bottom flask.

  • Prepare a solution of bromine (1.1 eq) in acetic acid.

  • Add the bromine solution dropwise to the solution of the pyrrole derivative at ambient temperature using a dropping funnel over a period of 30 minutes.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic effects of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in a complete cell culture medium. The final concentration of DMSO should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthetic Pathway and Potential Reactions

G Synthetic Utility of this compound A 1,5-dimethyl-1H-pyrrole-2-carbonitrile B This compound A->B Bromination (Br2, AcOH) C Suzuki Coupling Products (Aryl/Heteroaryl Pyrroles) B->C Pd-catalyzed coupling D Buchwald-Hartwig Amination Products (Aminopyrroles) B->D Pd-catalyzed coupling E Sonogashira Coupling Products (Alkynylpyrroles) B->E Pd/Cu-catalyzed coupling F Reduction of Nitrile (Aminomethylpyrroles) B->F Reduction (e.g., LiAlH4) G Pro-apoptotic Anticancer Agents D->G Further Derivatization G Proposed Apoptotic Pathway cluster_cell Cancer Cell A Derivatives of This compound B Cellular Target(s) (e.g., Bcl-2 family proteins) A->B Inhibition C Initiator Caspases (e.g., Caspase-9) B->C Inhibits D Executioner Caspases (e.g., Caspase-3) C->D Activation E Apoptosis (Cell Death) D->E Execution G Drug Discovery Workflow A Synthesis of This compound B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) A->B C In Vitro Screening (Anticancer, Antimicrobial) B->C D Hit Identification (Active Compounds) C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromination of Dimethylpyrrole Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of dimethylpyrrole carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the bromination of pyrrole rings?

A1: Common reagents for the electrophilic bromination of pyrroles include N-Bromosuccinimide (NBS), bromine (Br₂), tetrabutylammonium tribromide (TBABr₃), and pyridinium hydrobromide perbromide (PHP).[1] The choice of reagent can significantly influence the reaction's regioselectivity and yield. For instance, milder reagents like TBABr₃ may offer better control and selectivity, particularly for complex substrates.[1]

Q2: Why am I getting a mixture of 4-bromo and 5-bromo isomers?

A2: The substitution pattern on the pyrrole ring dictates the regioselectivity of bromination. Electron-withdrawing groups, such as a nitrile or carbonyl group at the C-2 position, typically direct bromination to the C-4 and C-5 positions.[1] The ratio of these isomers is influenced by the brominating agent, solvent, and reaction temperature.[1][2] For example, with some substrates, NBS in THF can favor the 4-bromo product, while TBABr₃ can selectively yield the 5-bromo isomer.[1]

Q3: What causes the formation of polybrominated byproducts?

A3: The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[3][4] The use of an excess of a powerful brominating agent (like Br₂) or prolonged reaction times can lead to the formation of di- or tri-brominated products. To minimize this, it is crucial to use a controlled stoichiometry of the brominating agent (typically 1.0 equivalent for monobromination) and to monitor the reaction closely.[5][6]

Q4: Can bromination occur on the methyl side chains instead of the pyrrole ring?

A4: While electrophilic aromatic substitution on the ring is the dominant pathway, side-chain bromination can occur under radical conditions.[5][6] This is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), often in a non-polar solvent like carbon tetrachloride (CCl₄). To favor ring bromination, the reaction should be performed in the dark and in polar solvents that facilitate ionic pathways.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Deactivated Substrate: The dimethylpyrrole carbonitrile may be too electron-poor for the chosen brominating agent.[1] 2. Incorrect Temperature: Reaction may be too cold, preventing initiation, or too hot, causing decomposition.[2] 3. Reagent Decomposition: The brominating agent (e.g., NBS) may be old or impure.1. Use a stronger brominating agent or consider a Lewis acid catalyst. 2. Screen a range of temperatures. A common starting point is cooling to -78 °C and allowing the reaction to slowly warm to room temperature.[1][2] 3. Use freshly purified or newly purchased reagents.[2]
Poor Regioselectivity (Mixture of Isomers) 1. Sub-optimal Reagent: The chosen brominating agent may not be selective for your specific substrate.[1] 2. Solvent Effects: The solvent can influence the stability of the reaction intermediates, affecting the product ratio.1. Test different brominating agents. For pyrrole-2-carboxamides, TBABr₃ has shown high selectivity for the 5-position.[1] 2. Experiment with different solvents (e.g., THF, DCM, Acetic Acid).[1][5][6]
Formation of Multiple Brominated Products 1. Excess Brominating Agent: More than one equivalent of the brominating agent was used.[5][6] 2. High Reactivity: The pyrrole substrate is highly activated.1. Carefully control the stoichiometry; add the brominating agent portion-wise as a solution. 2. Perform the reaction at a lower temperature to moderate reactivity.
Product Decomposition 1. Harsh Reaction Conditions: The combination of reagent and temperature may be too aggressive. 2. Acidic Byproducts: Reactions with reagents like Br₂ can produce HBr, which can degrade acid-sensitive pyrroles.1. Use a milder reagent (e.g., NBS instead of Br₂) and lower the reaction temperature. 2. Consider adding a non-nucleophilic base to the reaction mixture to scavenge acid.

Data on Bromination Selectivity

The choice of brominating agent can significantly impact the regioselectivity of the reaction on pyrroles with electron-withdrawing groups at the C-2 position.

Table 1: Influence of Brominating Reagent on C-4 vs. C-5 Selectivity for various 2-Substituted Pyrroles. [1]

Substrate (2-substituent)Brominating ReagentC-4 : C-5 Product Ratio
Trichloroacetyl (ketone)NBS>10 : 1
Methyl esterNBS10 : 1
N-methyl carboxamideNBS1 : 1.3
N-methyl carboxamidePyridinium hydrobromide perbromide (PHP)1 : 6.1
N-methyl carboxamideTetrabutylammonium tribromide (TBABr₃)1 : >10

Experimental Protocols

Protocol 1: General Procedure for Monobromination using NBS

This protocol is a general guideline for the monobromination of a 2,5-dimethylpyrrole-3-carbonitrile derivative.

  • Reaction Setup: Dissolve the dimethylpyrrole carbonitrile substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise to the stirred solution. Maintain the temperature below -70 °C during addition.

  • Reaction: Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 30 minutes), then let it warm to room temperature and stir for an additional 1-2 hours.[1][2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1]

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the crude product with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[1]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography.[2]

Visual Guides

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Substrate in Anhydrous Solvent) Cooling 2. Cool to -78 °C Setup->Cooling Addition 3. Add Brominating Reagent (1.0 equiv) Cooling->Addition Reaction 4. Stir & Monitor (TLC) Addition->Reaction Quench 5. Quench Reaction (e.g., Na₂S₂O₃) Reaction->Quench Workup 6. Aqueous Work-up & Extraction Quench->Workup Purify 7. Dry & Purify (Column Chromatography) Workup->Purify

Caption: General workflow for the bromination of dimethylpyrrole carbonitrile.

G Start Reaction Outcome Unsatisfactory P1 Low Yield? Start->P1 P2 Mixture of Isomers? P1->P2 No S1a Check Reagent Purity & Stoichiometry P1->S1a Yes P3 Byproducts Observed? P2->P3 No S2a Screen Different Brominating Agents (e.g., TBABr₃) P2->S2a Yes S3a Lower Temperature P3->S3a Yes End Problem Resolved P3->End No S1b Optimize Temperature & Reaction Time S1a->S1b S1b->End S2b Change Solvent S2a->S2b S2b->End S3b Ensure 1.0 equiv of Brominating Agent S3a->S3b S3b->End

Caption: Troubleshooting decision tree for bromination reaction optimization.

References

Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

I. Troubleshooting Guide

This guide addresses common problems that may arise during the two key stages of the synthesis: the formation of the 1,5-dimethyl-1H-pyrrole-2-carbonitrile core and its subsequent bromination.

Stage 1: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (Paal-Knorr Synthesis)

A common route to the pyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile, a likely precursor would be a 1,4-dicarbonyl compound bearing a nitrile group.

Q1: My reaction is producing a significant amount of a furan byproduct instead of the desired pyrrole. How can I minimize this?

A1: Furan formation is a common side reaction in Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1][2] To favor pyrrole formation, consider the following adjustments:

  • pH Control: Maintain a neutral to weakly acidic reaction medium. Strongly acidic conditions (pH < 3) favor the formation of furans.[2] The use of a weak acid, such as acetic acid, can catalyze the reaction without promoting significant furan formation.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they may also favor the furan cyclization. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

  • Catalyst Choice: Experiment with different Brønsted or Lewis acid catalysts. Some catalysts may show higher selectivity for the pyrrole synthesis over furan formation.

Q2: The yield of my pyrrole synthesis is low, and the reaction does not go to completion. What are the potential causes and solutions?

A2: Low yields can be attributed to several factors:

  • Purity of Starting Materials: Ensure that the 1,4-dicarbonyl precursor and methylamine are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Carefully optimize the reaction time, temperature, and solvent. Prolonged reaction times or excessively high temperatures can lead to degradation of the product.

  • Stoichiometry: Ensure the correct molar ratio of reactants. An excess of the amine is often used to drive the reaction to completion.

Stage 2: Bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile

The introduction of a bromine atom at the 4-position is typically achieved through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS).

Q3: My bromination reaction is yielding a mixture of isomeric products (e.g., 3-bromo and 5-bromo isomers) in addition to the desired 4-bromo product. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the bromination of substituted pyrroles can be challenging due to the activated nature of the pyrrole ring. The directing effects of the existing substituents (the N-methyl, 5-methyl, and 2-cyano groups) will influence the position of bromination.

  • Choice of Brominating Agent: The choice of brominating agent can significantly impact regioselectivity. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can provide a lower concentration of the active brominating species, potentially leading to higher selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting the isomer distribution. Experiment with different solvents (e.g., tetrahydrofuran, acetonitrile, dichloromethane) to optimize for the desired 4-bromo isomer.

Q4: I am observing significant amounts of di- and poly-brominated byproducts in my reaction mixture. How can I prevent over-bromination?

A4: The high reactivity of the pyrrole ring makes it susceptible to multiple brominations.[3] To control the reaction and favor mono-bromination:

  • Stoichiometry of the Brominating Agent: Use a precise stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Adding the brominating agent slowly and portion-wise can help to maintain a low concentration and reduce the likelihood of over-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely by techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to control the reaction rate and minimize multiple substitutions.

Q5: I suspect the nitrile group in my molecule is being hydrolyzed to a carboxylic acid or amide during the bromination step. How can I avoid this?

A5: Hydrolysis of the nitrile group is a potential side reaction, particularly if the bromination is carried out under acidic or basic conditions in the presence of water.[4][5]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Neutral Reaction Conditions: Whenever possible, perform the bromination under neutral conditions. If an acid scavenger is required, use a non-nucleophilic base.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases.

II. Frequently Asked Questions (FAQs)

Q6: What is the expected yield for the synthesis of this compound?

A6: Without a specific, published experimental protocol for this exact molecule, it is difficult to provide a precise expected yield. However, for analogous Paal-Knorr syntheses of substituted pyrroles, yields can range from moderate to excellent (50-90%).[5] The subsequent bromination step's yield will heavily depend on the control of side reactions, particularly the formation of isomers and over-brominated products.

Q7: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A7:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of both the pyrrole formation and the bromination reaction.

  • Product and Byproduct Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired this compound and for identifying and quantifying isomeric byproducts. The chemical shifts and coupling patterns of the pyrrole ring protons will be distinct for the 3-bromo, 4-bromo, and 5-bromo isomers.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts based on their mass-to-charge ratio.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

III. Data Presentation

As no specific quantitative data for the synthesis of this compound was found in the literature, the following table provides a general overview of the expected influence of reaction parameters on product yield and purity based on general principles of pyrrole synthesis and bromination.

Parameter Stage 1: Pyrrole Synthesis (Paal-Knorr) Stage 2: Bromination
Desired Product 1,5-dimethyl-1H-pyrrole-2-carbonitrileThis compound
Potential Side Products Furan derivative, unreacted starting materials3-bromo isomer, 5-bromo isomer, di/poly-brominated products, hydrolyzed nitrile
Effect of Increasing Temperature May increase reaction rate but can also increase furan byproduct formation.Can decrease regioselectivity and increase over-bromination.
Effect of Acid Catalyst (Stage 1) Accelerates reaction but strong acid increases furan formation.N/A (typically performed under neutral conditions)
Effect of Brominating Agent Stoichiometry (Stage 2) N/A>1.1 equivalents significantly increases over-bromination.

IV. Experimental Protocols

While a specific protocol for this compound is not available, the following general procedures for Paal-Knorr synthesis and pyrrole bromination can be adapted.

Protocol 1: General Procedure for Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol describes a general method for the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Materials:

  • 1,4-dicarbonyl precursor (1.0 eq)

  • Methylamine (solution in a suitable solvent, e.g., THF, ethanol, or as a salt like methylamine hydrochloride) (1.1 - 2.0 eq)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor in the chosen solvent.

  • Add the methylamine solution to the flask.

  • If required, add the acid catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup, which may include quenching the reaction with water, extraction with an organic solvent, and washing the organic layer with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Protocol 2: General Procedure for the Bromination of a Substituted Pyrrole using NBS

This protocol outlines a general method for the selective mono-bromination of a substituted pyrrole.

Materials:

  • 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • N-bromosuccinimide (NBS) (1.0 - 1.1 eq), recrystallized if necessary

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM))

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,5-dimethyl-1H-pyrrole-2-carbonitrile in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice-acetone bath.

  • Add the NBS portion-wise or as a solution in the same anhydrous solvent dropwise over a period of time, while maintaining the low temperature.

  • Stir the reaction mixture at the low temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and perform a workup, which typically involves extraction with an organic solvent, washing with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 4-bromo isomer from other isomers and byproducts.

V. Visualizations

Synthesis_Pathway_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions Start 1,4-Dicarbonyl Precursor + Methylamine Pyrrole 1,5-dimethyl-1H-pyrrole- 2-carbonitrile Start->Pyrrole Paal-Knorr Synthesis Bromination Bromination (e.g., NBS) Pyrrole->Bromination Product 4-bromo-1,5-dimethyl-1H- pyrrole-2-carbonitrile Bromination->Product Desired Reaction Isomers Isomeric Byproducts (3-bromo, 5-bromo) Bromination->Isomers Lack of Regioselectivity Over_bromination Over-bromination (Di/Poly-bromo) Bromination->Over_bromination High Ring Reactivity Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Bromination->Hydrolysis Presence of Water/Acid/Base Furan Furan Byproduct

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Problem Problem Identified? Analysis->Problem Success Successful Synthesis Problem->Success No Identify Identify Side Product(s) (e.g., Isomers, Furan) Problem->Identify Yes Adjust Adjust Reaction Conditions: - Temperature - Reagent Stoichiometry - Solvent - Catalyst/pH Identify->Adjust Re-run Re-run Experiment Adjust->Re-run Re-run->Analysis

Caption: A logical workflow for troubleshooting synthesis.

References

Technical Support Center: Purification of Crude 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: While specific impurities depend on the synthetic route, crude pyrrole products often contain a range of contaminants. These can include unreacted starting materials, reagents, and byproducts from side reactions. Highly conjugated byproducts may also be present, contributing to discoloration of the crude product.[1] Given the structure of the target compound, potential impurities could include starting materials for the pyrrole ring formation and any reagents used for bromination and methylation.

Q2: My purified this compound darkens over time. How can this be prevented?

A2: Pyrrole derivatives can be susceptible to oxidation and polymerization upon exposure to air and light, leading to discoloration.[2] To minimize this, it is recommended to work quickly during purification, use an inert atmosphere (e.g., nitrogen or argon) if possible, and store the purified compound in amber vials at low temperatures.

Q3: What are the most effective methods for purifying crude this compound?

A3: The most common and effective purification techniques for pyrrole derivatives are column chromatography and recrystallization.[1][3] Column chromatography is particularly useful for separating compounds with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid product.[1] The choice of method will depend on the nature and quantity of the impurities present.

Q4: Which solvents are recommended for the purification of this compound?

A4: For column chromatography, a common solvent system for pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The optimal ratio will need to be determined empirically, often starting with a low percentage of ethyl acetate and gradually increasing the polarity. For recrystallization, you may need to screen various solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Troubleshooting Guide

Column Chromatography Issues

Q5: My compound is streaking or tailing on the silica gel column, resulting in poor separation. What should I do?

A5: Streaking or tailing of pyrrole compounds on silica gel is often due to the interaction of the slightly basic pyrrole nitrogen with the acidic silanol groups on the silica surface.[1] Here are several strategies to address this:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent to neutralize the acidic sites on the silica gel.[1]

  • Modify the Solvent System: A gradual increase in solvent polarity during the separation (gradient elution) can improve the peak shape and resolution.[1]

  • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for basic compounds.[1] Deactivated silica gel is another option.[1]

Recrystallization Issues

Q6: I am unable to find a suitable solvent for recrystallization. The compound is either too soluble or insoluble in all the solvents I've tried.

A6: Finding the right recrystallization solvent can be challenging. Here are some approaches:

  • Two-Solvent System: If a single solvent does not work, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy.[1] Gentle heating to clarify the solution followed by slow cooling should induce crystallization.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. Small-scale trial crystallizations in test tubes can help identify a promising candidate without committing a large amount of material.

Product Purity and Appearance

Q7: My final product is still colored, even after purification. How can I remove the colored impurities?

A7: Persistent color in the purified product suggests the presence of highly conjugated impurities.[1] Consider the following:

  • Charcoal Treatment: Before the final purification step, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities, which can then be removed by filtration. Note that this may also reduce your overall yield.[1]

  • Repeat Purification: A second purification step, such as another round of column chromatography or a careful recrystallization, may be necessary to remove residual colored impurities.[1]

Data Presentation

The following table presents hypothetical data comparing the effectiveness of different purification methods for crude this compound. This data is for illustrative purposes to guide methodology selection.

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)Notes
Single-Solvent Recrystallization85%>98%60-85%Highly dependent on finding a suitable solvent. Best for removing small amounts of impurities.[1]
Two-Solvent Recrystallization85%>98%55-80%Offers more flexibility than single-solvent recrystallization when a single ideal solvent cannot be found.
Flash Column Chromatography85%95-99%40-75%Effective for separating compounds with different polarities. Yield can be impacted by product loss on the column.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the appropriate eluent system by thin-layer chromatography (TLC). A good starting point for pyrrole derivatives is a mixture of hexanes and ethyl acetate.[3] The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent mixture and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a desiccator.[1]

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in suitable solvent Crude->Dissolve Charcoal Optional: Charcoal Treatment Dissolve->Charcoal PurificationChoice Choose Purification Method Dissolve->PurificationChoice If no charcoal treatment FilterCharcoal Filter to remove charcoal Charcoal->FilterCharcoal FilterCharcoal->PurificationChoice ColumnChromatography Flash Column Chromatography PurificationChoice->ColumnChromatography Mixture of impurities Recrystallization Recrystallization PurificationChoice->Recrystallization Solid with minor impurities TLC TLC Analysis of Fractions ColumnChromatography->TLC Cooling Slow Cooling to Induce Crystallization Recrystallization->Cooling CombineFractions Combine Pure Fractions TLC->CombineFractions Evaporate Solvent Evaporation CombineFractions->Evaporate PureSolid Pure Solid Product Evaporate->PureSolid FilterCrystals Filter and Wash Crystals Cooling->FilterCrystals Dry Dry Purified Crystals FilterCrystals->Dry Dry->PureSolid

Caption: A general experimental workflow for the purification of crude this compound.

TroubleshootingLogic Start Purification Issue Encountered IssueType What is the nature of the issue? Start->IssueType PoorSeparation Poor Separation/Tailing in Chromatography IssueType->PoorSeparation Chromatography NoCrystals No Crystals Forming IssueType->NoCrystals Recrystallization ColoredProduct Product is Colored IssueType->ColoredProduct Purity/Appearance TailingSolutions Tailing on Silica Gel Add triethylamine to eluent Use alumina as stationary phase Use a solvent gradient PoorSeparation->TailingSolutions Due to acidic silica NoCrystalsSolutions Recrystallization Failure Try a two-solvent system Scratch flask/add seed crystal Concentrate the solution NoCrystals->NoCrystalsSolutions ColoredProductSolutions Colored Impurities Treat with activated charcoal Repeat purification step Minimize air/light exposure ColoredProduct->ColoredProductSolutions

Caption: A troubleshooting decision tree for common issues encountered during pyrrole purification.

References

Technical Support Center: Recrystallization of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the recrystallization of brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle of recrystallization? A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The process involves dissolving an impure solid in a suitable solvent at a high temperature to create a saturated solution and then allowing the solution to cool.[2][3] As the temperature decreases, the solubility of the desired compound drops, causing it to form purified crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[3][4]

Q2: What are the ideal characteristics of a recrystallization solvent? A2: An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[1][5]

  • Not react with the compound being purified.[6]

  • Have a boiling point below the melting point of the solid to prevent the compound from "oiling out" (melting in the solvent instead of dissolving).[6]

  • Be sufficiently volatile to be easily removed from the purified crystals.[7]

  • Dissolve impurities well at all temperatures or not at all, so they can be removed during hot filtration.[8]

Q3: What are some common solvents and solvent systems for recrystallizing brominated heterocyclic compounds? A3: The choice of solvent is highly dependent on the specific structure of the compound. However, common starting points include alcohols (ethanol, methanol), acetonitrile, and solvent mixtures (co-solvents).[1][9] For many bromo-substituted aromatic compounds, solvent pairs like hexane/ethyl acetate, toluene/hexane, or alcohol/water mixtures are effective.[8] For instance, pyridinium tribromide can be recrystallized from acetic acid.[10]

Q4: What is a mixed-solvent recrystallization and when should it be used? A4: A mixed-solvent recrystallization is employed when no single solvent has the ideal solubility characteristics.[8] The technique uses a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" (or "anti-solvent") in which the compound is insoluble.[11] The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (saturated).[8] A small amount of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly to form crystals.[8]

Q5: How can colored impurities be removed during the recrystallization process? A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][12] The charcoal adsorbs the colored compounds onto its surface. It is important to use charcoal sparingly, as it can also adsorb the desired product, potentially reducing the overall yield.[12]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[13]1. Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[14] You can check the mother liquor by evaporating a small amount to see if a solid remains.[11]
2. Supersaturation: The solution has cooled below its saturation point without forming the initial crystal nuclei.2. Induce Crystallization:     a) Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[13]     b) Seed: Add a "seed crystal" (a tiny amount of the crude or pure solid) to the solution to initiate crystal growth.
3. Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.3. Modify Solvent System: If induction methods fail, evaporate the solvent completely and attempt the recrystallization again with a different solvent or a mixed-solvent system.
Compound "Oils Out" Instead of Crystallizing 1. High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.[13]1. Reheat and Dilute: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[13] Consider a preliminary purification step like column chromatography if the issue persists.[11]
2. Solution Cooled Too Quickly: Rapid cooling can cause the compound to precipitate out as a supercooled liquid.2. Ensure Slow Cooling: Insulate the flask (e.g., by leaving it on a cooling hot plate or covering it with a beaker) to slow the rate of cooling, which favors the formation of crystals over oil.
3. Solvent Boiling Point > Compound Melting Point: The compound is melting in the hot solvent before it fully dissolves.[6]3. Change Solvent: Select a solvent with a lower boiling point.
Low Yield of Recovered Product 1. Premature Crystallization: The product crystallized in the funnel during hot gravity filtration.1. Keep Equipment Hot: Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and depositing crystals prematurely.[8][11] Using a stemless funnel is also recommended.[8]
2. Excessive Washing: Too much cold solvent was used to wash the crystals, or the solvent was not cold enough, redissolving some of the product.2. Optimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent.
3. Too Much Solvent Used Initially: A significant portion of the product remains dissolved in the mother liquor.[11]3. Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and cooling the remaining solution to obtain a second batch of crystals. Note that this second crop may be less pure.[11]
Product Purity Does Not Improve 1. Ineffective Solvent Choice: The impurities have a similar solubility profile to the desired compound in the chosen solvent.1. Perform Solvent Screening: Test a variety of different solvents or solvent mixtures on a small scale to find a system where the impurity remains in solution while the desired product crystallizes.[11]
2. Inseparable Impurities: The impurities co-crystallize with the product.2. Consider Alternative Purification: If recrystallization is ineffective, other methods like column chromatography may be necessary to remove the specific impurities present.[11][12]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds that can hydrogen bond; slow to evaporate.[7]
Ethanol78HighA very common and versatile solvent.[7] Often used in mixtures with water.[15]
Methanol65HighSimilar to ethanol but more volatile.[7]
Acetonitrile82Medium-HighA common choice for compounds with aromatic rings.[9]
Acetone56Medium-HighPowerful solvent, but its low boiling point can make it difficult to maintain a large temperature gradient.[7]
Ethyl Acetate77MediumGood for moderately polar compounds.[16]
Dichloromethane (DCM)40Medium-LowUseful in some solvent mixtures, but its very low boiling point can be a challenge.[17]
Toluene111LowHigh boiling point can lead to "oiling out"; should be used with caution.[7]
Hexane / Heptane~69 / ~98Very LowGood for nonpolar compounds; often used as the "poor" solvent in a mixed-solvent system.[7][16]

Table 2: Common Solvent Pairs for Mixed-Solvent Recrystallization

"Good" Solvent (High Solubility)"Poor" Solvent / Anti-Solvent (Low Solubility)Notes
EthanolWaterExcellent for moderately polar compounds.[15]
AcetoneWaterAnother common pair for compounds of intermediate polarity.[17]
Ethyl AcetateHexane / HeptaneA versatile system for a wide range of polarities.[16][17]
Dichloromethane (DCM)Hexane / CyclohexaneEffective for dissolving a compound and then inducing precipitation by adding the nonpolar anti-solvent.[17]
TolueneHexane / HeptaneUseful for aromatic compounds where solubility needs to be carefully adjusted.[8]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude brominated heterocyclic compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to cover the solid.[5] Heat the mixture to boiling (using a hot plate or water bath) while stirring or swirling. Continue to add small portions of the hot solvent until the solid just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance.[5] Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[4]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any remaining mother liquor from the crystal surfaces. Reapply the vacuum to draw the wash solvent through.[1][4]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.[3]

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise with swirling until a persistent cloudiness appears.[8]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[8]

  • Cooling and Isolation: Allow the solution to cool slowly, as described in Protocol 1 (Step 3). Isolate, wash, and dry the resulting crystals as described in Protocol 1 (Steps 4-6).

Visualized Workflows

RecrystallizationWorkflow start Crude Brominated Heterocycle dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Cool Filtrate Slowly to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath isolate Isolate Crystals via Vacuum Filtration ice_bath->isolate wash Wash Crystals with Minimal Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for a single-solvent recrystallization experiment.

TroubleshootingWorkflow start No Crystals Form Upon Cooling check_solvent Was too much solvent used? start->check_solvent reduce_vol Reheat and Evaporate a Portion of Solvent check_solvent->reduce_vol Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal check_solvent->induce No re_cool Cool Again reduce_vol->re_cool induce->re_cool check_again Crystals Formed? re_cool->check_again success Success: Isolate Crystals check_again->success Yes fail Failure: Re-evaluate Solvent Choice check_again->fail No

References

Technical Support Center: Column Chromatography of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of pyrrole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of pyrrole derivatives by column chromatography.

Issue 1: My pyrrole derivative is decomposing on the silica gel column.

Some pyrrole derivatives, particularly electron-rich ones, are sensitive to the acidic nature of standard silica gel and can decompose during chromatography.[1][2][3][4]

  • Solution 1: Neutralize the Stationary Phase. Before packing the column, you can deactivate the silica gel by treating it with a solution of triethylamine in a non-polar solvent.[1] Alternatively, add a basic modifier to your eluent system.

    • Common basic modifiers include 0.1-1% triethylamine (Et₃N) or pyridine.[1]

    • A few drops of ammonium hydroxide in the more polar solvent component can also be used.[1]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a more inert stationary phase.

    • Alumina (neutral or basic): This is a good alternative for purifying basic or acid-sensitive compounds.[1]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.

  • Solution 3: Minimize Contact Time. Use flash column chromatography with optimized flow rates to reduce the time the compound spends on the column.[5]

  • Solution 4: Stability Test. Before running a column, you can test for compound stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[1]

Issue 2: The pyrrole derivative is streaking or tailing on the TLC plate and column, leading to poor separation.

Streaking or tailing is a common issue when purifying polar compounds or those that interact strongly with the stationary phase.[1]

  • Solution 1: Add a Basic Modifier. As with decomposition, adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent can neutralize acidic silanol groups on the silica surface, reducing strong interactions and improving peak shape.[1][5]

  • Solution 2: Modify the Solvent System.

    • Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly over the course of the separation.[1]

    • Change Solvent System: If a hexane/ethyl acetate system is not providing good separation, try a different system like dichloromethane/methanol.[1]

  • Solution 3: Use a Different Stationary Phase. As mentioned previously, switching to neutral or basic alumina can mitigate these issues.[1]

Issue 3: My compound will not elute from the silica gel column, even with a highly polar solvent system.

This indicates a very strong interaction between your compound and the stationary phase.

  • Solution 1: Drastic Polarity Increase. If you are using a hexane/ethyl acetate system, switch to a more polar system such as dichloromethane/methanol.[1]

  • Solution 2: Add an Acidic Modifier (with caution). If your pyrrole derivative is stable in acidic conditions, adding a small percentage of acetic acid or formic acid to your eluent can help displace the compound from the silica.[1] Note: This should be a last resort for pyrroles due to their general acid sensitivity.[2][3][4]

  • Solution 3: Change the Stationary Phase. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may be a suitable alternative for highly polar pyrrole derivatives.[6][7]

Issue 4: My purified pyrrole fractions are colored, but the compound should be colorless.

Color in purified fractions can be due to co-eluting impurities or degradation of the product.

  • Solution 1: Minimize Exposure to Air and Light. Pyrrole derivatives can be sensitive to air and light, leading to the formation of colored, often polymeric, byproducts.[1][5] Work quickly, and if possible, under an inert atmosphere (e.g., nitrogen or argon). Store purified fractions in amber vials at low temperatures.[1]

  • Solution 2: Charcoal Treatment. Before column chromatography, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that this may also reduce your overall yield.[1]

  • Solution 3: Re-purification. A second pass through a column or a careful recrystallization may be necessary to remove the colored impurities.[1]

  • Solution 4: Remove Residual Catalysts. If a metal catalyst was used in the synthesis, trace amounts might remain and cause coloration. Specific workup procedures may be needed to remove these before chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for my pyrrole derivative?

A1: A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6] The optimal ratio should be determined using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for your desired compound to ensure good separation on the column.[1]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use about 50-100 grams of silica gel for every 1 gram of crude material to be purified.[1] The exact amount will depend on the difficulty of the separation.

Q3: Can I use reversed-phase chromatography for pyrrole derivatives?

A3: Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) is often a method of choice for a wide range of pyrrole derivatives, especially for more challenging separations or when high purity is required.[6] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as acetonitrile/water or methanol/water.[6][7]

Q4: My pyrrole has an N-H proton. Do I need to protect it before chromatography?

A4: While not always necessary, N-protection can be beneficial. The N-H proton is weakly acidic and can interact with the silica gel, potentially leading to band broadening.[8] More importantly, unprotected pyrroles can be less stable.[9] Protecting groups like tosyl (Ts) or Boc can improve stability and sometimes lead to better chromatographic behavior.

Q5: How can I visualize my pyrrole derivative on a TLC plate if it is not UV-active?

A5: If your compound is not visible under UV light, you can use a variety of staining solutions. A common and effective stain for many organic compounds, including pyrroles, is a potassium permanganate (KMnO₄) stain. Iodine vapor is another general-purpose visualization agent.[10]

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Pyrrole Derivatives

Pyrrole Derivative TypeStationary PhaseTypical Mobile Phase SystemNotes
Simple, non-polar pyrrolesSilica GelHexane/Ethyl Acetate gradientStart with a low percentage of ethyl acetate and gradually increase polarity.
Polar, N-unsubstituted pyrrolesSilica Gel with 0.5-1% Et₃NDichloromethane/Methanol gradientThe addition of triethylamine helps to prevent tailing.[5]
Acid-sensitive pyrrolesNeutral AluminaHexane/Ethyl Acetate gradientA less acidic alternative to silica gel.[1]
Highly polar pyrrolesReversed-Phase C18 SilicaAcetonitrile/Water or Methanol/WaterSuitable for compounds with high polarity.[6][7]

Table 2: Reported Rf Values for Selected Pyrrole Derivatives

CompoundMobile PhaseStationary PhaseRf Value
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole30% Ethyl Acetate/HexaneSilica Gel TLC0.56[11]
1-(2-Fluoro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole30% Ethyl Acetate/HexaneSilica Gel TLC0.79[11]
1-(4-Fluoro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole30% Ethyl Acetate/HexaneSilica Gel TLC0.75[11]
2-Phenyl-5-methyl-1-tosyl-1H-pyrrolePetroleum Ether : Ethyl Acetate (19:1)Silica Gel TLC0.23[12]
2-(3,5-Difluorophenyl)-5-methyl-1-tosyl-1H-pyrrolePetroleum Ether : Ethyl Acetate (19:1)Silica Gel TLC0.38[12]

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of a Pyrrole Derivative

This protocol provides a general procedure for the purification of a pyrrole derivative using flash column chromatography on silica gel.

  • Solvent System Selection:

    • Dissolve a small amount of the crude pyrrole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary spotter, apply a small spot of the solution to a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Visualize the spots under UV light and/or with a chemical stain (e.g., potassium permanganate).

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material (a general guideline is 50-100 g of silica gel per 1 g of crude product).[1]

    • Pack the column using either a "dry packing" or "wet slurry" method. For the wet slurry method, mix the silica gel with the initial, least polar eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble compounds, "dry loading" is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Apply pressure to the top of the column using a pump or inert gas to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation and Drying:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Further dry the purified compound under high vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis for Solvent System Selection column_prep Column Packing (Silica Gel or Alumina) sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC Analysis of Fractions fraction_collection->fraction_tlc pooling Combine Pure Fractions fraction_tlc->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation drying High Vacuum Drying evaporation->drying pure_product Pure Pyrrole Derivative drying->pure_product

Caption: A typical experimental workflow for the column chromatography of pyrrole derivatives.

troubleshooting_guide cluster_poor_sep Poor Separation cluster_no_elution Compound Stuck on Column cluster_decomposition Product Instability start Problem Encountered streaking Streaking or Tailing? start->streaking no_elution Compound Not Eluting? start->no_elution decomposition Decomposition on Column? start->decomposition add_base Add 0.1-1% Et3N or Pyridine to Eluent streaking->add_base Yes change_solvent Modify Solvent Gradient or System streaking->change_solvent No increase_polarity Drastically Increase Solvent Polarity (e.g., DCM/MeOH) no_elution->increase_polarity Yes change_stationary_phase Switch to Alumina or Reversed-Phase (C18) increase_polarity->change_stationary_phase Still Stuck deactivate_silica Deactivate Silica with Et3N or Use Alumina decomposition->deactivate_silica Yes minimize_contact Use Flash Chromatography deactivate_silica->minimize_contact

Caption: A troubleshooting decision tree for common column chromatography issues with pyrroles.

References

Overcoming debromination in Suzuki coupling of bromopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of bromopyrroles, with a specific focus on overcoming the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: I am observing significant debromination of my bromopyrrole starting material during Suzuki coupling. What is the primary cause of this side reaction?

A1: A major cause of debromination in the Suzuki coupling of bromopyrroles is the presence of an unprotected N-H group on the pyrrole ring.[1][2] This acidic proton can interfere with the catalytic cycle, leading to the undesired removal of the bromine atom and formation of a protonated pyrrole.

Q2: How can I prevent or minimize debromination?

A2: The most effective strategy to suppress debromination is to protect the pyrrole nitrogen.[1][2] The use of a tert-butyloxycarbonyl (Boc) group is a common and effective solution.[1][2] In some cases, the Boc group is conveniently cleaved under the reaction conditions after the coupling has occurred, simplifying the overall synthetic sequence.[2] Another robust protecting group to consider is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under typical Suzuki-Miyaura conditions.[1]

Q3: Can the choice of reaction conditions influence the extent of debromination?

A3: Yes, reaction conditions play a crucial role. While N-protection is the most direct solution, the choice of base, solvent, and palladium catalyst/ligand system can also impact the outcome. For instance, strong bases may exacerbate the issue with unprotected pyrroles. It is advisable to screen different conditions, but N-protection is generally the most reliable approach to avoid this side reaction.

Q4: What is the likely mechanism for the debromination side reaction?

A4: The debromination, or hydrodehalogenation, likely proceeds through the formation of a palladium-hydride species.[3] This can occur after the initial oxidative addition of the bromopyrrole to the Pd(0) catalyst. The resulting Pd(II) complex may then acquire a hydride ligand from various sources in the reaction mixture, such as an alcohol solvent or even water.[3] Reductive elimination of the pyrrole and the hydride then yields the debrominated product.

Q5: Besides debromination, are there other common side reactions I should be aware of?

A5: Yes, another common side reaction in Suzuki couplings is protodeboronation of the boronic acid partner.[4] This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which reduces the amount of boronic acid available for the desired cross-coupling. This can be more prevalent with electron-deficient arylboronic acids.[4] Homocoupling of the boronic acid is also a possible side reaction.

Troubleshooting Guides

Problem: Significant formation of debrominated pyrrole byproduct.

Visualizing the Troubleshooting Workflow

G start Debromination Observed check_protection Is the pyrrole nitrogen protected? start->check_protection protect_N Protect pyrrole nitrogen (e.g., with Boc or SEM group) check_protection->protect_N No optimize_conditions Optimize Reaction Conditions: - Screen ligands (e.g., bulky, electron-rich) - Vary base (e.g., milder base) - Change solvent check_protection->optimize_conditions Yes re_run_suzuki Re-run Suzuki coupling with protected bromopyrrole protect_N->re_run_suzuki end_success Successful Coupling re_run_suzuki->end_success optimize_conditions->end_success

Caption: Troubleshooting workflow for debromination in Suzuki coupling of bromopyrroles.

Data Presentation: Impact of N-Protection on Debromination

The following table summarizes the effect of pyrrole nitrogen protection on the yield of the desired coupled product versus the debrominated byproduct in the Suzuki coupling of ethyl 4-bromopyrrole-2-carboxylate with phenylboronic acid.

EntryPyrrole SubstrateProtecting GroupYield of Coupled Product (%)Yield of Debrominated Product (%)
1UnprotectedNone~55~28
2N-Boc ProtectedBoc68-84<5

Data compiled from studies on 4-bromopyrrole-2-carboxylates, where yields for the unprotected substrate were variable, often approaching a 1:1 ratio of coupled to debrominated product. The use of a Boc protecting group significantly suppresses debromination and leads to high yields of the desired 4-arylated product.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of N-Boc-4-bromopyrrole-2-carboxylate with an Arylboronic Acid

This protocol is a representative example for minimizing debromination through N-protection.

Materials:

  • N-Boc-4-bromopyrrole-2-carboxylate

  • Arylboronic acid (2-3 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (e.g., 5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (e.g., 2M)

  • Toluene or DME (Dimethoxyethane)

  • Ethanol

Procedure:

  • To a round-bottom flask, add N-Boc-4-bromopyrrole-2-carboxylate (1 equivalent), the arylboronic acid (2-3 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene (or DME) and ethanol to the flask, followed by the aqueous Na₂CO₃ solution. The solvent ratio can be optimized, for example, a 7:3:2 mixture of toluene:ethanol:aqueous Na₂CO₃.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-pyrrole-2-carboxylate.

Note: In many cases, the Boc group is cleaved during the reaction, yielding the unprotected 4-arylpyrrole directly.[2]

Signaling Pathways and Mechanisms

Proposed Catalytic Cycle and Competing Debromination Pathway

The following diagram illustrates the main Suzuki coupling cycle and the competing hydrodehalogenation (debromination) pathway that becomes significant with unprotected bromopyrroles.

G cluster_suzuki Suzuki Coupling Cycle cluster_debromination Debromination Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Bromopyrrole pd2_pyrrole Pyrrole-Pd(II)-Br oxidative_addition->pd2_pyrrole transmetalation Transmetalation pd2_pyrrole->transmetalation Ar-B(OH)2, Base pd2_pyrrole_debro Pyrrole-Pd(II)-Br pd2_aryl Pyrrole-Pd(II)-Aryl transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 coupled_product Coupled Product reductive_elimination->coupled_product hydride_abstraction Hydride Abstraction pd2_pyrrole_debro->hydride_abstraction [H] source (e.g., solvent, H2O) pd2_hydride Pyrrole-Pd(II)-H hydride_abstraction->pd2_hydride reductive_elimination_debro Reductive Elimination pd2_hydride->reductive_elimination_debro reductive_elimination_debro->pd0 debrominated_product Debrominated Pyrrole reductive_elimination_debro->debrominated_product

Caption: Competing pathways in the Suzuki coupling of bromopyrroles.

References

Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, which typically proceeds in two key stages: 1) Synthesis of the precursor, 1,5-dimethyl-1H-pyrrole-2-carbonitrile, and 2) Its subsequent bromination to yield the final product.

Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (Precursor)

Q1: My yield of 1,5-dimethyl-1H-pyrrole-2-carbonitrile is consistently low. What are the likely causes?

Low yields in the synthesis of the pyrrole precursor can often be attributed to incomplete reaction, side product formation, or issues with the purification process. A common synthetic route involves the cyclocondensation of an appropriate enone with an aminoacetonitrile derivative. In this context, ensure that the enone starting material is pure and that the reaction conditions, such as temperature and reaction time, are optimized. Incomplete conversion can be monitored by Thin Layer Chromatography (TLC).

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these byproducts?

The formation of multiple products can arise from side reactions. Depending on the specific precursors, these could include self-condensation of the enone, or incomplete cyclization. It is crucial to control the reaction temperature and the stoichiometry of the reactants. Purification by column chromatography should be carefully performed to separate the desired product from these impurities.

Bromination of 1,5-dimethyl-1H-pyrrole-2-carbonitrile

Q1: The main problem in my bromination reaction is the formation of a significant amount of dibrominated product. How can I improve the selectivity for mono-bromination?

Over-bromination is a frequent challenge in the synthesis of brominated pyrroles due to the high electron density of the pyrrole ring, which makes it susceptible to multiple electrophilic substitutions. To favor mono-bromination, several strategies can be employed:

  • Temperature Control: Perform the reaction at low temperatures, typically between -78°C and 0°C, to increase selectivity.[1]

  • Slow Reagent Addition: Add the brominating agent, such as N-bromosuccinimide (NBS), dropwise or in small portions to the solution of the pyrrole precursor. This helps to maintain a low concentration of the brominating agent throughout the reaction.[1]

  • Stoichiometry: Use a close to 1:1 molar ratio of the pyrrole precursor to the brominating agent. A slight excess of the pyrrole can also help to minimize di-substitution.

Q2: My bromination reaction is not going to completion, and I am recovering a lot of starting material. What could be the issue?

Incomplete conversion can be due to several factors:

  • Reagent Purity: N-bromosuccinimide can decompose over time, especially if not stored properly (away from light and moisture). It is recommended to use freshly recrystallized NBS for best results. Impure NBS may have a yellowish or brownish color, whereas pure NBS is a white solid.[1]

  • Solvent Purity: Some solvents, like chloroform, may contain stabilizers (e.g., ethanol or alkenes) that can react with and consume the NBS.[2] Ensure the use of high-purity, anhydrous solvents.

  • Reaction Time and Temperature: While low temperatures are crucial for selectivity, the reaction may require a longer time to reach completion. Monitor the reaction progress by TLC to determine the optimal reaction time.

Q3: I am getting a mixture of isomers from my bromination reaction. How can I improve the regioselectivity?

The position of bromination on the pyrrole ring is influenced by the electronic effects of the existing substituents. For 1,5-dimethyl-1H-pyrrole-2-carbonitrile, the methyl group at the 5-position is electron-donating, while the cyano group at the 2-position is electron-withdrawing. Electrophilic substitution is generally favored at the positions with the highest electron density. The choice of solvent can also influence regioselectivity. Solvents like acetonitrile or dimethylformamide (DMF) can be more effective than less polar solvents like chloroform in certain cases.[2]

Q4: How can I effectively purify the final product from unreacted starting material and dibrominated byproducts?

Purification of this compound can be challenging due to the similar polarities of the starting material, product, and byproduct. Column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Careful monitoring by TLC is essential to achieve good separation.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Brominated Aromatic Compounds (Illustrative)

The following table provides illustrative data on how different solvents can affect the yield of bromination reactions using NBS. While this data is for methoxybenzenes, it demonstrates the significant impact of solvent choice on reaction outcomes, a principle that can be applied to the bromination of pyrroles.

EntrySubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1AnisoleNBS (1.1 equiv)CCl₄Reflux475
2AnisoleNBS (1.1 equiv)CH₃CNRoom Temp0.595
31,4-DimethoxybenzeneNBS (1.1 equiv)CCl₄Room Temp2420
41,4-DimethoxybenzeneNBS (1.1 equiv)CH₃CNRoom Temp0.598

Data is illustrative and based on trends observed in the bromination of activated aromatic systems.[3] Yields for the specific synthesis of this compound will require experimental optimization.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (Precursor)

This protocol is adapted from general procedures for the synthesis of substituted pyrrole-2-carbonitriles.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate α,β-unsaturated ketone (enone) precursor in pyridine.

  • Addition of Aminoacetonitrile: Add aminoacetonitrile hydrochloride to the solution.

  • Reaction: Heat the suspension to reflux and monitor the reaction progress by TLC. The reaction time can vary from several hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain 1,5-dimethyl-1H-pyrrole-2-carbonitrile.

Protocol 2: Synthesis of this compound

This protocol is a general guideline for the regioselective bromination of an activated pyrrole.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • NBS Addition: Dissolve N-bromosuccinimide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cooled pyrrole solution over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis precursor_synthesis Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile start->precursor_synthesis bromination Bromination to form This compound precursor_synthesis->bromination analysis Analyze crude product (TLC, NMR) bromination->analysis low_yield Low Yield? analysis->low_yield troubleshoot_precursor Troubleshoot Precursor Synthesis: - Check starting material purity - Optimize reaction time/temp - Improve purification low_yield->troubleshoot_precursor Yes, at precursor stage troubleshoot_bromination Troubleshoot Bromination: - Check NBS purity - Use anhydrous solvent - Optimize reaction time low_yield->troubleshoot_bromination Yes, at bromination stage byproducts Significant Byproducts? low_yield->byproducts No troubleshoot_precursor->precursor_synthesis troubleshoot_bromination->bromination over_bromination Over-bromination observed? byproducts->over_bromination Yes purification Purify Final Product (Column Chromatography) byproducts->purification No optimize_selectivity Optimize for Selectivity: - Lower reaction temperature - Slow reagent addition - Adjust stoichiometry over_bromination->optimize_selectivity Yes over_bromination->purification No optimize_selectivity->bromination end Pure Product purification->end

Caption: A troubleshooting workflow for the synthesis of this compound.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products pyrrole 1,5-dimethyl-1H-pyrrole-2-carbonitrile sigma_complex Sigma Complex (Carbocation Intermediate) pyrrole->sigma_complex Electrophilic Attack by Br+ nbs N-Bromosuccinimide (NBS) nbs->sigma_complex Provides Br+ product This compound sigma_complex->product Deprotonation succinimide Succinimide sigma_complex->succinimide Proton transfer

Caption: Simplified mechanism for the electrophilic bromination of the pyrrole precursor.

References

Technical Support Center: Identification of Impurities in Pyrrole Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in pyrrole synthesis using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities found in pyrrole synthesis?

A1: The type of impurity is highly dependent on the synthetic route used. Common impurities can be classified as organic, inorganic, or residual solvents.[1] Organic impurities often arise from starting materials, by-products, intermediates, and degradation products.[1]

For common pyrrole syntheses, specific byproducts are frequently observed:

  • Paal-Knorr Synthesis: The most prevalent byproduct is the corresponding furan, formed via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material, especially under highly acidic conditions (pH < 3).[2][3][4] Unreacted 1,4-dicarbonyl compounds may also be present.[4]

  • Hantzsch Synthesis: A common side reaction is the Feist-Bénary furan synthesis, which can be suppressed by using a sufficient concentration of the amine reactant.[2] Self-condensation of the α-aminoketone intermediate can also occur.[5]

  • Knorr Synthesis: Similar to the Hantzsch synthesis, self-condensation of the α-amino ketone is a significant side reaction.[2] This can be minimized by preparing the α-amino ketone in situ from the corresponding oxime.[2][6]

Q2: My crude product is a dark, tarry material. What could be the cause?

A2: The formation of dark, tarry substances often indicates polymerization of the starting materials or the pyrrole product itself.[3] This is typically caused by excessively high temperatures or highly acidic reaction conditions.[3] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or neutral conditions.[3] Additionally, ensure that starting materials are pure, as impurities can lead to unwanted side reactions.[2]

Q3: How do I develop a suitable HPLC method for analyzing my pyrrole product and its impurities?

A3: A robust HPLC method is crucial for separating the main pyrrole product from potential impurities. Reversed-phase HPLC is the most common technique.

Key Steps for Method Development:

  • Column Selection: A C18 column is a standard and effective choice for separating pyrrole derivatives and related impurities.[7][8]

  • Mobile Phase Selection: A gradient of acetonitrile and water is typically effective.[7] Adding a small amount of acid, such as 0.1% formic acid or using a phosphate buffer, can improve peak shape and resolution.[7][8]

  • Detector Settings: A Diode Array Detector (DAD) or UV/VIS detector is commonly used.[7][8] A wavelength of around 220-225 nm is often suitable for detecting the pyrrole ring and many potential impurities.[7][8]

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation between the main peak and any impurity peaks.

HPLC Troubleshooting Guide

Q4: My HPLC chromatogram shows poor peak shape (tailing or fronting). How can I fix this?

A4: Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

  • Cause: Strong interaction between polar pyrrole compounds and acidic silanol groups on the silica gel stationary phase.[9]

    • Solution: Add a basic modifier like 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites.[9] Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[9]

  • Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[10] The sample should ideally be dissolved in the mobile phase.[10]

  • Cause: Contamination of the column or guard column.

    • Solution: Replace the guard column.[11] If the analytical column is contaminated, flush it with a strong organic solvent.[11]

Q5: I am observing a drifting baseline in my chromatogram. What is the cause?

A5: A drifting baseline can interfere with the detection and integration of small impurity peaks.

  • Cause: Fluctuations in column temperature.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[11]

  • Cause: The mobile phase is not properly mixed or equilibrated.

    • Solution: Ensure mobile phase components are miscible and properly degassed.[10] Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents.[11]

  • Cause: Contamination of the detector flow cell.

    • Solution: Flush the flow cell with a strong solvent like isopropanol or methanol.[11]

Q6: My system pressure is unusually high. What should I do?

A6: High backpressure can damage the HPLC system and the column.

  • Cause: Blockage in the system, often from a plugged column frit or precipitated sample/buffer.

    • Solution: First, determine the source of the blockage by systematically removing components (column, then guard column) and checking the pressure.[12] If the column pressure is high, try back-flushing the column.[12] If the problem persists, the column frit may need to be replaced.[12]

  • Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.[13]

Data Presentation

For reliable impurity profiling, it is essential to have a validated HPLC method. The table below presents typical parameters for a reversed-phase HPLC method suitable for pyrrole analysis.

ParameterRecommended SettingPurpose
Stationary Phase C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[7]Provides good retention and separation for moderately polar compounds like pyrroles.
Mobile Phase Gradient of Acetonitrile and Water (both with 0.1% Formic Acid)[7]Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/min[7][8]A standard flow rate for analytical HPLC columns.
Column Temperature 30 °C[7][8]Controls retention time and improves reproducibility.
Detection DAD or UV/VIS at 220-225 nm[7][8]Wavelength suitable for the electronic transitions of the pyrrole core.
Injection Volume 10 µL[7]A typical volume to avoid column overloading.
Sample Preparation Dissolve sample in the initial mobile phase (~1 mg/mL)[7]Ensures compatibility and prevents solvent effects that can distort peak shape.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling of Pyrrole Derivatives

This protocol provides a starting point for developing a specific method for your compound.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[7]

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 220 nm.[7]

    • Injection Volume: 10 µL.[7]

    • Gradient Program: Start with 20% B, increase linearly to 80% B over 15 minutes.[7] Hold at 80% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized pyrrole sample in the initial mobile phase (20% Acetonitrile / 80% Water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[7]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[7]

    • For unknown impurity peaks, further analysis by LC-MS is recommended for structural identification.[1]

Visualizations

G General Workflow for HPLC Impurity Identification cluster_synthesis Synthesis & Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation start Crude Pyrrole Product prep Prepare Sample for HPLC (Dissolve & Filter) start->prep hplc Perform HPLC Analysis prep->hplc chrom Obtain Chromatogram hplc->chrom check_peaks Unexpected Peaks Present? chrom->check_peaks quant Quantify Impurities (% Area) check_peaks->quant Yes report Report Purity Profile check_peaks->report No quant->report

Caption: Workflow for synthesis and purity validation.

G Troubleshooting Poor Peak Resolution start Poor Peak Resolution (Co-elution) opt_gradient Optimize Gradient Slope (Make it shallower) start->opt_gradient change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol) opt_gradient->change_organic Still Poor end1 Resolved opt_gradient->end1 Resolved change_ph Adjust Mobile Phase pH change_organic->change_ph Still Poor end2 Resolved change_organic->end2 Resolved change_column Try a Different Column (e.g., different chemistry or length) change_ph->change_column Still Poor end3 Resolved change_ph->end3 Resolved end4 Resolved change_column->end4 Resolved

Caption: A troubleshooting guide for HPLC peak resolution issues.

G Paal-Knorr Synthesis: Main Reaction vs. Side Reaction start 1,4-Dicarbonyl Compound product_pyrrole Desired Pyrrole Product start->product_pyrrole product_furan Furan Byproduct start->product_furan reagent_amine Primary Amine or Ammonia reagent_amine->product_pyrrole reagent_acid Acid Catalyst (e.g., H+) reagent_acid->product_furan Favored at pH < 3

Caption: Competing pathways in the Paal-Knorr synthesis.

References

Stability of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile under acidic conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in acidic environments?

A1: Pyrrole and its derivatives can be sensitive to acidic conditions.[1][2] The primary stability concerns for this compound in the presence of acid include:

  • Polymerization: The pyrrole ring is electron-rich and susceptible to acid-catalyzed polymerization, leading to the formation of insoluble, often colored, byproducts.[1] This is a common degradation pathway for many pyrrole compounds.

  • Hydrolysis of the Carbonitrile Group: While generally requiring harsh conditions (e.g., strong acid and elevated temperatures), the carbonitrile (-CN) group can undergo hydrolysis to form a carboxamide or a carboxylic acid.

  • Protodebromination: Depending on the reaction conditions and the strength of the acid, the bromo substituent at the 4-position could potentially be replaced by a proton.

  • General Decomposition: A combination of the above factors can lead to a general decomposition of the molecule, resulting in a complex mixture of products and a decrease in the desired compound's purity and yield.

Q2: At what pH range is significant degradation expected?

A2: Significant degradation is more likely to occur in the presence of strong acids (pH < 4). The rate of degradation will depend on several factors, including the specific acid used, its concentration, the reaction temperature, and the solvent system. Mildly acidic conditions may be tolerated, but stability studies are recommended to determine the acceptable pH range for your specific application.

Q3: Are there any visual indicators of compound degradation?

A3: Yes, visual changes can often indicate degradation. These include:

  • A change in the color of the solution, often to yellow, orange, or brown, can be indicative of pyrrole polymerization.[1]

  • The formation of a precipitate or turbidity may suggest the formation of insoluble polymerization products.

Q4: How can I minimize degradation during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Use the mildest acidic conditions possible: If acidic conditions are necessary, use the weakest acid and the lowest concentration that will achieve the desired reaction.

  • Control the temperature: Perform reactions at the lowest possible temperature to slow down potential degradation pathways.

  • Limit exposure time: Keep the time the compound is exposed to acidic conditions to a minimum.

  • Use a buffered system: If possible, use a buffer to maintain a constant and controlled pH.

  • Work under an inert atmosphere: While not always directly related to acid stability, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated by acidic conditions.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Reaction mixture turns dark and a solid precipitates. Acid-catalyzed polymerization of the pyrrole ring.- Reduce the acid concentration or use a weaker acid. - Lower the reaction temperature. - Decrease the reaction time.
Low yield of the desired product with multiple unidentified peaks in HPLC/LC-MS. General decomposition of the starting material.- Perform a stability study to identify optimal conditions (pH, temperature, time). - Purify the product quickly after the reaction is complete.
Formation of a more polar byproduct identified as a carboxylic acid or amide. Hydrolysis of the carbonitrile group.- Avoid prolonged heating in strong acid. - Use a non-aqueous solvent if the reaction chemistry allows.
Mass spectrometry shows a product with a mass corresponding to the loss of bromine. Protodebromination.- Use a non-protic acid if possible. - Avoid the use of strong reducing agents in the acidic medium.

Potential Degradation Pathway

Under strong acidic conditions, this compound may undergo several degradation pathways. The following diagram illustrates a plausible scenario.

G A 4-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile B Protonated Pyrrole A->B H+ (Protonation) D Hydrolysis Product (Amide/Carboxylic Acid) A->D H+/H2O, Δ E Protodebromination Product A->E H+ C Polymerization B->C Further Reaction

Caption: Plausible degradation pathways under acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Acidic Stability (Kinetic Study)

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an organic solvent such as acetonitrile or methanol.

  • Acidic Media Preparation: Prepare aqueous solutions of the desired acids at various concentrations (e.g., 0.1 N HCl, 0.01 N HCl, and a pH 4 buffer).

  • Incubation: a. In separate vials, add a small aliquot of the stock solution to each acidic medium to achieve a final desired concentration (e.g., 10 µg/mL). b. Prepare a control sample by adding the same aliquot of the stock solution to a neutral solvent (e.g., water or a pH 7 buffer). c. Incubate all samples at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Neutralize the acid in the collected samples by adding a stoichiometric amount of a suitable base to prevent further degradation before analysis.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Experimental Workflow for Stability Study

The following diagram outlines the general workflow for conducting a stability study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of Compound C Incubate Compound in Acidic Media at Controlled Temperature A->C B Prepare Acidic Media (e.g., different pH) B->C D Collect Samples at Defined Time Points C->D E Quench Reaction (if necessary) D->E F Analyze by HPLC or LC-MS E->F G Determine Concentration of Parent Compound F->G H Plot Concentration vs. Time G->H I Calculate Degradation Rate H->I

Caption: General workflow for a kinetic stability study.

Quantitative Data Summary

As no specific quantitative data for the acidic stability of this compound was found in the literature, the following table is provided as a template for you to record your experimental findings.

Condition Temperature (°C) Time (hours) % Remaining Parent Compound Observations
0.1 N HCl250100Clear solution
1
4
24
0.01 N HCl250100Clear solution
1
4
24
pH 4 Buffer250100Clear solution
1
4
24
Control (pH 7)250100Clear solution
24

References

Troubleshooting low yield in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Paal-Knorr pyrrole synthesis in a question-and-answer format.

Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in the Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The reaction often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][2][3][4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][5]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][6] A variety of Brønsted and Lewis acids can be used.[7][8]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

  • Presence of Moisture: Some Paal-Knorr variations are sensitive to moisture, which can hinder the final dehydration step. Using dry solvents and an inert atmosphere can be crucial.[5][8]

Question 2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][8] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][6] Weakly acidic conditions, such as using acetic acid, are generally preferred.[9][10]

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.[1]

Question 3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Paal-Knorr synthesis.

TroubleshootingWorkflow start Low Yield in Paal-Knorr Synthesis check_reaction Reaction Analysis: - TLC/GC-MS of crude mixture - Identify starting materials, product, byproducts start->check_reaction side_reaction Major Side Product Observed? check_reaction->side_reaction furan Likely Furan Byproduct side_reaction->furan Yes no_side_reaction Incomplete Conversion or No Reaction side_reaction->no_side_reaction No furan_solution Action: - Decrease acidity (pH > 3) - Use excess amine - Lower reaction temperature furan->furan_solution check_conditions Review Reaction Conditions no_side_reaction->check_conditions harsh_conditions Degradation/Polymerization (Dark, Tarry Product) check_conditions->harsh_conditions Harsh? mild_conditions Sub-optimal Conditions check_conditions->mild_conditions Too Mild? check_reagents Review Starting Materials check_conditions->check_reagents Optimal harsh_solution Action: - Lower reaction temperature - Use milder catalyst (e.g., Lewis acids) - Reduce reaction time harsh_conditions->harsh_solution mild_solution Action: - Increase temperature moderately - Increase reaction time - Screen catalysts mild_conditions->mild_solution reactive_reagents Reagents are appropriate check_reagents->reactive_reagents Reactive poor_reagents Poorly Reactive Substrates (e.g., e--withdrawing groups, sterics) check_reagents->poor_reagents Poorly Reactive? purification Optimize Purification reactive_reagents->purification poor_reagents_solution Action: - Use more forcing conditions (e.g., microwave) - Employ a more active catalyst poor_reagents->poor_reagents_solution PaalKnorrMechanism diketone 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine amine Primary Amine amine->hemiaminal cyclized 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclized Intramolecular Cyclization pyrrole Pyrrole Product cyclized->pyrrole - 2 H₂O ExperimentalWorkflow start Start mix_reagents 1. Mix 1,4-dicarbonyl, amine, and catalyst start->mix_reagents reaction 2. Heat and stir (e.g., reflux or 60°C) mix_reagents->reaction monitor 3. Monitor by TLC reaction->monitor workup 4. Reaction Workup (e.g., extraction, washing) monitor->workup Reaction Complete purification 5. Purification (e.g., chromatography, recrystallization) workup->purification product Final Pyrrole Product purification->product

References

Validation & Comparative

Comparative Purity Analysis of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for determining the purity of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. Ensuring high purity of this compound is critical for its application in research and drug development, as even small amounts of impurities can significantly impact experimental outcomes and product safety. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical method.

Introduction to Purity Analysis

This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The synthesis of such complex heterocyclic molecules can often result in impurities, including starting materials, intermediates, and by-products from side reactions. Therefore, robust analytical methods are required to accurately quantify the purity of the final compound. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility.[1] This guide compares the performance of a developed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful method for separating and quantifying moderately polar to nonpolar organic compounds like this compound.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2]

Experimental Protocol: HPLC
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: DAD at a wavelength of 254 nm.

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the initial mobile phase composition (30:70 Acetonitrile:Water) to a concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.[1]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 1 mg of Sample prep2 Dissolve in 1 mL Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject 10 µL into HPLC prep3->analysis1 Prepared Sample analysis2 Gradient Elution (C18 Column) analysis1->analysis2 analysis3 DAD Detection at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 Chromatogram data2 Calculate Purity (%) data1->data2 result result data2->result Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Purity Analysis Methods

While HPLC is a robust method, other techniques can provide complementary or confirmatory data. GC-MS is suitable for volatile and thermally stable compounds, while NMR provides detailed structural information and can be used for quantitative analysis.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Detector: Electron Ionization (EI) mode at 70 eV.[1]

  • Mass Range: m/z 40-450.[1]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[1]

  • Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum confirms the identity of the main peak.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.[1]

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Procedure:

    • Accurately weigh the sample (e.g., 10-15 mg) and the internal standard (e.g., 10-15 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 value to ensure full signal relaxation for accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a known signal from the internal standard.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, the volatility of potential impurities, and the desired level of accuracy.

Comparison of Analytical Techniques

Method_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes HPLC HPLC quant Quantitative Accuracy HPLC->quant High struct Structural Info HPLC->struct Limited (UV) volatile Volatile Impurities HPLC->volatile Good nonvolatile Non-Volatile Impurities HPLC->nonvolatile Excellent speed Analysis Speed HPLC->speed Moderate GCMS GC-MS GCMS->quant Good GCMS->struct High (MS) GCMS->volatile Excellent GCMS->nonvolatile Poor GCMS->speed Moderate NMR ¹H NMR NMR->quant Excellent (qNMR) NMR->struct Excellent NMR->volatile Good NMR->nonvolatile Excellent NMR->speed Slow

Caption: Comparison of key attributes for HPLC, GC-MS, and ¹H NMR in purity analysis.

Quantitative Data Summary

The following table summarizes hypothetical but representative purity analysis data for a synthesized batch of this compound compared to a commercial reference standard.

Parameter HPLC-DAD GC-MS (TIC) ¹H NMR (Quantitative) Commercial Standard Specification
Purity (%) 99.2%99.0%99.3%≥98%[3]
Major Impurity (%) 0.45% (at RRT 1.15)0.60% (at RT 12.8 min)Not individually quantifiedN/A
Total Impurities (%) 0.80%1.0%0.70%≤2.0%
Limit of Quantitation (LOQ) ~0.02%~0.05%~0.1% (impurity dependent)N/A
Analysis Time per Sample ~20 min~25 min~15 min (acquisition)N/A

Conclusion

For routine quality control and purity assessment of this compound, the developed HPLC method offers an excellent balance of accuracy, sensitivity, and throughput. It is particularly well-suited for detecting non-volatile impurities that may not be amenable to GC analysis.

GC-MS serves as a powerful complementary technique, especially for identifying and quantifying volatile or semi-volatile impurities. Its mass spectrometric detection provides invaluable structural information for impurity identification.

Quantitative ¹H NMR stands out as a primary method for obtaining a highly accurate purity value without the need for a specific reference standard for each impurity. It provides an orthogonal assessment of purity and is invaluable for structural confirmation of the main component and any major impurities.

Ultimately, a combination of these methods, particularly HPLC for routine analysis and NMR or GC-MS for confirmation and in-depth investigation, provides the most comprehensive characterization of the purity of this compound, ensuring its suitability for high-stakes applications in research and development.

References

Characterization of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: An Elemental Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile using elemental analysis. It offers a comparison with alternative analytical techniques and includes detailed experimental protocols and data presentation to support researchers in their analytical workflow.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₇H₇BrN₂.[1][2][3] Its structure, featuring a pyrrole ring substituted with bromine, two methyl groups, and a nitrile group, makes it a valuable building block in medicinal chemistry and materials science. Accurate determination of its elemental composition is a critical first step in verifying its identity and purity before its use in further research and development.

Elemental Analysis of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds, this typically involves combustion analysis to quantify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of bromine (Br) can be determined by other methods or calculated by difference.

Experimental Protocol: Combustion Analysis for C, H, and N

This protocol outlines the determination of the carbon, hydrogen, and nitrogen content in this compound using a modern elemental analyzer.

1. Sample Preparation:

  • Ensure the sample of this compound is homogenous and dry.

  • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.

  • Record the exact weight of the sample.

2. Instrument Setup:

  • Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide.

  • Ensure the combustion and reduction tubes are packed with the appropriate reagents and are at the optimal temperatures (typically around 900-1000 °C for combustion and 600-700 °C for reduction).

  • Set the carrier gas (typically helium) flow rate to the manufacturer's recommended setting.

3. Combustion and Analysis:

  • Introduce the encapsulated sample into the combustion furnace.

  • The sample is combusted in a pure oxygen environment, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

  • The combustion products are then passed through a reduction tube containing copper to convert nitrogen oxides to dinitrogen gas.

  • The resulting gas mixture (CO₂, H₂O, N₂) is separated by a gas chromatography column.

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

4. Data Calculation:

  • The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

  • The percentage of bromine can be calculated by subtracting the sum of the percentages of C, H, and N from 100%.

Data Presentation: Theoretical vs. Experimental Values

The experimental results from elemental analysis should closely match the theoretical values calculated from the molecular formula (C₇H₇BrN₂). A deviation of ±0.4% is generally considered acceptable for a pure compound.[3][4][5]

ElementMolecular FormulaAtomic Mass ( g/mol )Theoretical %Expected Experimental % (±0.4%)
Carbon (C)C₇12.0142.2341.83 - 42.63
Hydrogen (H)H₇1.013.543.14 - 3.94
Bromine (Br)Br₁79.9040.1339.73 - 40.53
Nitrogen (N)N₂14.0114.0713.67 - 14.47
Total C₇H₇BrN₂ 199.05 100.00

Comparison with Alternative Characterization Methods

While elemental analysis is crucial for determining the empirical formula and purity of a compound, it provides limited information about its structural arrangement. Therefore, it is often used in conjunction with other spectroscopic techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Elemental composition (%C, H, N, etc.)High accuracy and precision for elemental ratios, essential for confirming the empirical formula and purity.Provides no information about the molecular structure or functional groups.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.Provides unambiguous structural elucidation for most organic molecules.Less sensitive than mass spectrometry, can be complex to interpret for very large or impure samples. An isomer of the intended product might not be detected by elemental analysis but could be by NMR.[6]
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, can provide the exact molecular formula with high-resolution mass spectrometry (HRMS).May not be suitable for non-volatile or thermally unstable compounds. Does not provide detailed structural connectivity information on its own.
IR Spectroscopy Identifies the presence or absence of specific functional groups (e.g., C≡N, C-H, C=C).Fast, non-destructive, and provides a "fingerprint" of the functional groups present.[7]Does not provide information on the overall molecular structure or connectivity.

Workflow for Characterization of this compound

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of 4-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (%C, %H, %N) Purification->EA NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Compare_EA Compare Experimental EA with Theoretical Values EA->Compare_EA Structure_Elucidation Elucidate Structure from Spectroscopic Data NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Assess Purity Compare_EA->Purity_Assessment Structure_Elucidation->Purity_Assessment Final_Verification Final Structure & Purity Verification Purity_Assessment->Final_Verification

Caption: Workflow for the synthesis and characterization of the target compound.

References

A Comparative Guide to Pyrrole Synthesis: Paal-Knorr, Hantzsch, and Knorr Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is a fundamental task, as this heterocyclic motif is a core scaffold in numerous pharmaceuticals and natural products. The choice of synthetic strategy can profoundly influence the yield, purity, and scalability of the final product. This guide offers a detailed comparative analysis of three classical and widely used methods for pyrrole synthesis: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Knorr synthesis. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their mechanistic pathways to inform the selection of the most suitable method for your research endeavors.

Performance Comparison of Pyrrole Synthesis Methods

The efficiency of a synthetic method is a critical factor in its selection. The table below summarizes typical reaction conditions and yields for the Paal-Knorr, Hantzsch, and Knorr syntheses, providing a quantitative basis for comparison.[1]

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[1]High yields, simple procedure, readily available starting materials for some targets.[2]Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[2]
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temperature - RefluxVariableOften moderate, can be <50[1]Good for specific substitution patterns.Yields can be low; side reactions are possible.
Knorr Synthesis α-Amino ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temperature - Reflux1 - 4 h40 - 80[1][2]Good for the synthesis of polysubstituted pyrroles with specific substitution patterns.[2]α-Amino ketones can self-condense.[2][3]

Reaction Mechanisms and Workflows

Understanding the reaction pathway is crucial for optimizing conditions and predicting outcomes. Below are graphical representations of the key synthetic routes.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5] The mechanism proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[4][6][7][8] The ring-closing step is often the rate-determining step of the reaction.[4][9]

Paal_Knorr_Synthesis start 1,4-Dicarbonyl Compound intermediate1 Hemiaminal Intermediate start->intermediate1 + R-NH2 amine Primary Amine or Ammonia intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrrole intermediate2->product - H2O (Dehydration)

Mechanism of the Paal-Knorr Pyrrole Synthesis.
Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[10] The mechanism starts with the formation of an enamine from the β-ketoester and the amine.[10] This enamine then attacks the α-haloketone, leading to a cyclized intermediate that subsequently eliminates water to form the pyrrole.[10]

Hantzsch_Synthesis start1 β-Ketoester intermediate1 Enamine Intermediate start1->intermediate1 + R-NH2 start2 Amine start3 α-Haloketone intermediate2 Addition Product intermediate1->intermediate2 + α-Haloketone intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Substituted Pyrrole intermediate3->product - H2O

Mechanism of the Hantzsch Pyrrole Synthesis.
Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a widely used method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[3][11] Due to the instability of α-amino-ketones, they are often prepared in situ from an oxime.[3] The mechanism involves the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine, followed by cyclization and elimination of water.[3]

Knorr_Synthesis start1 α-Amino-ketone (often in situ) intermediate1 Imine/Enamine Intermediate start1->intermediate1 + β-Ketoester start2 β-Ketoester intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Substituted Pyrrole intermediate2->product - H2O

Mechanism of the Knorr Pyrrole Synthesis.

Experimental Protocols

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole[4][12]
  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • 2,5-Hexanedione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Microwave-Assisted Paal-Knorr Synthesis[4][12]
  • Materials:

    • 1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)

    • Primary amine (3 equivalents)

    • Ethanol (400 µL)

    • Glacial acetic acid (40 µL)

  • Procedure:

    • To a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).

    • Monitor the progress of the reaction by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing with brine, drying over magnesium sulfate, and evaporating the solvent under reduced pressure.

    • Purify the crude material by column chromatography if necessary.

Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[3]
  • Materials:

    • Ethyl acetoacetate (2 equivalents)

    • Glacial acetic acid

    • Saturated aqueous sodium nitrite (1 equivalent)

    • Zinc dust

  • Procedure:

    • Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

    • Slowly add one equivalent of saturated aqueous sodium nitrite under external cooling to form ethyl 2-oximinoacetoacetate.

    • To a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid, gradually add the oxime solution and zinc dust. The reaction is exothermic and may require external cooling.

    • The reduction of the oxime group to the amine is followed by condensation and cyclization.

    • After the reaction is complete, the mixture is typically poured into water to precipitate the product.

    • The crude product is collected by filtration and can be purified by recrystallization.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific substrates and laboratory conditions. Always follow appropriate safety precautions when conducting chemical syntheses.

References

A Comparative Guide to Paal-Knorr and Knorr Syntheses for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles—a core scaffold in numerous pharmaceuticals and natural products—is a critical task where the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides a detailed, objective comparison of two cornerstone methods for pyrrole synthesis: the Paal-Knorr synthesis and the Knorr synthesis. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their mechanisms and workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: Performance Comparison

The efficiency of a synthetic method is a crucial factor in its selection. The table below summarizes typical reaction conditions and yields for the Paal-Knorr and Knorr syntheses, providing a quantitative basis for comparison.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, various Lewis and Brønsted acids.[1][2]25 - 15015 min - 24 h>60, often 80-95.[3]
Knorr Synthesis α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acid.[3][4]Room Temperature - Reflux1 - 4 h57 - 80.[3]

Delving into the Syntheses: A Head-to-Head Comparison

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for constructing substituted pyrroles.[5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[5] Its operational simplicity and generally good to excellent yields contribute to its popularity.[5]

Advantages:

  • Simplicity and High Yields: The procedure is generally simple to perform and often results in high yields of the desired pyrrole.[1]

  • Versatility in Amine Component: A wide range of primary amines, including aliphatic, aromatic (with both electron-donating and withdrawing groups), and heterocyclic amines, can be used.[6]

  • Milder Conditions: Modern modifications have introduced milder reaction conditions, including the use of water as a solvent and microwave-assisted protocols, which can significantly reduce reaction times.[1][7]

Limitations:

  • Availability of Starting Materials: The primary limitation is the accessibility of the starting 1,4-dicarbonyl compounds, especially for the synthesis of unsymmetrically substituted pyrroles.[6]

  • Harsh Conditions in Traditional Protocols: Traditional methods can require prolonged heating in acidic conditions, which may not be suitable for substrates with sensitive functional groups.[1][8]

Knorr Pyrrole Synthesis

First reported in 1884 by Ludwig Knorr, this synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound (or other active methylene-containing compounds).[4][9] A key feature of this reaction is that the often unstable α-amino-ketones are typically generated in situ from more stable precursors like α-oximino-ketones by reduction with zinc in acetic acid.[4]

Advantages:

  • Access to Polysubstituted Pyrroles: The Knorr synthesis is particularly valuable for preparing polysubstituted pyrroles with specific substitution patterns.[9]

  • Regioselectivity: It offers good regioselectivity, for instance, in the synthesis of 2,4-diester-substituted pyrroles.[9]

  • One-Pot Procedures: The in situ generation of the α-amino-ketone allows for convenient one-pot procedures.[9]

Limitations:

  • Self-Condensation of Intermediates: The α-amino-ketone intermediate can undergo self-condensation, which can lead to side products and reduce the overall yield.[4]

  • Complexity of Starting Materials: While versatile, the synthesis of the required α-amino-ketone precursors and β-dicarbonyl compounds can be complex.

Reaction Mechanisms and Workflows

Understanding the underlying reaction pathways and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.

Paal-Knorr Synthesis: Mechanism and Workflow

The reaction proceeds through the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[7] The ring-closing step is often the rate-determining step of the reaction.[7]

Paal_Knorr_Mechanism cluster_start Starting Materials 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + Amine Amine Primary Amine or Ammonia Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2 H2O (Dehydration)

Caption: Paal-Knorr synthesis mechanism.

A generalized experimental workflow for the Paal-Knorr synthesis is depicted below.

Paal_Knorr_Workflow Start Select 1,4-Dicarbonyl and Amine Reaction Reaction in Suitable Solvent with Catalyst (e.g., Acetic Acid) Start->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Substituted Pyrrole Purification->Product

Caption: General workflow for Paal-Knorr synthesis.

Knorr Synthesis: Mechanism and Workflow

The Knorr synthesis initiates with the reduction of an α-oximino-ketone to the corresponding α-amino-ketone. This is followed by condensation with a β-dicarbonyl compound to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the substituted pyrrole.[9]

Knorr_Mechanism cluster_start Starting Materials alpha-Amino-ketone α-Amino-ketone (often in situ) Enamine Enamine Intermediate alpha-Amino-ketone->Enamine + β-Dicarbonyl beta-Dicarbonyl β-Dicarbonyl Compound Cyclic_Intermediate Cyclized Intermediate Enamine->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Polysubstituted Pyrrole Cyclic_Intermediate->Pyrrole - H2O (Dehydration)

Caption: Knorr synthesis mechanism.

The experimental workflow for the Knorr synthesis often involves the in situ generation of the α-amino-ketone.

Knorr_Workflow Start Start with α-Oximino-ketone and β-Dicarbonyl Compound Reduction In situ Reduction of Oxime (e.g., with Zn/AcOH) Start->Reduction Condensation Condensation and Cyclization Reduction->Condensation Workup Aqueous Workup and Extraction Condensation->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Polysubstituted Pyrrole Purification->Product

Caption: General workflow for Knorr synthesis.

Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.[7]

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Microwave-Assisted Paal-Knorr Synthesis

This protocol provides a general method for a microwave-assisted Paal-Knorr cyclization.[7]

Materials:

  • 1,4-Diketone

  • Primary Amine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (1 equivalent) in ethanol.

  • Add glacial acetic acid and the primary amine (3 equivalents) to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography.

Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol is based on the original Knorr synthesis.[4]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Zinc dust

Procedure:

  • Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid and cool in an ice bath.

  • Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining a low temperature to form ethyl 2-oximinoacetoacetate.

  • Gradually add zinc dust to the well-stirred solution. The reaction is exothermic and may require external cooling.

  • The zinc reduces the oxime group to an amine in situ.

  • The newly formed α-amino-β-ketoester condenses with the second equivalent of ethyl acetoacetate.

  • After the reaction is complete, the mixture is poured into water to precipitate the product.

  • The crude product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, is collected by filtration and can be purified by recrystallization.

Conclusion

Both the Paal-Knorr and Knorr syntheses are powerful and historically significant methods for the preparation of substituted pyrroles. The Paal-Knorr synthesis is often favored for its operational simplicity and high yields, particularly when the requisite 1,4-dicarbonyl compounds are readily available. Modern advancements have further improved its applicability by introducing milder and more efficient reaction conditions.

The Knorr synthesis, on the other hand, provides a valuable route to polysubstituted pyrroles with well-defined substitution patterns that may be difficult to access through other methods. While the in situ generation of the α-amino-ketone is a clever strategy to overcome the instability of this intermediate, potential side reactions need to be considered.

The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern on the pyrrole ring. For drug development professionals and researchers, a thorough understanding of the strengths and limitations of each synthesis is paramount for the efficient and successful construction of this important heterocyclic scaffold.

References

Spectroscopic Scrutiny: A Comparative Guide to 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed spectroscopic comparison of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile and its isomer, 3-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. The comparative analysis is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear distinction between these closely related molecules.

This guide presents a side-by-side analysis of the spectroscopic data to highlight the key differences arising from the positional variation of the bromine substituent on the pyrrole ring. Understanding these subtle yet significant distinctions is crucial for unambiguous identification and characterization in a research and development setting.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and a representative isomer.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
This compound 2.19 (s, 3H, N-CH₃), 2.47 (s, 3H, C5-CH₃), 6.20 (s, 1H, C3-H)116.2 (C≡N), 119.8 (C-Br), 122.4 (C2), 128.7 (C4)
3-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile No experimental data available. Predicted values would show a downfield shift for the C4-H proton compared to the C3-H proton in the 4-bromo isomer.No experimental data available. Predicted values would show a significant shift for the C3 carbon due to the direct attachment of the bromine atom.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data Comparison

Compound High-Resolution Mass Spectrometry (HRMS) Infrared (IR) Spectroscopy (cm⁻¹)
This compound m/z [M+H]⁺: Calculated for C₇H₇BrN₂: 198.9734; Found: 198.9731No experimental data available. Expected peaks: ~2220 (C≡N stretch), ~1600-1450 (pyrrole ring stretches), ~550-650 (C-Br stretch).
3-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile No experimental data available. Expected m/z would be identical to the 4-bromo isomer.No experimental data available. Expected peaks would be similar to the 4-bromo isomer, with potential minor shifts in the fingerprint region.

Note: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic data for the isomers of this compound. The provided tables will be updated as experimental data becomes available. The predicted values are based on established principles of spectroscopic interpretation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -10 to 220 ppm.

    • Acquisition time: 2 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 1024.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

  • Data Analysis: Identify the characteristic absorption bands and report their wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization mode: Positive ion mode.

    • Mass range: m/z 50-500.

    • Capillary voltage: 3.5 kV.

    • Source temperature: 120 °C.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the pyrrole isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Pyrrole Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 4-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-bromo-1,5-dimethyl- 1H-pyrrole-2-carbonitrile Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structural Elucidation and Isomer Differentiation Comparison->Identification

Caption: Workflow for the spectroscopic comparison of pyrrole isomers.

A Comparative Guide to Validating the Structure of Synthesized Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized pyrrole derivatives is a critical step in the journey from discovery to application. This guide provides a comparative overview of the three primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We present a summary of the quantitative data each technique offers, detailed experimental protocols for key analyses, and visualizations to clarify workflows and conceptual relationships.

Data Presentation: A Comparative Overview of Analytical Techniques

The choice of analytical technique, or combination thereof, is crucial for obtaining a complete and accurate structural elucidation of a synthesized pyrrole derivative. The following table summarizes the type of quantitative and qualitative data obtained from each method, highlighting their complementary nature.

Analytical Technique Information Provided Key Quantitative Data Advantages Limitations
NMR Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of nuclei (primarily ¹H and ¹³C).[1][2]- Chemical Shift (δ) in ppm: Indicates the electronic environment of a nucleus.[1] - Coupling Constant (J) in Hz: Reveals connectivity between neighboring nuclei.[3] - Integration: Proportional to the number of protons giving rise to a signal.- Non-destructive. - Provides detailed information about the molecule's carbon-hydrogen framework in solution.[4] - Versatile for both qualitative and quantitative analysis.[2]- Requires relatively pure samples.[1] - Can be complex to interpret for highly substituted or complex pyrrole derivatives.
Mass Spectrometry Determines the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.[2][5]- Mass-to-Charge Ratio (m/z): Used to determine the molecular weight.[5] - Relative Abundance: Intensity of ionic fragments. - Exact Mass: Used to determine the elemental formula.[6]- High sensitivity, requiring very small sample amounts. - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[2][5] - Provides a molecular "fingerprint" through fragmentation patterns.[5]- Can be a destructive technique. - Soft ionization methods may not provide extensive fragmentation for structural elucidation.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[7][8]- Unit Cell Dimensions (Å): Defines the size and shape of the repeating crystal lattice. - Atomic Coordinates: Defines the position of each atom in 3D space. - Bond Lengths (Å) and Angles (°): Precise geometric parameters of the molecule.- Provides unambiguous determination of the absolute molecular structure and stereochemistry.[8] - The "gold standard" for structural confirmation.- Requires a high-quality single crystal, which can be difficult to grow.[8][9] - Provides the structure in the solid state, which may differ from the solution-state conformation.
Illustrative Data for a Hypothetical 2-Substituted Pyrrole Derivative

The following table provides an example of the kind of quantitative data that would be obtained for a hypothetical 2-substituted pyrrole derivative, allowing for a direct comparison of the outputs from each technique.

Technique Parameter Example Value Interpretation
¹H NMR Chemical Shift (δ)δ 8.0 (br s, 1H, NH), 6.8 (t, 1H, H5), 6.2 (t, 1H, H4), 6.0 (t, 1H, H3)Indicates the distinct electronic environments of the N-H proton and the protons on the pyrrole ring.
¹³C NMR Chemical Shift (δ)δ 135.0 (C2), 120.0 (C5), 110.0 (C3), 108.0 (C4)Shows the chemical shifts for the carbon atoms of the pyrrole ring.
Mass Spec (EI) Molecular Ion Peak (m/z)[M]⁺• at m/z = XCorresponds to the molecular weight of the compound.
Mass Spec (HRMS) Exact Massm/z = X.XXXXAllows for the determination of the elemental formula.
X-ray Cryst. Bond Length (C2-C3)1.38 ÅProvides the precise distance between two atoms in the solid state.
X-ray Cryst. Bond Angle (C2-N-C5)109.5°Gives the exact angle between three connected atoms in the crystal.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful structural validation of synthesized pyrrole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for the analysis of purified pyrrole derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified pyrrole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent can influence the chemical shifts, particularly of the N-H proton due to hydrogen bonding effects.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

Data Acquisition (¹H NMR):

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard proton experiment.

  • Parameters:

    • Number of Scans (NS): 8-16 (to improve signal-to-noise ratio).[1]

    • Spectral Width: 12-16 ppm.[1]

    • Acquisition Time (AQ): 1-2 seconds.[1]

    • Relaxation Delay (D1): 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Experiment: Proton broadband decoupled carbon experiment.

  • Parameters:

    • Relaxation Delay (D1): 2 seconds (to allow for the typically longer relaxation of carbon nuclei).[1]

    • Decoupling: Proton broadband decoupling to simplify the spectrum.[1]

Data Processing and Analysis:

  • Apply a Fourier transform to the raw data.

  • Perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

Mass Spectrometry (GC-MS with Electron Ionization)

This protocol is suitable for the analysis of volatile and thermally stable pyrrole derivatives.[5]

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.[5]

  • Filter the sample through a 0.2 µm syringe filter before injection.[5]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[5]

  • Mass Spectrometer: Mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280-300 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Mass Range: Scan from a suitable lower m/z (e.g., 40) to a value above the expected molecular weight.

Data Analysis:

  • Identify the molecular ion peak to determine the molecular weight.

  • Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for alkylated pyrroles include the loss of alkyl groups.[5]

  • Compare the obtained mass spectrum with spectral libraries for known compounds.

Single-Crystal X-ray Crystallography

This protocol outlines the general workflow for determining the structure of a pyrrole derivative that can be crystallized.

Crystal Growth:

  • Grow high-quality single crystals of the pyrrole derivative. A common method is the slow evaporation of a saturated solution.[9] The choice of solvent is critical and often determined empirically.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.[9]

  • Perform data collection on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[9]

  • Maintain the crystal at a low temperature (typically 100-173 K) to minimize thermal vibrations.[9]

  • The diffractometer rotates the crystal, and the intensity of the diffracted X-ray beams is measured at various orientations.[9]

Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Mandatory Visualizations

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a newly synthesized pyrrole derivative, integrating the three primary analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesized Pyrrole Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure Elucidation ms Mass Spectrometry (MW, Formula) purification->ms Confirm MW & Formula xray X-ray Crystallography (3D Structure) purification->xray If crystal can be grown validation Structure Validated nmr->validation Consistent Data ms->validation Consistent Data xray->validation Unambiguous Confirmation

Caption: A general workflow for the structural validation of synthesized pyrrole derivatives.

Hypothetical Signaling Pathway Inhibition

Pyrrole derivatives are common scaffolds in pharmacologically active compounds. The diagram below illustrates a hypothetical signaling pathway where a synthesized pyrrole derivative acts as an inhibitor.

G receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes pyrrole_inhibitor Synthesized Pyrrole Derivative pyrrole_inhibitor->kinase_b Inhibits

Caption: A hypothetical signaling pathway inhibited by a synthesized pyrrole derivative.

References

A Comparative Guide to Catalytic Systems for Suzuki Coupling with Bromopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of carbon-carbon bonds. For researchers in drug discovery and materials science, the arylation of pyrrole scaffolds is of particular interest due to the prevalence of this heterocycle in biologically active molecules and functional materials. This guide offers an objective comparison of various catalytic systems for the Suzuki coupling of bromopyrroles, supported by experimental data, to aid in the selection of the optimal conditions for this crucial transformation.

The coupling of bromopyrroles presents unique challenges, including the potential for catalyst inhibition by the nitrogen lone pair and the propensity for dehalogenation, particularly with unprotected pyrrole substrates. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving high yields and minimizing side reactions. This guide will compare the performance of common palladium and nickel-based catalytic systems for both N-protected and unprotected bromopyrroles.

Comparison of Catalytic Systems for N-Protected Bromopyrroles

The protection of the pyrrole nitrogen is a common strategy to prevent catalyst inhibition and side reactions, often leading to higher and more consistent yields. The following table summarizes the performance of various palladium-based catalysts in the Suzuki coupling of N-protected bromopyrroles with arylboronic acids.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of N-SEM-4-bromopyrrole with Phenylboronic Acid [1]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O (4:1)901261
Pd(PPh₃)₂Cl₂PPh₃Na₂CO₃Dioxane/H₂O (4:1)901245
Pd(OAc)₂-Na₂CO₃Dioxane/H₂O (4:1)901235
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O (4:1)901252
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O (4:1)901275
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/H₂O (4:1)901295
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O (4:1)901288
Pd(PPh₃)₄PPh₃NaHCO₃Dioxane/H₂O (4:1)901232

SEM = 2-(trimethylsilyl)ethoxymethyl

Comparison of Catalytic Systems for Unprotected Bromopyrroles

The direct coupling of unprotected bromopyrroles is highly desirable as it eliminates the need for protection and deprotection steps. However, this approach is often complicated by lower yields and the formation of dehalogenated byproducts. The choice of a suitable catalytic system is crucial to overcome these challenges.

Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of Unprotected Bromopyrroles

Bromopyrrole IsomerCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
2-Bromo-1H-pyrrolePd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10024ModestCatalyst system effective for some unprotected N-rich heterocycles.[2]
2-Bromo-1H-pyrroleXPhos Palladacycle (G2)XPhosK₃PO₄Dioxane/H₂O10024Good (80%)Precatalysts can offer improved performance.[2]
4-Bromo-1H-pyrrole-2-carboxylatePd(OAc)₂/dppfdppfNa₂CO₃DME8024LowSignificant dehalogenation observed.[1]
4-Bromo-1H-pyrrole-2-carboxylate (N-Boc protected)Pd(OAc)₂/dppfdppfNa₂CO₃DME8024GoodN-protection suppresses dehalogenation.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to serve as a practical guide for researchers.

Protocol 1: Suzuki-Miyaura Coupling of N-SEM-4-bromopyrrole with Phenylboronic Acid using Pd(PPh₃)₄ and Cs₂CO₃[1]

Materials:

  • N-SEM-4-bromopyrrole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add N-SEM-4-bromopyrrole (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Seal the tube and heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-SEM-4-phenyl-1H-pyrrole.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected 2-Bromo-1H-pyrrole with Phenylboronic Acid using XPhos Palladacycle[2]

Materials:

  • 2-Bromo-1H-pyrrole

  • Phenylboronic acid

  • XPhos Palladacycle (Gen. 2)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • In a glovebox, add 2-bromo-1H-pyrrole (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and XPhos Palladacycle (0.02 mmol, 2 mol%) to a vial.

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield 2-phenyl-1H-pyrrole.

Experimental Workflow and Logic

The selection of an optimal catalytic system for the Suzuki coupling of bromopyrroles is a multi-step process that involves screening various parameters. The following diagram illustrates a general workflow for this process.

Suzuki_Coupling_Workflow Workflow for Optimizing Suzuki Coupling of Bromopyrroles cluster_start Initial Substrate & Reagent Selection cluster_screening Catalyst System Screening cluster_optimization Reaction Parameter Optimization cluster_analysis Analysis and Final Protocol Start Select Bromopyrrole Substrate (Protected vs. Unprotected, Isomer) Boronic_Acid Choose Boronic Acid Partner Start->Boronic_Acid Catalyst_Screen Screen Palladium vs. Nickel Catalysts Boronic_Acid->Catalyst_Screen Ligand_Screen Screen Ligands (e.g., Phosphines, NHCs) Catalyst_Screen->Ligand_Screen Base_Screen Screen Bases (e.g., Carbonates, Phosphates) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (e.g., Dioxane, Toluene, DMF) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature Solvent_Screen->Temp_Opt Time_Opt Optimize Reaction Time Temp_Opt->Time_Opt Conc_Opt Optimize Concentration Time_Opt->Conc_Opt Analysis Analyze Yield and Purity (LC-MS, NMR) Conc_Opt->Analysis Dehalogenation_Check Quantify Dehalogenation Analysis->Dehalogenation_Check Final_Protocol Establish Optimal Protocol Analysis->Final_Protocol Dehalogenation_Check->Final_Protocol

Caption: A general workflow for the optimization of Suzuki coupling reactions with bromopyrroles.

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 BY3 X-B(OR)₂ + Base Transmetalation->BY3 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1R2_product R¹-R² (Coupled Product) RedElim->R1R2_product R1X R¹-X (Bromopyrrole) R1X->OxAdd R2BY2 R²-B(OR)₃⁻ (Activated Boronic Acid) R2BY2->Transmetalation Base Base Base->R2BY2 activates

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrrole Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a carbonitrile moiety to this privileged structure gives rise to substituted pyrrole carbonitriles, a class of compounds demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted pyrrole carbonitriles across various therapeutic targets, supported by experimental data and detailed methodologies.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

A series of novel β-amino pyrrole-2-carbonitrile derivatives have been investigated as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[2][3] The SAR studies highlight the critical role of substitutions on both the pyrrolidine ring and the amino group.

Table 1: SAR of Pyrrolidine-2-carbonitrile Derivatives as DPP-4 Inhibitors [2][3]

CompoundR1 (Pyrrolidine Substitution)R2 (Amino Group Substitution)DPP-4 IC50 (μM)DPP-8 Selectivity (fold)DPP-9 Selectivity (fold)
8l 4-fluoroAdamantan-1-yl0.05>2000>2000
9l H(2R,4S)-4-Fluoropyrrolidin-2-yl0.01898566
17a 4-fluoro(2S,4S)-4-Fluoropyrrolidin-2-yl0.01713241164

Data compiled from multiple sources providing IC50 values for DPP-4 inhibition.[2][3][4][5][6]

Key SAR insights for DPP-4 inhibitors include:

  • Fluorine Substitution: Introduction of a fluorine atom at the 4-position of the pyrrolidine ring generally enhances potency.[2][3]

  • Amino Group Substituent: The nature of the substituent on the amino group significantly influences both potency and selectivity. Bulky lipophilic groups, such as adamantane, can be well-tolerated.[2] Stereochemistry of substituted pyrrolidine rings attached to the amino group is also crucial for activity.[3]

STING Receptor Agonists for Cancer Immunotherapy

1H-Pyrrole-3-carbonitrile derivatives have emerged as promising agonists of the Stimulator of Interferon Genes (STING) receptor, a key mediator of innate immunity with significant potential in cancer immunotherapy.[7][8] SAR studies have focused on modifications of the aniline ring system.

Table 2: SAR of 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists [7]

CompoundR (Aniline Substitution)hSTING WT EC50 (μM)
4A 4-methoxy10.49 ± 1.95
7F 4-fluoro1.19 ± 0.23
7P 3,4-dichloro2.99 ± 0.45
7R 3-chloro-4-fluoro2.53 ± 0.38

EC50 values were determined in THP1-Blue ISG cells.[7]

Key SAR insights for STING agonists include:

  • Aniline Substitution: The electronic and steric properties of substituents on the aniline ring are critical for activity. Electron-withdrawing groups, such as halogens, at the para-position of the aniline ring tend to improve potency.[7]

  • Core Structure: The 1H-pyrrole-3-carbonitrile core is essential for the observed STING agonist activity.[7]

Metallo-β-Lactamase (MBL) Inhibitors for Combating Antibiotic Resistance

In the face of rising antibiotic resistance, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have been identified as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.

A notable finding is that the 3-carbonitrile group, along with the vicinal 4,5-diphenyl and N-benzyl side chains of the pyrrole, are important for the inhibitory potencies of these compounds against various MBL subclasses.

Lymphocyte-Specific Kinase (Lck) Inhibitors for Autoimmune Diseases

Pyrrole derivatives have been developed as potent inhibitors of Lymphocyte-specific kinase (Lck), a key enzyme in T-cell activation, making them potential therapeutic agents for autoimmune diseases. Several potent analogs exhibited excellent enzyme inhibitory activity with IC50 values below 10 nM.[9]

Anticancer and Antiviral Activities

Substituted pyrrole carbonitriles have also demonstrated significant potential as both anticancer and antiviral agents.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of pyrrole derivatives against various cancer cell lines.[10][11][12][13][14][15] For instance, certain N-substituted pyrrole-based scaffolds have shown noteworthy cytostatic activity with IC50 values in the low micromolar range against L1210, CEM, and HeLa cell lines.[12] Pyrrole-indole hybrids have also been investigated as dual tubulin and aromatase inhibitors with potent anticancer activities.[16]

Table 3: Anticancer Activity of Selected Pyrrole Derivatives [12][16]

CompoundCancer Cell LineActivity (IC50/GI50/LC50 in µM)
1 (Tropolone conjugate) L1210, CEM, HeLaIC50: 10-14
3a (Pyrrole-indole hybrid) HT29 Colon AdenocarcinomaLC50 = 9.31
UAAC-62 MelanomaLC50 = 8.03
OVCAR-8 Ovarian CarcinomaLC50 = 6.55
SN12C Renal Cell CarcinomaLC50 = 3.97
BT-549 Breast CarcinomaLC50 = 6.39
Antiviral Activity

The antiviral potential of pyrrole carbonitriles has been explored against a range of DNA and RNA viruses. For example, a tropolone-containing N-substituted pyrrole demonstrated modest activity against HSV-1 and HSV-2 with EC50 values between 27-40 µM.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

General Synthesis of Substituted Pyrrole Carbonitriles

A common method for the synthesis of polysubstituted pyrrole-2-carbonitriles involves a Cu(OTf)2-catalyzed multicomponent reaction of N,N-disubstituted formamides, TMSCN, and aromatic alkenes or alkynes. The mechanism proceeds through the generation of an α-aminonitrile, followed by the formation of an azomethine ylide intermediate which undergoes a regioselective [3+2] cycloaddition with the dipolarophile.

DPP-4 Inhibition Assay

The inhibitory activity against DPP-4 is typically determined using a fluorometric assay. The assay involves incubating the test compound with recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-AMC. The fluorescence intensity, which is proportional to the enzyme activity, is measured over time. The IC50 value is then calculated from the dose-response curve.

STING-Dependent TBK1 Phosphorylation Assay

To confirm the mechanism of action of STING agonists, a Western blot analysis is performed to detect the phosphorylation of TBK1. Human monocytic THP-1 cells are treated with the test compound for a specified time. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[17][18]

Metallo-β-Lactamase (MBL) Inhibition Assay

The inhibitory activity against MBLs can be assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin. The hydrolysis of nitrocefin by the MBL enzyme results in a color change that can be monitored at a specific wavelength (e.g., 486 nm). The assay is performed by incubating the MBL enzyme with the test compound before the addition of the substrate. The initial velocity of the reaction is measured, and the inhibition constant (Ki) or IC50 value is determined.[1][19][20][21][22]

Lck Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to Lck kinase.[23][24][25][26][27] The assay involves a competition between a fluorescently labeled tracer and the test compound for binding to the kinase. A europium-labeled anti-tag antibody is used to detect the kinase-tracer interaction. Inhibition of this interaction by the test compound results in a decrease in the FRET signal, from which the IC50 value can be calculated.[23][24][25][26][27]

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of compounds is often evaluated using the National Cancer Institute's 60 human tumor cell line screen.[28][29][30][31][32] Compounds are initially tested at a single high concentration (10⁻⁵ M) against all 60 cell lines.[30] Compounds showing significant growth inhibition are then subjected to a five-dose assay to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.[31] The assay relies on the sulforhodamine B (SRB) protein stain to measure cell proliferation.[28]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[33][34][35][36][37] A confluent monolayer of host cells is infected with a known amount of virus in the presence of various concentrations of the test compound. The cells are then overlaid with a semi-solid medium to restrict virus spread to adjacent cells, leading to the formation of localized lesions or "plaques". After an incubation period, the cells are fixed and stained, and the plaques are counted. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.[33][34][35][36][37]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of substituted pyrrole carbonitriles.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Pyrrole Carbonitrile Agonist Pyrrole Carbonitrile Agonist STING STING Pyrrole Carbonitrile Agonist->STING Binds to TBK1 TBK1 STING->TBK1 Recruits pTBK1 pTBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Genes Interferon Genes pIRF3_dimer->IFN_Genes Induces Transcription Cytokines Pro-inflammatory Cytokines pIRF3_dimer->Cytokines Induces Transcription Kinase_Inhibition_Workflow cluster_assay_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Mix Mix Components Kinase->Mix Tracer Tracer Tracer->Mix Eu-Ab Eu-Antibody Eu-Ab->Mix Inhibitor Pyrrole Carbonitrile Inhibitor Inhibitor->Mix Incubate Incubate at RT Mix->Incubate Read_FRET Read TR-FRET Signal Incubate->Read_FRET Calculate_IC50 Calculate IC50 Read_FRET->Calculate_IC50 Antiviral_Plaque_Assay Seed_Cells Seed Host Cells in 6-well plates Prepare_Virus_Compound_Mix Prepare Virus + Pyrrole Carbonitrile dilutions Seed_Cells->Prepare_Virus_Compound_Mix Infect_Cells Infect Cell Monolayer Prepare_Virus_Compound_Mix->Infect_Cells Add_Overlay Add Semi-solid Overlay Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_and_Stain Fix and Stain Cells Incubate->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

References

A Comparative Guide to Purity Analysis: Synthesized Compound X vs. Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of compound purity is a cornerstone of reliable and reproducible research in the chemical and biomedical sciences.[1] For professionals in drug discovery and development, verifying the purity of a synthesized active pharmaceutical ingredient (API) against a commercial standard is a critical step to ensure safety, efficacy, and regulatory compliance.[2] This guide provides a comprehensive framework for benchmarking the purity of a laboratory-synthesized compound, referred to as "Synthesized Compound X," against its commercially available counterpart. The comparison is supported by detailed experimental protocols and data presented for objective evaluation.

Comparative Purity Analysis

The purity of "Synthesized Compound X" was benchmarked against a commercial standard using High-Performance Liquid Chromatography (HPLC), a robust and widely accepted method for purity assessment.[3][4] The quantitative results are summarized in the table below. Additional characterization data provides further evidence of purity and identity.

ParameterSynthesized Compound XCommercial Standard
Purity (by HPLC, Area %) 99.2%99.8%
Major Impurity Unreacted Starting Material (0.5%)Not Detected
Other Impurities By-product A (0.2%), Unknown (0.1%)Unknown (0.2%)
Appearance White Crystalline PowderWhite Crystalline Powder
Melting Point 151-153 °C152-154 °C
¹H NMR Conforms to StructureConforms to Structure
Mass Spectrometry (m/z) [M+H]⁺ matches theoretical value[M+H]⁺ matches theoretical value

The synthesized compound demonstrates a high degree of purity at 99.2%, which is comparable to the commercial standard. The primary impurity was identified as the unreacted starting material, which can often be minimized by optimizing reaction and purification conditions.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the analysis of similar small molecule compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reverse-phase HPLC method for the quantitative purity assessment of Compound X.[3][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3][5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the synthesized and commercial samples in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.[3]

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[5]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy was used to confirm the chemical structure of Compound X and to identify any organic impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals are compared to the expected structure of Compound X.

Mass Spectrometry (MS)

Mass spectrometry was employed to confirm the molecular weight of Compound X.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum.

  • Analysis: The spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺.[6]

Visualizations

The following diagrams illustrate the experimental workflow for purity benchmarking and a hypothetical signaling pathway where Compound X could be investigated.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Benchmarking cluster_data Data Evaluation synthesis Synthesis of Compound X purification Purification (e.g., Crystallization) synthesis->purification prep Sample Preparation (Synthesized & Commercial) purification->prep hplc HPLC Analysis prep->hplc nmr ¹H NMR Analysis prep->nmr ms Mass Spectrometry prep->ms comparison Comparative Data Analysis hplc->comparison nmr->comparison ms->comparison report Purity Report comparison->report

Caption: Experimental workflow for purity benchmarking.

G receptor Target Receptor pathway_protein_1 Kinase A receptor->pathway_protein_1 compound_x Compound X (Antagonist) compound_x->receptor pathway_protein_2 Transcription Factor B pathway_protein_1->pathway_protein_2 cellular_response Cellular Response (e.g., Apoptosis) pathway_protein_2->cellular_response

Caption: Hypothetical signaling pathway for Compound X.

References

Safety Operating Guide

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.

Hazard Profile and Personal Protective Equipment (PPE)

Before handling, it is essential to wear the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Eye Protection: Safety glasses with side shields or chemical goggles.[5]

  • Body Protection: A laboratory coat.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4][6]

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided below. Researchers should always refer to the Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

PropertyValue
Molecular Formula C₇H₇BrN₂
Molecular Weight 199.051 g/mol [7]
Appearance Solid[7]
Purity Typically ≥98%[7]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[5][8] This chemical must never be poured down the drain or mixed with regular trash.[4][8]

  • Waste Segregation: Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container. This container must be specifically designated for "Halogenated Organic Waste".[4][6] Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[6][9]

  • Container Selection and Labeling:

    • Use a chemically resistant container with a secure, leak-proof lid.[6]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] List any other components mixed in the waste.[8]

  • Waste Collection:

    • Carefully transfer the waste chemical, including any contaminated lab supplies (e.g., pipette tips, weighing boats, absorbent material), into the designated waste container.[1][6]

    • Avoid overfilling the container; a general guideline is not to exceed 80% of its capacity.[6]

  • Storage:

    • Keep the waste container securely sealed when not in use.[8]

    • Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[1][6]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[8]

    • Follow all institutional procedures for waste manifests and pickup scheduling.[8]

Experimental Protocol: Preparing Waste for Disposal

Currently, there are no established experimental protocols for the in-lab chemical neutralization of this compound for disposal purposes. The regulated and recommended method is collection and subsequent incineration by a licensed facility.[8] The protocol below outlines the standard procedure for preparing the waste for professional disposal.

Objective: To safely collect and store waste this compound and contaminated materials for disposal by a certified hazardous waste management company.

Materials:

  • Waste this compound (solid, solutions, or contaminated materials)

  • Designated "Halogenated Organic Waste" container with a screw cap

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Procedure:

  • Preparation: Perform all waste handling operations within a chemical fume hood.[4] Ensure the designated "Halogenated Organic Waste" container is clean, dry, and properly labeled with its contents.

  • Transfer of Solid Waste: Carefully transfer the solid this compound waste and any contaminated disposable labware (e.g., weighing paper, pipette tips) into the waste container.

  • Transfer of Liquid Waste: If the waste is in a solution, carefully pour the liquid into the waste container. Use a funnel to prevent spills.

  • Container Sealing: Securely close the container lid to prevent leakage of vapors or contents.

  • Storage: Place the sealed container in your laboratory's designated hazardous waste satellite accumulation area.

  • Documentation: Maintain a log of the waste added to the container, including the chemical name, quantity, and date.[6]

  • Scheduling Pickup: Once the container is full or ready for disposal, contact your EHS office to arrange for pickup.[8]

Decontamination of Empty Containers

Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[8]

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., dimethyl sulfoxide or dimethylformamide).[8]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[8]

  • Container Disposal: After a triple rinse, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, according to your institution's policies.[8]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Ventilation: Ensure the area is well-ventilated; work within a fume hood if possible.

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.[6] Avoid using water, as this may increase the risk of exposure and environmental contamination.[8]

  • Collection: Carefully collect the absorbed material and place it into a labeled "Halogenated Organic Waste" container for disposal.[1]

  • Decontamination: Clean the spill area according to your laboratory's standard operating procedures.

Disposal Workflow and Logic

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

G A Identify Waste: 4-bromo-1,5-dimethyl-1H- pyrrole-2-carbonitrile B Is it a halogenated organic compound? A->B C Segregate into 'Halogenated Organic Waste' container B->C  Yes G Incorrect Disposal Path B->G  No D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store in designated satellite accumulation area D->E F Contact EHS for professional disposal E->F G cluster_0 Laboratory Waste Streams cluster_1 Designated Waste Containers A 4-bromo-1,5-dimethyl-1H- pyrrole-2-carbonitrile W1 Halogenated Organic Waste A->W1 B Chloroform, Dichloromethane B->W1 C Acetone, Ethanol, Hexane W2 Non-Halogenated Organic Waste C->W2 D Aqueous Buffers, Neutralized Acids/Bases W3 Aqueous Waste D->W3

References

Personal protective equipment for handling 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] A comprehensive PPE strategy is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves (ensure no degradation with prolonged contact).Prevents skin contact, which can cause irritation.[1][2]
Body Protection A flame-retardant and antistatic laboratory coat.Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with organic vapor cartridges is required.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the standard procedure for handling this compound.

prep Preparation ppe_check Verify PPE prep->ppe_check Before Starting handling Handling & Use spill Spill Response handling->spill In Case of Spill decon Decontamination handling->decon After Use spill->decon storage Storage decon->storage disposal Waste Disposal storage->disposal When Expired/No Longer Needed fume_hood Work in Fume Hood ppe_check->fume_hood fume_hood->handling

Figure 1: Workflow for Handling this compound

Experimental Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

    • Verify that all required PPE is available and in good condition.

    • Prepare all necessary equipment and reagents within the chemical fume hood to minimize movement of the hazardous material.

  • Handling and Use:

    • Conduct all manipulations of this compound within a certified chemical fume hood.[1]

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools and equipment to prevent ignition sources.

    • Keep the container tightly closed when not in use.[3]

  • Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and wash contaminated clothing before reuse.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Keep the container tightly sealed and store in a locked cabinet or area with restricted access.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous waste through an approved waste disposal plant.[2][3] Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as hazardous chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with local regulations.

Spill Response:

In the event of a spill, evacuate the immediate area and alert colleagues. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Scoop the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.